molecular formula C6H15ClN2O3 B555914 DL-5-Hydroxylysine hydrochloride CAS No. 13204-98-3

DL-5-Hydroxylysine hydrochloride

Cat. No.: B555914
CAS No.: 13204-98-3
M. Wt: 198.65 g/mol
InChI Key: MJXVOTKVFFAZQJ-UHFFFAOYSA-N
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Description

2,6-Diamino-5-hydroxyhexanoic acid hydrochloride, also known as DL-5-Hydroxylysine hydrochloride (CAS 13204-98-3), is a chemical compound with the molecular formula C6H15ClN2O3 and a molecular weight of 198.65 g/mol . This hydroxylysine derivative is of significant interest in biochemical and biomedical research, particularly as a precursor or standard in the study of post-translational modifications in collagen and other structural proteins . The compound should be stored in a dark place under an inert atmosphere at room temperature to maintain stability . According to safety information, this substance carries warning statements and may be harmful if swallowed, cause skin irritation, serious eye irritation, or respiratory irritation . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use, or for human consumption. Researchers are advised to consult the safety data sheet and adhere to all recommended precautionary statements before use .

Properties

IUPAC Name

2,6-diamino-5-hydroxyhexanoic acid;hydrochloride
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InChI

InChI=1S/C6H14N2O3.ClH/c7-3-4(9)1-2-5(8)6(10)11;/h4-5,9H,1-3,7-8H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MJXVOTKVFFAZQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)C(CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O3
Source PubChem
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DSSTOX Substance ID

DTXSID80884582
Record name Lysine, 5-hydroxy-, hydrochloride (1:1)
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Molecular Weight

198.65 g/mol
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CAS No.

13204-98-3
Record name Lysine, 5-hydroxy-, hydrochloride (1:1)
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Record name Lysine, 5-hydroxy-, hydrochloride (1:1)
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Record name 5-hydroxy-DL-lysine hydrochloride
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Foundational & Exploratory

The Pivotal Role of DL-5-Hydroxylysine Hydrochloride in Collagen: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-5-Hydroxylysine hydrochloride, a salt of the post-translationally modified amino acid 5-hydroxylysine (B44584), is a cornerstone in the biology of collagen. Its presence is fundamental to the structural integrity and stability of collagenous tissues. This technical guide delineates the multifaceted functions of 5-hydroxylysine in collagen, with a focus on its critical roles in glycosylation and the formation of covalent cross-links. We will explore the enzymatic processes governing lysine (B10760008) hydroxylation, present quantitative data on its impact, and provide detailed experimental protocols for its analysis. This document serves as an in-depth resource for professionals engaged in collagen research and the development of therapeutics targeting the extracellular matrix.

Introduction: The Significance of Post-Translational Modifications in Collagen

Collagen, the most abundant protein in mammals, provides the essential structural framework for a multitude of tissues, including skin, bone, tendons, and ligaments.[1] Its remarkable tensile strength and stability are not inherent to its primary amino acid sequence alone but are conferred by a series of crucial post-translational modifications (PTMs).[2][3][4] Among the most significant of these is the hydroxylation of lysine residues to form 5-hydroxylysine.[2][3][4] This modification, occurring within the cisternae of the rough endoplasmic reticulum, is the initial and rate-limiting step for two subsequent critical processes: glycosylation and intermolecular cross-linking.[3][5] Dysregulation of lysine hydroxylation is implicated in a range of pathologies, from connective tissue disorders to fibrotic diseases, underscoring its importance as a potential therapeutic target.[2][6]

The Enzymatic Synthesis of 5-Hydroxylysine

The conversion of lysine to 5-hydroxylysine is a precise enzymatic reaction catalyzed by a family of enzymes known as lysyl hydroxylases (LHs).[2][5] In humans, three isoforms have been identified: LH1, LH2, and LH3, encoded by the PLOD1, PLOD2, and PLOD3 genes, respectively.[5] These enzymes belong to the 2-oxoglutarate-dependent dioxygenase superfamily and require specific cofactors for their catalytic activity, namely Fe(II) (iron) and L-ascorbic acid (vitamin C).[5][7] A deficiency in vitamin C, for instance, leads to scurvy, a condition characterized by impaired collagen synthesis and stability.[5]

The different LH isoforms exhibit distinct substrate specificities. LH1 and LH3 primarily hydroxylate lysine residues within the triple-helical domain of collagen, while a splice variant of LH2, LH2b, specifically targets lysine residues in the telopeptide regions.[5] This differential hydroxylation is a key determinant of the subsequent cross-linking patterns in various tissues.[4] Furthermore, LH3 possesses a dual function, also acting as a glycosyltransferase that initiates the glycosylation of the newly formed hydroxylysine residues.[5]

Core Functions of 5-Hydroxylysine in Collagen

The introduction of a hydroxyl group onto the lysine side chain by lysyl hydroxylases paves the way for two pivotal modifications that dictate the final properties of collagen fibrils.

A Substrate for Glycosylation

5-hydroxylysine serves as the attachment point for carbohydrate moieties, a process known as O-linked glycosylation.[8][9] This involves the sequential addition of galactose to form galactosyl-hydroxylysine (Gal-Hyl) and subsequently glucose to form glucosyl-galactosyl-hydroxylysine (B15495863) (Glc-Gal-Hyl).[8][9] Collagen glycosylation is believed to influence several aspects of collagen biology:

  • Fibrillogenesis: The extent and type of glycosylation can modulate the diameter of collagen fibrils.

  • Matrix Interactions: The sugar moieties can influence the interaction of collagen with other extracellular matrix components.

  • Mechanical Properties: Glycosylation plays a role in the mechanical properties of collagenous tissues like bone and tendon.[8]

A Precursor for Intermolecular Cross-Linking

Perhaps the most critical function of 5-hydroxylysine is its role as a precursor to the formation of stable, covalent intermolecular cross-links.[2][10] These cross-links are indispensable for the tensile strength and stability of collagen fibers.[2][6] The process is initiated by the enzyme lysyl oxidase (LOX), which oxidatively deaminates the ε-amino group of specific lysine and hydroxylysine residues in the telopeptides of collagen molecules, forming reactive aldehydes.[2][11]

These aldehydes then spontaneously react with other aldehyde groups or with the ε-amino groups of other lysine or hydroxylysine residues in adjacent collagen molecules to form a variety of divalent and trivalent cross-links.[2] The hydroxylation status of the telopeptide lysine residues dictates the type of cross-link formed. Hydroxylysine-derived aldehydes lead to the formation of hydroxylysyl pyridinoline (B42742) (HP) cross-links, which are more stable and are prevalent in tissues like bone and cartilage.[6] In contrast, lysine-derived aldehydes result in lysyl pyridinoline (LP) cross-links.[6]

Quantitative Impact of 5-Hydroxylysine on Collagen Properties

The degree of lysine hydroxylation and subsequent modifications has a quantifiable impact on the biomechanical properties of collagenous tissues. While extensive comparative data is still an active area of research, the following table summarizes key quantitative findings from the literature.

ParameterConditionQuantitative ObservationTissue/Model SystemReference
Ultimate Tensile Strength Stress-deprived vs. Control6.79 ± 3.91 MPa vs. 17.95 ± 3.99 MPaRat Tail Tendon[12]
Tensile Modulus Stress-deprived vs. Control176.0 ± 52.7 MPa vs. 312.8 ± 89.5 MPaRat Tail Tendon[12]
Hydroxylysyl Pyridinoline (HP) Cross-links Various TissuesAbundant in cartilage, bone, dentin, ligament, tendonHuman, Bovine[5]
Lysyl Pyridinoline (LP) Cross-links Various TissuesSignificant amounts only in bone and dentin relative to HPHuman, Bovine[5]
Glycosylation of α1(V) Collagen Chain Amino Acid Analysis~39 hydroxylysines, 29 as Glc-Gal-Hyl, 5 as Gal-HylHuman Skin[1]
Glycosylation of α1(V) Collagen Chain MALDI MS Analysis~87% of Hyl predicted to be Glc-Gal-HylFetal Calf Skin[1]

Experimental Protocols

Accurate quantification and characterization of 5-hydroxylysine and its derivatives are crucial for understanding collagen biology in both health and disease. The following sections provide detailed methodologies for key experiments.

Quantification of Collagen Cross-links by High-Performance Liquid Chromatography (HPLC)

This method is used to quantify the mature pyridinium (B92312) cross-links, hydroxylysyl pyridinoline (HP) and lysyl pyridinoline (LP).

5.1.1. Sample Preparation (Hydrolysis)

  • Weigh a known amount of lyophilized tissue (e.g., 1-5 mg) into a hydrolysis vial.

  • Add 1 mL of 6 M hydrochloric acid (HCl).

  • Seal the vial under nitrogen and heat at 110°C for 16-24 hours.

  • After hydrolysis, cool the vial and centrifuge to pellet any insoluble material.

  • Transfer the supernatant to a new tube and evaporate the HCl under vacuum or using a stream of nitrogen.

  • Reconstitute the dried hydrolysate in a suitable mobile phase for HPLC analysis.

5.1.2. HPLC Analysis

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile (B52724) in water with an ion-pairing agent such as n-heptafluorobutyric acid (HFBA) is commonly used. A typical gradient might be from 5% to 25% acetonitrile over 30 minutes.

  • Detection: The natural fluorescence of the pyridinium cross-links is monitored using a spectrofluorometer with excitation at ~295 nm and emission at ~395 nm.

  • Quantification: Calibrate the system using purified HP and LP standards. Integrate the peak areas of HP and LP in the sample chromatogram and calculate the concentration based on the standard curve.

Analysis of Hydroxylysine and its Glycosylated Forms by Mass Spectrometry

Mass spectrometry is a powerful tool for identifying and quantifying specific post-translational modifications, including hydroxylation and glycosylation at specific sites.

5.2.1. Protein Digestion

  • Excise the protein band of interest from a polyacrylamide gel or use a purified collagen solution.

  • Perform in-gel or in-solution digestion using a specific protease, such as trypsin or chymotrypsin. Bacterial collagenase can also be used to generate specific collagen fragments.

  • Desalt the resulting peptide mixture using a C18 ZipTip or equivalent.

5.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Chromatography: Separate the peptides using a nano-flow HPLC system with a C18 column and a gradient of acetonitrile in water with 0.1% formic acid.

  • Mass Spectrometry: Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Acquisition: Operate the mass spectrometer in a data-dependent acquisition mode, where the most abundant precursor ions are selected for fragmentation (MS/MS).

  • Data Analysis: Use specialized software to search the acquired MS/MS spectra against a collagen protein database. The search parameters should include variable modifications for hydroxylation of lysine (+16 Da), galactosyl-hydroxylysine (+178 Da), and glucosyl-galactosyl-hydroxylysine (+340 Da). The fragmentation spectra will confirm the presence and location of these modifications on specific peptides.

Lysyl Hydroxylase Activity Assay

This assay measures the activity of lysyl hydroxylase enzymes in a given sample.

5.3.1. Substrate Preparation

  • Prepare a synthetic peptide substrate that mimics a collagen sequence, for example, (Ile-Lys-Gly)n.

  • Alternatively, use a protocollagen substrate prepared from cultured cells grown in the presence of an iron chelator to inhibit endogenous hydroxylation.

5.3.2. Assay Reaction

  • Prepare a reaction mixture containing the cell or tissue homogenate, the peptide or protocollagen substrate, FeSO4, 2-oxoglutarate, L-ascorbic acid, and a suitable buffer (e.g., Tris-HCl, pH 7.8).

  • For a radiometric assay, include [14C]- or [3H]-labeled lysine in the substrate.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).

  • Stop the reaction by adding a quenching agent, such as a strong acid.

5.3.3. Detection of Hydroxylysine

  • Radiometric Detection: If a radiolabeled substrate is used, the amount of radioactive hydroxylysine formed can be determined by amino acid analysis followed by scintillation counting.

  • Luminescence-based Detection: A more recent method involves a coupled enzymatic reaction that measures the production of succinate (B1194679), a byproduct of the hydroxylation reaction. The succinate is converted to ATP, which is then detected via a luciferase-based luminescent signal.[6]

Signaling Pathways and Experimental Workflows

Visual representations of the biochemical processes and experimental procedures can aid in understanding the complex role of 5-hydroxylysine in collagen.

Lysyl_Hydroxylation_Pathway cluster_ER Endoplasmic Reticulum cluster_Post_ER Further Processing Procollagen Procollagen alpha-chain (with Lysine) LysylHydroxylase Lysyl Hydroxylase (LH1, LH2, LH3) Procollagen->LysylHydroxylase Substrate Procollagen_Hyl Procollagen alpha-chain (with 5-Hydroxylysine) LysylHydroxylase->Procollagen_Hyl Product Cofactors Cofactors: Fe(II) Vitamin C 2-Oxoglutarate Cofactors->LysylHydroxylase Required Glycosylation Glycosylation (LH3/GTs) Procollagen_Hyl->Glycosylation Crosslinking Cross-linking (Lysyl Oxidase) Procollagen_Hyl->Crosslinking MatureCollagen Mature, Stable Collagen Fibril Glycosylation->MatureCollagen Crosslinking->MatureCollagen

Figure 1. Enzymatic pathway of lysine hydroxylation in collagen synthesis.

HPLC_Workflow Tissue Collagenous Tissue Hydrolysis Acid Hydrolysis (6M HCl, 110°C) Tissue->Hydrolysis Evaporation Evaporation of Acid Hydrolysis->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC Reverse-Phase HPLC Reconstitution->HPLC Fluorescence Fluorescence Detection (Ex: 295nm, Em: 395nm) HPLC->Fluorescence Quantification Quantification of HP and LP Fluorescence->Quantification

Figure 2. Experimental workflow for HPLC-based collagen cross-link analysis.

Conclusion

This compound is more than just a modified amino acid; it is a critical determinant of the structure and function of collagen. Through its essential roles in glycosylation and intermolecular cross-linking, 5-hydroxylysine profoundly influences the biomechanical properties and stability of connective tissues. A thorough understanding of the enzymatic pathways that regulate lysine hydroxylation and the analytical methods to quantify its outcomes is paramount for researchers and clinicians working on collagen-related pathologies. Future research in this area holds the promise of novel therapeutic strategies for a wide range of diseases, from genetic disorders of collagen metabolism to fibrosis and the broader aspects of aging.

References

The Metabolic Journey of DL-5-Hydroxylysine Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolism of DL-5-Hydroxylysine hydrochloride, a compound of significant interest in collagen biology and clinical diagnostics. This document details its metabolic pathways, the enzymes involved, and the analytical methodologies used for its quantification. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development.

Introduction to 5-Hydroxylysine (B44584)

5-Hydroxylysine is a hydroxylated derivative of the amino acid lysine (B10760008).[1][2] It is a critical component of collagen, the most abundant protein in mammals, where it plays a vital role in the formation of stable cross-links, contributing to the tensile strength of connective tissues.[1] The hydrochloride salt form, this compound, is a racemic mixture of the D- and L-enantiomers and is often used in research and as a potential biomarker.[3][4] Elevated levels of 5-hydroxylysine and its glycosides in urine are indicative of increased collagen degradation, making them important markers in various physiological and pathological states, including bone diseases and burns.[1][5]

Metabolic Pathways of 5-Hydroxylysine

The metabolism of 5-hydroxylysine, particularly the L-isomer which is the form found in collagen, proceeds through a primary pathway in mammals involving phosphorylation and subsequent cleavage. Bacterial metabolism, which may be relevant in the context of gut microbiome interactions, follows different routes.

Mammalian Metabolism

The principal pathway for the degradation of L-5-hydroxylysine in mammals involves two key enzymatic steps:

  • Phosphorylation: The first step is the phosphorylation of the hydroxyl group of 5-hydroxy-L-lysine. This reaction is catalyzed by hydroxylysine kinase (EC 2.7.1.81), a phosphotransferase that utilizes guanosine (B1672433) triphosphate (GTP) as the phosphate (B84403) donor.[6][7] The product of this reaction is 5-phosphonooxy-L-lysine.[6] The gene encoding human hydroxylysine kinase is AGPHD1.[6]

  • Phospho-lyase Cleavage: The phosphorylated intermediate is then cleaved by 5-phosphohydroxy-L-lysine phospho-lyase . This enzyme, encoded by the gene AGXT2L2 (also known as PHYKPL), catalyzes the elimination of the phosphate group and the cleavage of the carbon chain, yielding 2-aminoadipate semialdehyde , ammonia, and inorganic phosphate.[8][9] 2-aminoadipate semialdehyde is a common intermediate in the degradation pathway of lysine.[8]

Mammalian_Metabolism DL5H DL-5-Hydroxylysine hydrochloride L5H L-5-Hydroxylysine DL5H->L5H Isomer Separation (assumed for L-pathway) P5H 5-Phosphonooxy-L-lysine L5H->P5H Hydroxylysine Kinase (AGPHD1) AASA 2-Aminoadipate semialdehyde P5H->AASA 5-Phosphohydroxy-L-lysine phospho-lyase (AGXT2L2) GDP GDP Pi Pi P5H->Pi NH3 NH3 P5H->NH3 LysDeg Lysine Degradation Pathway AASA->LysDeg GTP GTP GTP->P5H

Caption: Mammalian metabolic pathway of L-5-Hydroxylysine.

Bacterial Metabolism

Studies in Pseudomonas fluorescens have revealed two distinct pathways for the metabolism of 5-hydroxylysine:[10][11][12]

  • Monooxygenase Pathway: Hydroxy-L-lysine can be oxidized through a pathway analogous to the L-lysine monooxygenase pathway.

  • Racemase and Degradation Pathway: Hydroxy-L-lysine is converted by a racemase to allohydroxy-D-lysine. This isomer is then degraded via a pathway involving hydroxy-L-pipecolate, 2-amino-5-hydroxyadipate, and 2-hydroxyglutarate.[10][11][12]

Pharmacokinetics: Absorption, Distribution, and Excretion

Detailed quantitative pharmacokinetic data for orally administered this compound in humans or animals is limited in publicly available literature. Most studies focus on its role as an endogenous biomarker for collagen turnover. However, studies on related compounds provide some insights.

A study on the oral administration of 14C-labeled gelatin hydrolysate (which contains hydroxylysine) in mice showed that 95% of the radioactivity was absorbed within 12 hours.[13][14] The radioactivity was found to accumulate in cartilage tissue.[13][14]

The primary route of excretion for endogenous 5-hydroxylysine and its metabolites is through the urine.[15][16] Urinary excretion of 5-hydroxylysine and its glycosylated forms, galactosyl-hydroxylysine (Gal-Hyl) and glucosyl-galactosyl-hydroxylysine (B15495863) (Glc-Gal-Hyl), serves as a valuable index of collagen degradation.[15]

Table 1: Summary of Urinary Excretion of 5-Hydroxylysine and its Glycosides in Healthy Adults

AnalyteMean Excretion (µmol/g creatinine)Reference
Total 5-HydroxylysineVaries with age and physiological state[16]
Galactosyl-hydroxylysineVaries with age and physiological state[15]
Glucosyl-galactosyl-hydroxylysineVaries with age and physiological state[15]

Note: Specific mean values are not consistently reported across studies and are highly dependent on the cohort studied. The provided table indicates the analytes of interest.

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the study of this compound metabolism. These protocols are compiled from various sources and represent typical procedures.

Quantification of 5-Hydroxylysine in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

This method allows for the sensitive and specific quantification of 5-hydroxylysine in urine samples.[2][17]

Materials:

Procedure:

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge at 10,000 x g for 10 minutes to remove particulate matter.

    • Take a 100 µL aliquot of the supernatant.

    • Add a known amount of the internal standard.

  • Derivatization:

    • Esterification: Add 1 mL of 2 M HCl in methanol. Incubate at 80°C for 60 minutes.

    • Evaporate the solvent under a stream of nitrogen.

    • Acylation: Add 100 µL of pentafluoropropionic anhydride in ethyl acetate. Incubate at 65°C for 30 minutes.

    • Evaporate the reagents under nitrogen.

  • Extraction:

    • Reconstitute the dried derivative in 100 µL of borate buffer.

    • Add 500 µL of toluene and vortex vigorously for 1 minute.

    • Centrifuge at 2,000 x g for 5 minutes.

    • Transfer the upper toluene layer to a new vial for analysis.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the extract in splitless mode.

    • Column: Use a suitable capillary column (e.g., DB-5ms).

    • Oven Program: Start at 70°C, ramp to 280°C.

    • Mass Spectrometry: Operate in selected ion monitoring (SIM) mode for quantification of characteristic ions of the derivatized 5-hydroxylysine and the internal standard.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract Extraction cluster_analysis Analysis Urine Urine Sample Centrifuge1 Centrifuge Urine->Centrifuge1 Spike Spike with Internal Standard Esterify Esterification (HCl/Methanol) Spike->Esterify Centrifuge1->Spike Acylate Acylation (PFPA/Ethyl Acetate) Esterify->Acylate Reconstitute Reconstitute (Borate Buffer) Acylate->Reconstitute LLE Liquid-Liquid Extraction (Toluene) Reconstitute->LLE GCMS GC-MS Analysis (SIM Mode) LLE->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Workflow for GC-MS analysis of 5-Hydroxylysine.

Quantification of 5-Hydroxylysine in Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and specific for the analysis of 5-hydroxylysine in complex biological matrices like plasma.[3]

Materials:

  • Plasma samples

  • Internal standard (e.g., stable isotope-labeled 5-hydroxylysine)

  • Trichloroacetic acid (TCA) or acetonitrile (B52724) for protein precipitation

  • LC-MS/MS system with a suitable column (e.g., HILIC or reversed-phase C18)

Procedure:

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • To 100 µL of plasma, add a known amount of the internal standard.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and incubate at -20°C for 20 minutes.

    • Centrifuge at 15,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Injection: Inject 5-10 µL of the prepared sample.

    • Chromatography: Use a gradient elution with appropriate mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for 5-hydroxylysine and its internal standard.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LCMSMS LC-MS/MS Analysis (MRM Mode) Reconstitute->LCMSMS Data Data Processing & Quantification LCMSMS->Data

Caption: Workflow for LC-MS/MS analysis of 5-Hydroxylysine.

In Vitro Hydroxylysine Kinase Assay

This assay measures the activity of hydroxylysine kinase by detecting the consumption of GTP.

Materials:

  • Purified hydroxylysine kinase

  • This compound

  • GTP

  • Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Detection reagent (e.g., a commercial ADP-Glo™ or similar kinase assay kit that measures ADP production)

Procedure:

  • Reaction Setup:

    • In a 96-well plate, prepare the kinase reaction mixture containing kinase buffer, a specific concentration of hydroxylysine kinase, and DL-5-hydroxylysine.

    • Prepare a control reaction without the enzyme.

  • Initiation and Incubation:

    • Initiate the reaction by adding GTP to a final concentration of 100 µM.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Detection:

    • Stop the reaction and measure the amount of GDP (or remaining GTP) or ADP produced (if a coupled enzyme system is used) according to the manufacturer's instructions for the chosen detection kit.

    • The signal is proportional to the kinase activity.

Regulation of Metabolism

The metabolism of 5-hydroxylysine is regulated at the level of the enzymes involved in its synthesis and degradation.

  • Lysyl Hydroxylase: The synthesis of 5-hydroxylysine is catalyzed by lysyl hydroxylases. The expression and activity of these enzymes are influenced by factors such as cell density and certain chemical compounds.[1] For example, the splicing of lysyl hydroxylase 2 (LH2) can be regulated by cycloheximide.[1]

  • Hydroxylysine Kinase and 5-Phosphohydroxy-L-lysine phospho-lyase: The genes encoding these enzymes, AGPHD1 and AGXT2L2 respectively, are subject to transcriptional and post-transcriptional regulation. However, the specific signaling pathways that control their expression in response to varying levels of 5-hydroxylysine are still an active area of research.

Conclusion

The metabolism of this compound is a key process in collagen turnover and has significant implications for human health and disease. While the primary mammalian metabolic pathway is well-characterized, further research is needed to fully elucidate its quantitative pharmacokinetics and regulatory mechanisms. The analytical methods and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals working with this important molecule. Continued investigation into the metabolism of this compound will undoubtedly yield valuable insights into collagen biology and may lead to the development of new diagnostic and therapeutic strategies.

References

A Technical Guide to DL-5-Hydroxylysine Hydrochloride Powder for Scientific Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of DL-5-Hydroxylysine hydrochloride powder. The information herein is intended to support research, development, and quality control activities involving this compound. Data is presented in a structured format, and detailed experimental protocols are provided for key analytical methods.

Core Physical and Chemical Properties

This compound is a racemic mixture of the D and L enantiomers of 5-hydroxylysine, a modified amino acid.[1][2][3] It is primarily known for its role as a fundamental component of collagen, where it is involved in the formation of cross-links that stabilize the protein structure.[4] It also serves as a potential biomarker for radical-induced protein oxidation.[2][3][5]

General Properties
PropertyValueSource(s)
Appearance White to off-white crystalline powder[3][5]
Molecular Formula C₆H₁₅ClN₂O₃[5]
Molecular Weight 198.65 g/mol [4]
Melting Point 225 °C (decomposes)[5]
Solubility
SolventSolubilitySource(s)
Water ≥ 100 mg/mL (503.40 mM)[4]
Methanol Slightly soluble[3]
Ethanol Insoluble[2]
DMSO Insoluble[2]
Stability and Storage

This compound powder is stable under recommended storage conditions. For long-term storage, it is advised to keep the powder at -20°C for up to three years. In solvent, stock solutions should be stored at -80°C for up to one year.[2][4] The material should be stored in a sealed container, away from moisture.[4]

Experimental Protocols

The following sections detail the methodologies for determining key physical and chemical properties of this compound powder.

Determination of Melting Point

Principle: The melting point is determined using the capillary method, where the temperature at which the solid substance transitions to a liquid state is observed and recorded.[6] Pure crystalline compounds typically exhibit a sharp melting point.[6]

Apparatus:

  • Melting point apparatus with a heating block and temperature probe

  • Glass capillary tubes (sealed at one end)

  • Mortar and pestle

Procedure:

  • Sample Preparation: Ensure the this compound powder is completely dry. If necessary, grind the sample to a fine powder using a mortar and pestle to ensure uniform heat distribution.[6]

  • Capillary Loading: Pack the dry powder into a glass capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the capillary on a hard surface to compact the powder.

  • Measurement:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.

    • Set the apparatus to heat at a rapid rate to approach the expected melting point (approximately 225 °C).

    • Once the temperature is within 15-20 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute to allow for accurate observation.

    • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This range represents the melting point. The reported melting point of 225 °C is a decomposition temperature.

pKa Determination by Titration

Principle: The acid dissociation constants (pKa values) of an amino acid can be determined by titrating an aqueous solution of the amino acid with a strong acid and a strong base. The pH is monitored throughout the titration, and the pKa values correspond to the pH at the midpoints of the buffering regions on the titration curve.[7][8]

Apparatus:

  • pH meter with a glass electrode

  • Burettes (50 mL)

  • Beakers (50 mL or 100 mL)

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

Reagents:

  • This compound solution (e.g., 0.1 M in deionized water)

  • Standardized hydrochloric acid (HCl) solution (0.1 M)

  • Standardized sodium hydroxide (B78521) (NaOH) solution (0.1 M)

  • pH buffer solutions for calibration (pH 4.0, 7.0, and 10.0)

Procedure:

  • Calibration: Calibrate the pH meter using the standard buffer solutions.

  • Titration with Acid:

    • Pipette a known volume (e.g., 20 mL) of the this compound solution into a beaker.

    • Place the beaker on a magnetic stirrer and add a stir bar.

    • Immerse the pH electrode in the solution and record the initial pH.

    • Add the 0.1 M HCl solution in small increments (e.g., 0.5 mL) from a burette, recording the pH after each addition. Continue until the pH drops significantly (e.g., to pH 1.5).

  • Titration with Base:

    • Rinse the electrode thoroughly.

    • Pipette a fresh, equal volume of the this compound solution into a clean beaker.

    • Titrate with the 0.1 M NaOH solution in a similar incremental manner, recording the pH after each addition until the pH rises significantly (e.g., to pH 12.5).

  • Data Analysis:

    • Plot the pH versus the volume of titrant (HCl and NaOH) added.

    • The pKa values are the pH values at the midpoints of the flat (buffering) regions of the titration curve. For a molecule with three ionizable groups like hydroxylysine (α-carboxyl, α-amino, and ε-amino), three pKa values would be expected.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by the sample, providing information about the functional groups present in the molecule.

Apparatus:

  • FTIR spectrometer

  • Agate mortar and pestle

  • KBr pellet press kit or ATR accessory

Procedure (KBr Pellet Method):

  • Sample Preparation:

    • Dry a small amount of this compound powder and finely grind it using an agate mortar and pestle.

    • Add a small amount of spectroscopic grade potassium bromide (KBr) powder (approximately 100-200 mg) to the ground sample (1-2 mg) and mix thoroughly.

  • Pellet Formation:

    • Place the mixture into a pellet die and press it under high pressure using a hydraulic press to form a transparent or translucent pellet.

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire the infrared spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

    • A background spectrum of a pure KBr pellet should be collected and subtracted from the sample spectrum.

Available Spectral Data: An FTIR spectrum for DL-(allo)-5-Hydroxylysine hydrochloride is publicly available and can be viewed at SpectraBase.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule by observing their behavior in a magnetic field.

Apparatus:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Volumetric glassware

Procedure (¹H and ¹³C NMR):

  • Sample Preparation:

    • Accurately weigh a small amount of this compound powder (typically 5-25 mg for ¹H NMR, and 50-100 mg for ¹³C NMR).

    • Dissolve the sample in a suitable deuterated solvent (e.g., D₂O) in a clean vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Spectral Acquisition:

    • Place the NMR tube in the spectrometer.

    • Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. This includes tuning and shimming the probe to optimize the magnetic field homogeneity.

    • Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

Available Spectral Data: ¹H and ¹³C NMR spectra for DL-(allo)-5-Hydroxylysine hydrochloride are publicly available for viewing at SpectraBase.[1][10]

Mass Spectrometry (MS)

Principle: Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.

Apparatus:

  • Mass spectrometer (e.g., ESI-QTOF)

  • Liquid chromatography system (for LC-MS)

Procedure (LC-ESI-MS):

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent compatible with the LC-MS system (e.g., water with a small amount of formic acid).

  • Analysis:

    • Inject the sample into the LC system for separation from any impurities.

    • The eluent from the LC column is introduced into the electrospray ionization (ESI) source of the mass spectrometer.

    • Acquire mass spectra in the desired mass range and ionization mode (positive or negative).

Available Spectral Data: A mass spectrum (LC-ESI-QTOF) for DL-5-Hydroxylysine is available on the MassBank database (Accession ID: MSBNK-RIKEN-PR100837).

Biological Context: Role in Collagen Synthesis

DL-5-Hydroxylysine is the racemic form of 5-hydroxylysine, a critical amino acid in collagen biosynthesis. The L-enantiomer is formed through the post-translational modification of lysine (B10760008) residues within procollagen (B1174764) chains. This hydroxylation is catalyzed by the enzyme lysyl hydroxylase.[11][12] The resulting hydroxylysine residues serve as attachment sites for carbohydrate units (glycosylation) and are essential for the formation of stable intermolecular cross-links that provide collagen fibrils with their characteristic strength and stability.[13][14][15]

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the biochemical pathway of lysine hydroxylation in collagen synthesis and a general workflow for the physical and chemical characterization of this compound powder.

collagen_synthesis_pathway cluster_ER Endoplasmic Reticulum cluster_Extracellular Extracellular Matrix procollagen Procollagen α-chain with Lysine Residues lysyl_hydroxylase Lysyl Hydroxylase (PLOD1-3) procollagen->lysyl_hydroxylase Substrate hydroxylated_procollagen Procollagen α-chain with Hydroxylysine lysyl_hydroxylase->hydroxylated_procollagen Product glycosylation Glycosylation (Galactosyl- & Glucosyltransferase) hydroxylated_procollagen->glycosylation glycosylated_procollagen Glycosylated Procollagen glycosylation->glycosylated_procollagen triple_helix Triple Helix Formation glycosylated_procollagen->triple_helix procollagen_molecule Procollagen Molecule triple_helix->procollagen_molecule tropocollagen Tropocollagen procollagen_molecule->tropocollagen Secretion & Propeptide Cleavage lysyl_oxidase Lysyl Oxidase tropocollagen->lysyl_oxidase crosslinking Cross-link Formation lysyl_oxidase->crosslinking collagen_fibril Stable Collagen Fibril crosslinking->collagen_fibril

Caption: Lysine hydroxylation pathway in collagen biosynthesis.

experimental_workflow cluster_physical Physical Characterization cluster_chemical Chemical Characterization start DL-5-Hydroxylysine Hydrochloride Powder melting_point Melting Point Determination start->melting_point solubility Solubility Testing start->solubility pka pKa Determination (Titration) start->pka ftir FTIR Spectroscopy start->ftir nmr NMR Spectroscopy (¹H & ¹³C) start->nmr ms Mass Spectrometry start->ms data_analysis Data Analysis & Interpretation melting_point->data_analysis solubility->data_analysis pka->data_analysis ftir->data_analysis nmr->data_analysis ms->data_analysis report Technical Report data_analysis->report

Caption: Workflow for powder characterization.

References

DL-5-Hydroxylysine hydrochloride as a metabolic indicator of keloid severity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Keloids, benign fibroproliferative tumors, represent a significant challenge in dermatology due to their high recurrence rates and the incomplete understanding of their pathogenesis. Recent advances in metabolomics have shed light on the metabolic dysregulation inherent in keloid formation, identifying DL-5-hydroxylysine hydrochloride as a key metabolic indicator of disease severity. This technical guide provides a comprehensive overview of the role of 5-hydroxylysine (B44584) in keloid pathology, detailing the experimental protocols for its quantification and exploring the underlying signaling pathways. This document is intended to serve as a resource for researchers and professionals in drug development, offering insights into potential therapeutic targets and diagnostic markers for keloid management.

Introduction: The Metabolic Landscape of Keloids

Keloids are characterized by the excessive deposition of extracellular matrix (ECM), primarily collagen, extending beyond the original wound boundaries.[1] While the genetic and cellular mechanisms contributing to keloid formation are complex and multifactorial, emerging evidence points towards a distinct metabolic signature that differentiates keloid tissue from normal skin.[2] Metabolomic profiling has revealed significant alterations in various metabolic pathways in keloids, including lipid and peptide metabolism.[2]

Among the differentially expressed metabolites, 5-hydroxylysine, a post-translationally modified form of lysine (B10760008), has emerged as a crucial player.[3] 5-Hydroxylysine is an essential component of collagen, where it serves as a precursor for the formation of cross-links that are vital for the stability and structural integrity of collagen fibers.[3] In keloid tissue, an increase in 5-hydroxylysine levels has been observed, suggesting a potential role in the excessive collagen accumulation and the pathological phenotype of these lesions.[2] This guide will delve into the quantitative data supporting this finding, the methodologies used for its determination, and the signaling pathways that regulate its metabolism.

Quantitative Data Summary

Metabolomic analysis comparing keloid tissue with normal skin has identified several significantly different metabolites. The following tables summarize the key quantitative findings related to 5-hydroxylysine and other relevant metabolites as potential indicators of keloid severity.

Table 1: Significantly Different Metabolites in Keloid vs. Normal Tissue

MetaboliteFold Change (Keloid vs. Normal)p-valueReference
5-HydroxylysineIncreased< 0.05[2]
1-MethylnicotinamideIncreased< 0.05[2]
4-HydroxyprolineIncreased< 0.05[2]
L-ProlinamideIncreased< 0.05[2]
Lipids (general)Decreased< 0.05[2]
Peptides (general)Increased< 0.05[2]

Table 2: High-Risk Predictive Index for Keloid Severity

MetaboliteHigh-Risk Predictive Index Rangep-valueReference
5-Hydroxylysine4 × 10⁸ - 6.3 × 10⁸0.0008[2]
1-Methylnicotinamide0.95 × 10⁷ - 1.6 × 10⁷0.0022[2]

Experimental Protocols

The identification and quantification of 5-hydroxylysine as a metabolic indicator of keloid severity rely on sophisticated analytical techniques. This section provides a detailed overview of the key experimental protocols involved.

Sample Collection and Preparation
  • Tissue Procurement: Keloid and normal skin tissues are collected from patients undergoing surgical excision. A portion of the tissue is immediately snap-frozen in liquid nitrogen and stored at -80°C for metabolomic and transcriptomic analysis. Another portion is fixed in formalin for histological analysis.

  • Metabolite Extraction:

    • Frozen tissue samples (approximately 50 mg) are homogenized in a pre-chilled methanol/acetonitrile (B52724)/water (2:2:1, v/v/v) solution.

    • The homogenate is then sonicated on ice and centrifuged at high speed to precipitate proteins.

    • The supernatant containing the metabolites is carefully collected, dried under a gentle stream of nitrogen, and reconstituted in a suitable solvent for analysis.

Metabolomic Analysis: UPLC-Q-TOF/MS

Untargeted metabolomic profiling is performed using an Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MS) system.

  • Chromatographic Separation: The extracted metabolites are separated on a C18 column using a gradient elution program with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometry Detection: The eluent from the UPLC is introduced into the Q-TOF mass spectrometer. Data is acquired in both positive and negative electrospray ionization (ESI) modes over a specific mass-to-charge (m/z) range.

  • Data Analysis: The raw data is processed using specialized software to identify and quantify the metabolites based on their retention times and accurate mass measurements. Statistical analyses, such as principal component analysis (PCA) and orthogonal partial least squares discriminant analysis (OPLS-DA), are employed to identify differentially expressed metabolites between keloid and normal tissues.

Transcriptomic Analysis: RNA Sequencing

To understand the gene expression changes associated with the altered metabolic profile, transcriptome analysis is performed.

  • RNA Extraction and Sequencing: Total RNA is extracted from the frozen tissue samples. The quality and quantity of the RNA are assessed, and sequencing libraries are prepared. High-throughput sequencing is then performed.

  • Data Analysis: The sequencing data is aligned to the human reference genome, and gene expression levels are quantified. Differential gene expression analysis is carried out to identify genes that are up- or down-regulated in keloid tissue compared to normal skin. Publicly available datasets, such as those from the Gene Expression Omnibus (GEO), can also be analyzed using tools like GEO2R.[2]

Signaling Pathways and Molecular Mechanisms

The elevated levels of 5-hydroxylysine in keloids are intricately linked to several key signaling pathways that govern collagen synthesis, post-translational modification, and ECM deposition.

Collagen Synthesis and Hydroxylation

The synthesis of collagen is a multi-step process that begins with the transcription and translation of procollagen (B1174764) alpha-chains. Within the endoplasmic reticulum, specific lysine residues are hydroxylated by lysyl hydroxylases to form hydroxylysine. This hydroxylation is a critical step for subsequent glycosylation and the formation of stable collagen cross-links. In keloids, there is an overactivation of fibroblasts, leading to increased collagen production.

Collagen_Synthesis_Hydroxylation Procollagen Procollagen α-chains ER Endoplasmic Reticulum Procollagen->ER Hydroxylation Lysyl Hydroxylation ER->Hydroxylation Lysyl Hydroxylases Hydroxylysine Hydroxylysine Residues Hydroxylation->Hydroxylysine Glycosylation Glycosylation Hydroxylysine->Glycosylation TripleHelix Procollagen Triple Helix Glycosylation->TripleHelix Secretion Secretion TripleHelix->Secretion Collagen Collagen Fibrils Secretion->Collagen

Collagen synthesis and hydroxylation pathway.
Key Metabolic Pathways Implicated in Keloid Pathogenesis

Metabolomic studies have highlighted the dysregulation of specific metabolic pathways in keloids.

  • Arachidonic Acid Metabolism: This pathway is involved in inflammatory processes, and its alteration in keloids may contribute to the chronic inflammation observed in these lesions.[2]

  • D-Arginine and D-Ornithine Metabolism: Arginine and ornithine are precursors for the synthesis of proline, a major component of collagen. Dysregulation of this pathway can lead to an increased supply of building blocks for collagen synthesis, thus promoting fibrosis.[2]

Keloid_Metabolic_Pathways Keloid Keloid Pathogenesis MetabolicDysregulation Metabolic Dysregulation Keloid->MetabolicDysregulation Arachidonic Arachidonic Acid Metabolism MetabolicDysregulation->Arachidonic Arginine D-Arginine & D-Ornithine Metabolism MetabolicDysregulation->Arginine Inflammation Chronic Inflammation Arachidonic->Inflammation CollagenPrecursors Increased Collagen Precursors (Proline) Arginine->CollagenPrecursors Fibrosis Fibrosis & ECM Deposition Inflammation->Fibrosis CollagenPrecursors->Fibrosis

Key metabolic pathways in keloid formation.

Experimental Workflow

The following diagram illustrates the overall workflow for the identification of metabolic indicators of keloid severity.

Experimental_Workflow SampleCollection Sample Collection (Keloid & Normal Skin) MetaboliteExtraction Metabolite Extraction SampleCollection->MetaboliteExtraction RNAExtraction RNA Extraction SampleCollection->RNAExtraction UPLCMS UPLC-Q-TOF/MS Analysis MetaboliteExtraction->UPLCMS RNASeq RNA Sequencing RNAExtraction->RNASeq MetabolomicData Metabolomic Data UPLCMS->MetabolomicData TranscriptomicData Transcriptomic Data RNASeq->TranscriptomicData DataAnalysis Integrated Data Analysis (PCA, OPLS-DA, Pathway Analysis) MetabolomicData->DataAnalysis TranscriptomicData->DataAnalysis BiomarkerID Identification of Metabolic Indicators (e.g., 5-Hydroxylysine) DataAnalysis->BiomarkerID

Workflow for identifying keloid metabolic indicators.

Conclusion and Future Directions

The identification of this compound as a metabolic indicator of keloid severity provides a novel avenue for understanding the pathophysiology of this challenging condition.[2][3] The methodologies and pathways detailed in this guide offer a framework for further research into the metabolic underpinnings of keloids. Future studies should focus on validating these findings in larger patient cohorts and exploring the therapeutic potential of targeting the metabolic pathways associated with 5-hydroxylysine. The development of non-invasive methods for measuring 5-hydroxylysine could also lead to its use as a diagnostic and prognostic biomarker, ultimately improving the clinical management of keloid patients.

References

The Enigmatic Stereochemistry of 5-Hydroxylysine: A Technical Guide to the Biological Significance of D- and L-Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-hydroxylysine (B44584), a hydroxylated derivative of the essential amino acid lysine (B10760008), plays a critical, yet stereospecific, role in vertebrate biology. This technical guide delves into the distinct biological significance of the L- and D-enantiomers of 5-hydroxylysine. While L-5-hydroxylysine is a well-established, post-translationally modified component of collagens, integral to the stability of the extracellular matrix, the biological relevance of D-5-hydroxylysine in mammals remains largely unexplored and enigmatic. This document provides a comprehensive overview of the synthesis, metabolism, and known functions of both enantiomers, supported by quantitative data, detailed experimental protocols for their analysis, and visual representations of relevant biochemical pathways.

Introduction: The Stereochemical Dichotomy of 5-Hydroxylysine

5-Hydroxylysine (Hyl) is an amino acid first identified in 1921 by Donald Van Slyke[1]. It is not incorporated into proteins during translation but is formed through the post-translational modification of lysine residues within procollagen (B1174764) chains[2][3]. This modification is catalyzed by a family of enzymes known as lysyl hydroxylases[4]. The presence of two chiral centers in 5-hydroxylysine gives rise to four possible stereoisomers. However, it is the (2S,5R)-5-hydroxy-L-lysine enantiomer that is predominantly found in collagen and plays a crucial role in its structure and function[5][6].

In stark contrast, the biological significance of D-5-hydroxylysine in mammals is not well understood. While D-amino acids, in general, are increasingly recognized for their roles in physiological processes, including neurotransmission[2][7], specific information on D-5-hydroxylysine is scarce. Its presence in biological fluids is likely attributable to the catabolism of collagen containing L-5-hydroxylysine and potential, though not definitively proven, in vivo racemization. A notable exception is found in the metabolism of some bacteria, which possess enzymes capable of acting on D-5-hydroxylysine[8][9].

This guide aims to consolidate the current knowledge on both enantiomers, providing a valuable resource for researchers investigating collagen metabolism, D-amino acid biology, and the development of novel therapeutics.

The Central Role of L-5-Hydroxylysine in Collagen Biology

The biological importance of L-5-hydroxylysine is intrinsically linked to the synthesis and stability of collagen, the most abundant protein in mammals[10][11].

Biosynthesis of L-5-Hydroxylysine

L-lysine residues within the procollagen polypeptide chain are hydroxylated to L-5-hydroxylysine in the lumen of the endoplasmic reticulum[4]. This reaction is catalyzed by lysyl hydroxylases (procollagen-lysine 5-dioxygenases), which are α-ketoglutarate-dependent dioxygenases requiring Fe²⁺ and vitamin C as cofactors[4][12]. There are three known isoforms of lysyl hydroxylase in humans (LH1, LH2, and LH3), encoded by the PLOD1, PLOD2, and PLOD3 genes, respectively[4]. These isoforms exhibit some tissue-specific expression but do not appear to have specificity for particular collagen types[13].

Functions of L-5-Hydroxylysine in Collagen

Once formed, L-5-hydroxylysine residues serve two primary functions:

  • Glycosylation: The hydroxyl group of L-5-hydroxylysine acts as an attachment point for carbohydrate units. This O-linked glycosylation, catalyzed by galactosyltransferases and glucosyltransferases, results in the formation of galactosyl-hydroxylysine and glucosylgalactosyl-hydroxylysine[2][10]. The extent of glycosylation varies between different collagen types and tissues and is crucial for the regulation of fibril formation[2][10].

  • Cross-linking: L-5-hydroxylysine residues in the telopeptide regions of collagen molecules are essential for the formation of stable intermolecular cross-links that provide tensile strength to collagen fibers[10][11]. The ε-amino group of L-5-hydroxylysine can be oxidatively deaminated by lysyl oxidase to form a reactive aldehyde. This aldehyde then condenses with other lysine or hydroxylysine residues to form various cross-links, including stable, non-reducible pyridinoline (B42742) cross-links[4][14].

L-5-Hydroxylysine as a Biomarker of Collagen Turnover

Free L-5-hydroxylysine and its glycosides are released into the circulation during the degradation of collagen. As they are not reutilized for protein synthesis and are largely excreted in the urine, their urinary levels serve as valuable biomarkers for assessing collagen turnover in various physiological and pathological conditions, such as bone diseases, burns, and postmenopausal osteoporosis[2][15][16][17][18][19].

The Obscure Biological Significance of D-5-Hydroxylysine

While L-5-hydroxylysine's role is well-defined, D-5-hydroxylysine remains an enigma in mammalian biology. Its presence in biological fluids is generally considered a consequence of collagen breakdown, but a specific physiological function has yet to be identified.

Potential Origins of D-5-Hydroxylysine in Mammals

The primary source of D-5-hydroxylysine in mammals is likely the catabolism of collagen. While the initial post-translational modification produces L-5-hydroxylysine, subsequent processes such as aging or pathological conditions might lead to racemization, although direct evidence for this in the case of 5-hydroxylysine is lacking.

Metabolism of D-5-Hydroxylysine

In mammals, the primary enzyme responsible for the degradation of neutral D-amino acids is D-amino acid oxidase (DAAO), a flavoenzyme that catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, ammonia, and hydrogen peroxide[20][21]. While DAAO is known to act on D-lysine[21], there is no direct experimental evidence to confirm that D-5-hydroxylysine is a substrate for mammalian DAAO.

In contrast, a clear metabolic pathway for a diastereomer of D-5-hydroxylysine has been elucidated in the bacterium Pseudomonas fluorescens. This organism possesses a racemase that converts hydroxy-L-lysine to allohydroxy-D-lysine. This D-enantiomer is then degraded through a pathway involving hydroxy-L-pipecolate, 2-amino-5-hydroxyadipate, and 2-hydroxyglutarate[8][9]. This suggests that at least in some organisms, specific enzymatic machinery exists to process D-5-hydroxylysine.

Quantitative Data

The following tables summarize the available quantitative data regarding 5-hydroxylysine. It is important to note that most of the data for biological fluids do not differentiate between the D- and L-enantiomers.

Table 1: Urinary Excretion of Total 5-Hydroxylysine and its Glycosides in Humans

ConditionAnalyteMean Excretion (μmol/mmol creatinine)Reference(s)
Normal AdultsTotal Hydroxylysine0.052 ± 0.042 (in relation to hydroxyproline)[16]
Normal AdultsGlucosylgalactosyl-Hyl / Galactosyl-Hyl Ratio0.601 ± 0.017[16]
Paget's Disease of BoneTotal HydroxylysineElevated[2][16]
Extensive Thermal BurnsTotal HydroxylysineElevated[2][16]
Postmenopausal Osteoporosis with FracturesGalactosyl-hydroxylysine1.35 ± 0.82[17]
Postmenopausal Osteoporosis without FracturesGalactosyl-hydroxylysine1.03 ± 0.48[17]
Healthy Children (4-18 years)Galactosyl-hydroxylysineVaries with age, peaks during growth spurts[19]

Table 2: Kinetic Parameters of L-Lysine 5-Hydroxylase (K5H) from Sphingomonas sanxanigenens

Substratekcat (min⁻¹)KM (mM)kcat/KM (mM⁻¹min⁻¹)Reference(s)
L-Lysine25 ± 11.3 ± 0.220 ± 3[22]

Experimental Protocols

Accurate quantification and differentiation of D- and L-5-hydroxylysine are crucial for understanding their respective biological roles. The following sections outline the methodologies for their analysis.

Sample Preparation from Biological Fluids (Urine)
  • Collection: Collect 24-hour urine samples and store them at -20°C or lower until analysis[23].

  • Hydrolysis (for total 5-hydroxylysine): An aliquot of the urine sample is subjected to acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to release 5-hydroxylysine from peptides and glycosides[2][24].

  • Purification: The hydrolysate is dried and reconstituted in a suitable buffer. Cation-exchange chromatography can be used to separate amino acids from other urinary components[2].

Chiral Separation and Quantification
  • Derivatization: Amino acids are volatile and require derivatization prior to GC analysis. A common method involves esterification of the carboxyl group (e.g., with methanol (B129727) to form the methyl ester) followed by acylation of the amino and hydroxyl groups (e.g., with pentafluoropropionic anhydride (B1165640) to form pentafluoropropionyl derivatives)[25].

  • Chromatographic Separation: A chiral capillary column (e.g., Chirasil-Val) is used to separate the enantiomers and diastereomers of the derivatized 5-hydroxylysine[25].

  • Detection and Quantification: The separated derivatives are detected by a mass spectrometer. Quantification is typically achieved using stable isotope-labeled internal standards[25].

GC-MS Parameters Example:

  • Column: Chirasil-L-Val capillary column

  • Carrier Gas: Helium

  • Oven Temperature Program: Start at 40°C, hold for 0.5 min, ramp to 210°C at 15°C/min, then to 320°C at 35°C/min.

  • Ionization Mode: Negative-ion chemical ionization (NICI) with methane (B114726) as the reagent gas.

  • Detection: Selected Ion Monitoring (SIM) of characteristic fragment ions for the derivatized 5-hydroxylysine and its internal standard.

  • Derivatization (Optional but common for enhanced sensitivity and resolution): Chiral derivatizing agents, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) or its analogues (e.g., Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide, FDVA), can be used to form diastereomeric derivatives of the 5-hydroxylysine enantiomers. These diastereomers can then be separated on a standard reversed-phase column.

  • Direct Chiral HPLC (without derivatization): Chiral stationary phases (CSPs) can be used to directly separate the underivatized enantiomers. Teicoplanin-based CSPs (e.g., Astec CHIROBIOTIC T) have shown success in resolving underivatized amino acid enantiomers.

  • Chromatographic Separation:

    • For derivatized samples: A reversed-phase C18 column is typically used with a gradient elution of an aqueous mobile phase (e.g., water with formic acid) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

    • For underivatized samples: A chiral column (e.g., Astec CHIROBIOTIC T) is used with a mobile phase consisting of a water/organic solvent/acid mixture (e.g., water:methanol:formic acid).

  • Detection and Quantification: A tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides high sensitivity and selectivity for quantification[14][20].

HPLC-MS/MS Parameters Example (with derivatization):

  • Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient from low to high percentage of Mobile Phase B.

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Detection: MRM transitions specific for the derivatized D- and L-5-hydroxylysine.

Visualizing the Pathways

The following diagrams, generated using the DOT language, illustrate the key biochemical pathways involving 5-hydroxylysine.

L_5_hydroxylysine_synthesis_and_function cluster_ER Endoplasmic Reticulum Lumen cluster_ECM Extracellular Matrix Lysine Lysine residue in procollagen L_Hyl L-5-Hydroxylysine residue in procollagen Lysine->L_Hyl Hydroxylation Glycosylated_Hyl Glycosylated L-5-Hydroxylysine (Gal-Hyl, Glc-Gal-Hyl) L_Hyl->Glycosylated_Hyl Glycosylation Lysyl_Hydroxylase Lysyl Hydroxylase (PLOD1, 2, 3) Glycosyltransferases Galactosyl- & Glucosyltransferases Cofactors Fe²⁺, Vitamin C, α-ketoglutarate Cofactors->Lysyl_Hydroxylase Procollagen Secreted Procollagen with (Glycosylated) L-Hyl Collagen_Fibril Collagen Fibril Procollagen->Collagen_Fibril Assembly Crosslinked_Collagen Stabilized Cross-linked Collagen Collagen_Fibril->Crosslinked_Collagen Cross-linking Lysyl_Oxidase Lysyl Oxidase cluster_ER cluster_ER cluster_ECM cluster_ECM

Caption: Synthesis and functional modification of L-5-hydroxylysine in collagen.

D_5_hydroxylysine_metabolism_in_Pseudomonas L_Hyl Hydroxy-L-lysine D_allo_Hyl Allohydroxy-D-lysine L_Hyl->D_allo_Hyl Racemization Degradation_Products Degradation Products (hydroxy-L-pipecolate, 2-amino-5-hydroxyadipate, 2-hydroxyglutarate) D_allo_Hyl->Degradation_Products Degradation Racemase Racemase

Caption: Metabolism of D-5-hydroxylysine in Pseudomonas fluorescens.

Conclusion and Future Perspectives

The biological significance of the L-enantiomer of 5-hydroxylysine is firmly established, with its indispensable role in collagen synthesis, stability, and function. Its utility as a biomarker of collagen turnover is also well-documented. In contrast, D-5-hydroxylysine remains a molecule of unknown function in mammals. While its presence in biological fluids is acknowledged, its metabolic fate and potential physiological or pathological roles are yet to be elucidated.

Future research should focus on several key areas:

  • Interaction with D-amino acid oxidase: Definitive studies are needed to determine if D-5-hydroxylysine is a substrate for mammalian DAAO and to characterize the kinetics of this interaction.

  • Enantiomer-specific quantification: The development and application of robust, validated analytical methods to quantify D- and L-5-hydroxylysine separately in various tissues and biofluids are essential. This will allow for a more accurate assessment of their respective concentrations in health and disease.

  • Investigation of physiological effects: Studies involving the administration of pure D-5-hydroxylysine enantiomers in cell culture and animal models could help to uncover any potential biological activities.

  • Role in the microbiome: Given the presence of D-5-hydroxylysine metabolic pathways in bacteria, the role of the gut microbiome in influencing the levels and potential effects of this enantiomer warrants investigation.

A deeper understanding of the stereospecific biology of 5-hydroxylysine will not only enhance our knowledge of fundamental biochemical processes but may also open new avenues for the diagnosis of diseases related to collagen metabolism and the development of novel therapeutic strategies.

References

The Role of DL-5-Hydroxylysine Hydrochloride in Elucidating Connective Tissue Pathologies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Connective tissue disorders, a heterogeneous group of debilitating conditions, are fundamentally characterized by defects in the extracellular matrix (ECM). A key component of the ECM, collagen, relies on a series of intricate post-translational modifications for its structural integrity and function. Among these, the hydroxylation of lysine (B10760008) residues to form hydroxylysine is a critical step, directly impacting the formation of stable collagen cross-links. This technical guide delves into the pivotal role of DL-5-Hydroxylysine hydrochloride in the study of connective tissue disorders. It provides an in-depth examination of its biochemical significance, its utility in experimental models, and detailed protocols for its application in research settings. This document serves as a comprehensive resource for scientists and researchers dedicated to unraveling the complexities of connective tissue pathologies and developing novel therapeutic interventions.

Introduction: The Biochemical Significance of 5-Hydroxylysine (B44584)

5-Hydroxylysine is a non-essential amino acid that is not incorporated into proteins during translation but is formed through the post-translational modification of specific lysine residues within procollagen (B1174764) chains.[1] This hydroxylation reaction is catalyzed by a family of enzymes known as lysyl hydroxylases (PLOD1, PLOD2, and PLOD3) and requires vitamin C as a cofactor.[2][3] The resulting hydroxyl group on the lysine side chain serves two primary functions:

  • Attachment site for carbohydrates: The hydroxyl group of hydroxylysine can be glycosylated with galactose or a glucosyl-galactose disaccharide.[4] This glycosylation is thought to play a role in regulating fibril diameter and the overall organization of the collagen matrix.

  • Precursor for stable collagen cross-links: The hydroxyl group is essential for the formation of stable, mature collagen cross-links.[5][6] These cross-links are vital for providing tensile strength and mechanical stability to connective tissues.[7]

This compound is the hydrochloride salt of a racemic mixture of the D- and L-enantiomers of 5-hydroxylysine.[8][9] In a research context, it serves as a direct precursor for studying the impact of hydroxylysine on collagen synthesis and cross-linking, particularly in disease models where its endogenous production is impaired.[1]

Pathophysiological Relevance in Connective Tissue Disorders

Defects in the synthesis or function of 5-hydroxylysine are directly implicated in the pathogenesis of several connective tissue disorders.

Ehlers-Danlos Syndrome, Kyphoscoliotic Type (EDS VI)

Ehlers-Danlos syndrome (EDS) encompasses a group of inherited connective tissue disorders characterized by joint hypermobility, skin hyperextensibility, and tissue fragility. The kyphoscoliotic type (EDS VI) is specifically caused by a deficiency in the enzyme lysyl hydroxylase 1 (PLOD1), resulting from mutations in the PLOD1 gene.[10][11] This enzymatic defect leads to a significant reduction in the hydroxylysine content of collagen.[12] The consequence is impaired collagen cross-linking, leading to severe muscle hypotonia at birth, progressive scoliosis, and fragility of the ocular globe.[10][12] While some patients exhibit a marked hydroxylysine deficit in skin collagen, others may show only a mild deficit, making enzymatic activity assays in cultured fibroblasts a more reliable diagnostic tool.[12]

Menkes Disease

Menkes disease is an X-linked recessive disorder of copper homeostasis caused by mutations in the ATP7A gene, which encodes a copper-transporting ATPase.[13][14] This leads to a systemic copper deficiency, affecting the function of several copper-dependent enzymes.[15][16] Among these is lysyl oxidase, an enzyme crucial for the final step of collagen cross-linking, which catalyzes the oxidative deamination of lysine and hydroxylysine residues to form reactive aldehydes.[13][16] The resulting defective collagen cross-linking contributes to the connective tissue abnormalities seen in Menkes disease, including loose skin, joint laxity, and vascular tortuosity.[13][14]

Fibrotic Disorders

Fibrosis is characterized by the excessive deposition of ECM components, leading to scarring and organ dysfunction. A key feature of fibrotic tissue is not just the quantity but also the quality of the deposited collagen.[6] In fibrotic conditions, there is often an upregulation of lysyl hydroxylase 2 (PLOD2), which leads to increased hydroxylation of telopeptidyl lysine residues.[6] This results in an altered cross-linking profile, with an increase in hydroxyallysine-derived cross-links that are more resistant to degradation, contributing to the irreversibility of fibrosis.[6]

Experimental Applications of this compound

This compound is a valuable tool for in vitro and in vivo studies aimed at understanding and potentially treating connective tissue disorders.

In Vitro Models
  • Cell Culture Systems: this compound can be supplemented in the culture medium of fibroblasts derived from patients with EDS VI to investigate its potential to rescue the defective collagen cross-linking phenotype.

  • Fibrosis Models: In vitro models of fibrosis can be established by treating cell lines, such as human kidney-2 (HK2) cells or dermal fibroblasts, with transforming growth factor-beta 1 (TGF-β1).[17][18] this compound can be used in these models to study its effect on the quality and quantity of collagen produced under fibrotic conditions.

In Vivo Models
  • Animal Models of Fibrosis: Fibrosis can be induced in animal models through various methods, such as intraperitoneal injection of chemicals like dimethylnitrosamine or endotracheal administration of bleomycin (B88199) to induce lung fibrosis.[19][20] These models can be utilized to assess the therapeutic potential of modulating the hydroxylysine content of collagen.

Data Presentation

Table 1: Biochemical Parameters in Connective Tissue Disorders
ParameterNormal RangeEhlers-Danlos Syndrome Type VIMenkes DiseaseFibrotic Conditions
Serum Copper 70-150 µg/dLNormalLow (0-55 µg/dL)[16]Normal
Serum Ceruloplasmin 200-450 mg/dLNormalLow (10-160 mg/dL)[16]Normal
Lysyl Hydroxylase Activity NormalMarkedly Reduced[10][12]NormalIncreased (PLOD2)[6]
Urinary Hydroxylysine Glycosides NormalIncreased[21]Not a primary indicatorMay be altered
Collagen Hydroxylysine Content Tissue-dependentReduced[10][11]Generally normalIncreased telopeptidyl hydroxylysine[6]

Experimental Protocols

Synthesis of dl-δ¹-Pyrroline-5-carboxylic Acid from this compound

This protocol describes the synthesis of a related metabolite and is adapted from Williams and Frank (1975) as cited in a study on plant extracts.[22]

Materials:

Procedure:

  • Dissolve approximately 600 mg of this compound in 35 mL of double-distilled water in a light-protected container.

  • Separately, dissolve 644 mg of sodium metaperiodate in 50 mL of water and adjust the pH to 7.0 with 2 M NaOH.

  • Equilibrate both solutions on ice.

  • Rapidly mix the two solutions to initiate the oxidation of hydroxylysine.

  • Allow the reaction to proceed for 8 minutes.

  • Stop the reaction by adding 950 µL of 1 M glycerol to destroy excess metaperiodate.

  • After an additional 2 minutes, add 2.46 mL of 2 M HCl to block the reaction.

  • Purify the resulting dl-δ¹-Pyrroline-5-carboxylic Acid using a Dowex AG50 WX4 cation-exchange column, eluting with 1 M HCl.

Induction of an In Vitro Fibrosis Model using TGF-β1

This protocol is a general guideline for inducing fibrosis in cell culture, based on protocols for human kidney cells and dermal fibroblasts.[17][18]

Materials:

  • Human dermal fibroblasts or other relevant cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics

  • Recombinant human TGF-β1

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

Procedure:

  • Culture human dermal fibroblasts in DMEM with 10% FBS until they reach 80-90% confluency.

  • Prepare a working solution of TGF-β1 in serum-free DMEM at a concentration of 10 ng/mL.

  • Aspirate the culture medium from the cells and wash twice with PBS.

  • Add the TGF-β1 working solution to the cells. For control wells, add serum-free DMEM without TGF-β1.

  • Incubate the cells for 24-72 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, cells can be harvested for downstream analysis, such as Western blotting for fibrosis markers (e.g., α-SMA, collagen type I) or quantitative PCR.

Visualizations

Collagen_Synthesis_and_Modification cluster_Intracellular Intracellular Events (Endoplasmic Reticulum) cluster_Extracellular Extracellular Events Procollagen_Chains Pro-α Chains Hydroxylation Hydroxylation of Lysine (Lysyl Hydroxylase, Vitamin C) Procollagen_Chains->Hydroxylation Glycosylation Glycosylation of Hydroxylysine Hydroxylation->Glycosylation Triple_Helix_Formation Triple Helix Formation (Procollagen) Glycosylation->Triple_Helix_Formation Secretion Secretion from Cell Triple_Helix_Formation->Secretion Cleavage Cleavage of Propeptides (Tropocollagen) Secretion->Cleavage Fibril_Assembly Fibril Assembly Cleavage->Fibril_Assembly Cross_linking Cross-linking (Lysyl Oxidase, Copper) Fibril_Assembly->Cross_linking Mature_Collagen Mature Collagen Fibril Cross_linking->Mature_Collagen

Caption: Intracellular and extracellular events in collagen synthesis and modification.

Experimental_Workflow_In_Vitro_Fibrosis cluster_Analysis Downstream Analysis Cell_Culture 1. Culture Fibroblasts Treatment 2. Treat with TGF-β1 (with/without DL-5-Hydroxylysine HCl) Cell_Culture->Treatment Incubation 3. Incubate for 24-72h Treatment->Incubation Harvest 4. Harvest Cells and Supernatant Incubation->Harvest Western_Blot Western Blot (α-SMA, Collagen I) Harvest->Western_Blot qPCR qPCR (COL1A1, ACTA2) Harvest->qPCR HPLC HPLC (Hydroxylysine Content) Harvest->HPLC

Caption: Experimental workflow for an in vitro fibrosis model.

Pathophysiology_of_EDS_VI PLOD1_Mutation Mutation in PLOD1 Gene LH_Deficiency Lysyl Hydroxylase 1 Deficiency PLOD1_Mutation->LH_Deficiency Reduced_Hyl Reduced Hydroxylysine in Collagen LH_Deficiency->Reduced_Hyl Impaired_Crosslinking Impaired Collagen Cross-linking Reduced_Hyl->Impaired_Crosslinking Clinical_Manifestations Clinical Manifestations: - Muscle Hypotonia - Scoliosis - Ocular Fragility Impaired_Crosslinking->Clinical_Manifestations

Caption: Pathophysiological cascade in Ehlers-Danlos Syndrome Type VI.

Conclusion

This compound is an indispensable tool for researchers investigating the molecular underpinnings of connective tissue disorders. Its role as a direct precursor in the collagen synthesis pathway allows for targeted studies on the consequences of hydroxylysine deficiency and the potential for therapeutic intervention. A thorough understanding of the biochemical pathways involving hydroxylysine, coupled with the use of robust in vitro and in vivo models, will continue to drive progress in the development of novel treatments for conditions such as Ehlers-Danlos syndrome, Menkes disease, and a range of fibrotic pathologies. This guide provides a foundational framework for the effective utilization of this compound in advancing our knowledge of these complex and challenging disorders.

References

Endogenous Sources of DL-5-Hydroxylysine Hydrochloride in Mammals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-5-Hydroxylysine hydrochloride is the synthetic form of 5-hydroxylysine (B44584), a critical amino acid derivative in mammalian physiology. Endogenously, 5-hydroxylysine is not incorporated into proteins during translation but is synthesized as a post-translational modification of lysine (B10760008) residues within procollagen (B1174764) chains. This hydroxylation is a pivotal step in collagen biosynthesis, essential for the formation of stable intra- and intermolecular cross-links that provide tensile strength and structural integrity to connective tissues. The synthesis is catalyzed by a family of enzymes known as lysyl hydroxylases (PLODs), with three main isoforms—LH1, LH2, and LH3—exhibiting distinct substrate specificities and tissue expression patterns. The activity of these enzymes is dependent on several cofactors, including Fe²⁺, 2-oxoglutarate, O₂, and ascorbic acid (Vitamin C). The expression of the PLOD genes is tightly regulated by various signaling pathways, including TGF-β, HIF-1α, and Wnt/β-catenin, and transcription factors such as PITX2 and NF-κB, highlighting the complex control of collagen maturation. Dysregulation of 5-hydroxylysine synthesis is implicated in several connective tissue disorders, making the enzymes of this pathway potential therapeutic targets. This guide provides an in-depth overview of the endogenous sources of 5-hydroxylysine, the enzymatic machinery involved, its regulation, and the analytical methods for its quantification.

Biosynthesis of 5-Hydroxylysine

The primary endogenous source of 5-hydroxylysine is the post-translational modification of lysine residues within procollagen molecules. This enzymatic hydroxylation occurs in the lumen of the endoplasmic reticulum before the formation of the collagen triple helix. The reaction is catalyzed by a family of enzymes called procollagen-lysine, 2-oxoglutarate 5-dioxygenases, more commonly known as lysyl hydroxylases.[1][2]

There are three main isoforms of lysyl hydroxylase in humans, each encoded by a distinct gene:

  • Lysyl hydroxylase 1 (LH1): Encoded by the PLOD1 gene.[1]

  • Lysyl hydroxylase 2 (LH2): Encoded by the PLOD2 gene, which can produce two splice variants (LH2a and LH2b).[1]

  • Lysyl hydroxylase 3 (LH3): Encoded by the PLOD3 gene.[1]

These isoforms have different substrate specificities. LH1 and LH3 primarily hydroxylate lysine residues located in the triple-helical domain of collagen, while the LH2b splice variant specifically targets lysine residues in the telopeptide regions.[1] LH3 is a multifunctional enzyme that also possesses collagen galactosyltransferase and glucosyltransferase activities, which are involved in the subsequent glycosylation of the newly formed hydroxylysine residues.[3]

The hydroxylation reaction catalyzed by lysyl hydroxylases is an oxidative process that requires several essential cofactors:

  • Molecular Oxygen (O₂)

  • Fe²⁺ (ferrous iron)

  • 2-Oxoglutarate (α-ketoglutarate)

  • Ascorbic Acid (Vitamin C) [1][4]

During the reaction, one oxygen atom from O₂ is incorporated into the lysine residue to form the hydroxyl group, while the other is incorporated into 2-oxoglutarate, leading to its decarboxylation to succinate (B1194679) and CO₂. Ascorbic acid is crucial as a reducing agent to maintain the iron in its ferrous (Fe²⁺) state, which is essential for enzyme activity.[4] A deficiency in vitamin C, as seen in scurvy, impairs lysyl hydroxylase function, leading to the production of under-hydroxylated and unstable collagen.[1]

Signaling Pathways and Regulation of Lysyl Hydroxylase Expression

The expression of the PLOD genes is under the control of a complex network of signaling pathways and transcription factors, ensuring that collagen production and maturation are tightly regulated in response to developmental cues and tissue repair needs.

TGF-β Signaling

Transforming growth factor-beta (TGF-β) is a potent stimulator of collagen synthesis and fibrosis. TGF-β1 has been shown to upregulate the expression of PLOD1 and PLOD2.[5][6] The signaling cascade involves the phosphorylation and activation of Smad transcription factors (Smad3), which then translocate to the nucleus and bind to specific elements in the PLOD gene promoters.[6]

Hypoxia and HIF-1α

Hypoxia, or low oxygen tension, is a significant physiological stimulus that can induce fibrosis. The cellular response to hypoxia is primarily mediated by the transcription factor hypoxia-inducible factor-1α (HIF-1α). HIF-1α has been shown to directly activate the transcription of PLOD1 and PLOD2.[5]

Other Regulatory Factors
  • PITX2: The paired-like homeodomain transcription factor 2 (PITX2) has been identified as a direct regulator of PLOD1 and PLOD2 expression.[1]

  • NF-κB: The nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation, has been implicated in the expression of all three PLOD genes in certain cell types.[4][5][7]

  • Wnt/β-catenin: The Wnt/β-catenin signaling pathway has been shown to regulate the expression of PLOD3, linking collagen modification to this critical developmental and cell fate-determining pathway.[6]

  • Sp1: The transcription factor Sp1 is known to bind to GC-rich promoter regions and is implicated in the regulation of a wide range of genes, including potential binding sites in the promoters of PLOD genes.[8][9]

The following diagram illustrates the key signaling pathways involved in the regulation of lysyl hydroxylase gene expression.

G Signaling Pathways Regulating PLOD Gene Expression TGFb TGF-β Smad Smad3 TGFb->Smad Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a Wnt Wnt b_catenin β-catenin Wnt->b_catenin Inflammatory_Signals Inflammatory Signals NFkB NF-κB Inflammatory_Signals->NFkB PLOD2 PLOD2 Smad->PLOD2 PLOD1 PLOD1 HIF1a->PLOD1 HIF1a->PLOD2 PLOD3 PLOD3 b_catenin->PLOD3 NFkB->PLOD1 NFkB->PLOD2 NFkB->PLOD3 PITX2 PITX2 PITX2->PLOD1 PITX2->PLOD2 Sp1 Sp1 Sp1->PLOD1 Sp1->PLOD2 Sp1->PLOD3

Caption: Regulation of PLOD gene expression by various signaling pathways.

Functional Significance of 5-Hydroxylysine

The hydroxylation of lysine residues is a critical post-translational modification that serves two primary functions in collagen biology:

  • Collagen Cross-linking: The hydroxyl group of 5-hydroxylysine is essential for the formation of stable, covalent intermolecular cross-links. These cross-links are crucial for the proper assembly and mechanical stability of collagen fibrils. The initial cross-links are divalent, but they mature into more complex and stable trivalent cross-links, such as pyridinoline (B42742) and deoxypyridinoline.[10]

  • Glycosylation: The hydroxyl group of 5-hydroxylysine serves as an attachment point for carbohydrate units, specifically galactose and glucosyl-galactose. This glycosylation is catalyzed by galactosyltransferases and glucosyltransferases, with LH3 possessing both activities.[3] The extent of glycosylation varies between different collagen types and tissues and is thought to play a role in regulating fibril diameter and matrix organization.[11]

The biosynthetic pathway from lysine to glycosylated hydroxylysine is depicted in the following diagram.

G Biosynthesis of Glycosylated 5-Hydroxylysine Lysine Lysine Residue (in Procollagen) Hydroxylysine 5-Hydroxylysine Residue Lysine->Hydroxylysine Hydroxylation Gal_Hydroxylysine Galactosyl-Hydroxylysine Hydroxylysine->Gal_Hydroxylysine Galactosylation Glc_Gal_Hydroxylysine Glucosyl-Galactosyl-Hydroxylysine Gal_Hydroxylysine->Glc_Gal_Hydroxylysine Glucosylation LH Lysyl Hydroxylase (LH1, LH2, LH3) + O₂, Fe²⁺, 2-Oxoglutarate, Ascorbate GT Galactosyltransferase (LH3) GGT Glucosyltransferase (LH3)

Caption: Enzymatic conversion of lysine to glycosylated hydroxylysine.

Quantitative Data on Hydroxylysine in Mammalian Tissues

The content of 5-hydroxylysine varies significantly among different collagen types and tissues. This variation is a key determinant of the type and extent of collagen cross-linking, which in turn influences the mechanical properties of the tissue. While absolute quantitative data is sparse in the literature, the molar ratio of hydroxyproline (B1673980) to hydroxylysine (Hyp/Hyl) is a well-established parameter for differentiating collagen types.[1][12][13]

TissueSpeciesCollagen Type(s)Hydroxyproline/Hydroxylysine Molar RatioReference
SkinHumanI, III15.2[1]
TendonHumanI16.5[1]
BoneHumanI19.8[1]
CartilageHumanII4.2[1]
AortaHumanI, III8.8[1]
Annulus FibrosusHumanI, II9.8[1]
Nucleus PulposusHumanII3.9[1]
DentinRatI~1.1 (Lys/Hyl ratio)[10]

Note: The data presented as a molar ratio reflects the relative abundance of these two hydroxylated amino acids, which is a characteristic feature of the collagen type predominant in that tissue. Tissues rich in type II collagen (e.g., cartilage, nucleus pulposus) have a much lower Hyp/Hyl ratio due to a higher degree of lysine hydroxylation compared to tissues rich in type I collagen (e.g., bone, skin, tendon).[1][13]

Experimental Protocols

Accurate quantification of 5-hydroxylysine and the activity of the enzymes involved in its metabolism are crucial for research in collagen biology and related diseases.

Quantification of 5-Hydroxylysine by Gas Chromatography-Mass Spectrometry (GC-MS)

This method allows for the sensitive and specific quantification of 5-hydroxylysine in biological samples such as urine and tissue hydrolysates.[14][15]

Sample Preparation (Tissue): [16][17]

  • Obtain approximately 200 mg of tissue.

  • Lyophilize the tissue to determine the dry weight.

  • Hydrolyze the dried tissue in 6 M HCl at 110°C for 24 hours in a sealed tube under nitrogen.

  • Remove the HCl by evaporation under vacuum.

  • Re-dissolve the hydrolysate in a known volume of an appropriate buffer.

Derivatization and GC-MS Analysis:

  • Take an aliquot of the hydrolysate and add an internal standard.

  • Evaporate to dryness under a stream of nitrogen.

  • Derivatize the amino acids using a suitable reagent, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) or heptafluorobutyl chloroformate (HFBCF).

  • Inject the derivatized sample into the GC-MS system.

  • Separate the derivatives on a capillary column and detect using a mass spectrometer in selected ion monitoring (SIM) mode for quantification.

Quantification of 5-Hydroxylysine by High-Performance Liquid Chromatography (HPLC)

HPLC coupled with pre-column derivatization and fluorescence or mass spectrometric detection is a widely used method for amino acid analysis, including 5-hydroxylysine.[17][18]

Sample Preparation:

  • Prepare tissue or biofluid hydrolysates as described for GC-MS.

  • For plasma or urine, deproteinize the sample by precipitation with an organic solvent (e.g., acetonitrile (B52724) or methanol) or an acid (e.g., perchloric acid).[16][19]

  • Centrifuge to remove the precipitate and collect the supernatant.

Derivatization and HPLC Analysis:

  • Derivatize the amino acids in the sample with a fluorogenic reagent, such as o-phthalaldehyde (B127526) (OPA) for primary amines or a chiral derivatizing agent like Nα-(5-fluoro-2,4-dinitrophenyl)-L-valine amide (L-FDVA) for separation of stereoisomers.

  • Inject the derivatized sample onto a reverse-phase HPLC column.

  • Elute the derivatized amino acids using a suitable gradient of solvents.

  • Detect the eluted compounds using a fluorescence detector or a mass spectrometer.

  • Quantify the amount of 5-hydroxylysine by comparing its peak area to that of a known standard.

Fluorometric Assay for Lysyl Oxidase Activity

Commercially available kits provide a convenient and sensitive method for measuring the activity of lysyl oxidases, which are involved in the downstream processing of 5-hydroxylysine in collagen cross-linking.[2][20][21][22][23] These assays are typically based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the lysyl oxidase-catalyzed reaction.

General Protocol:

  • Prepare samples (e.g., cell culture media, purified enzyme).

  • Prepare a reaction mixture containing a lysyl oxidase substrate, horseradish peroxidase (HRP), and a fluorogenic HRP substrate (e.g., Amplex Red).

  • Add the reaction mixture to the samples in a 96-well plate.

  • Incubate at 37°C, protected from light.

  • Measure the increase in fluorescence over time using a fluorescence plate reader (e.g., Ex/Em = 540/590 nm).

  • The rate of fluorescence increase is proportional to the lysyl oxidase activity in the sample.

The following diagram provides a general workflow for the analysis of 5-hydroxylysine in a tissue sample.

G Experimental Workflow for 5-Hydroxylysine Analysis Sample Tissue Sample Homogenization Homogenization Sample->Homogenization Hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) Homogenization->Hydrolysis Drying Drying/Evaporation Hydrolysis->Drying Reconstitution Reconstitution in Buffer Drying->Reconstitution Derivatization Derivatization Reconstitution->Derivatization Analysis GC-MS or HPLC Analysis Derivatization->Analysis Quantification Quantification Analysis->Quantification

Caption: A typical workflow for the quantification of 5-hydroxylysine from tissue samples.

Conclusion

The endogenous synthesis of 5-hydroxylysine is a fundamental post-translational modification in collagen biosynthesis, orchestrated by the lysyl hydroxylase enzyme family. The activity and expression of these enzymes are intricately regulated by a variety of signaling pathways, underscoring the importance of precise control over collagen maturation for maintaining connective tissue homeostasis. The quantitative analysis of 5-hydroxylysine and the functional assessment of lysyl hydroxylases are essential tools for advancing our understanding of collagen-related pathologies and for the development of novel therapeutic strategies targeting fibrotic and other connective tissue disorders. This guide provides a comprehensive technical overview to support researchers, scientists, and drug development professionals in this endeavor.

References

Methodological & Application

Application Note: HPLC Analysis of DL-5-Hydroxylysine Hydrochloride in Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust method for the quantification of DL-5-Hydroxylysine hydrochloride in biological tissue samples using High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection after pre-column derivatization. 5-Hydroxylysine (B44584), a post-translationally modified amino acid, is a key component of collagen, and its quantification in tissues is crucial for research in connective tissue metabolism, fibrosis, and certain metabolic disorders.[1] This protocol provides a comprehensive workflow, from tissue homogenization and acid hydrolysis to derivatization and chromatographic analysis, designed for researchers, scientists, and professionals in drug development.

Introduction

5-Hydroxylysine is formed by the enzymatic hydroxylation of lysine (B10760008) residues in procollagen.[2] Its presence is almost exclusive to collagen, making it a valuable biomarker for collagen turnover and metabolism.[1] The analysis of DL-5-Hydroxylysine, a racemic mixture of its D- and L-enantiomers, in tissue samples presents an analytical challenge due to its polar nature and lack of a strong native chromophore for UV detection. To overcome this, the described method employs a pre-column derivatization step, enhancing both detectability and chromatographic retention on reverse-phase columns. This application note provides a detailed protocol for sample preparation, derivatization using Dansyl Chloride, and subsequent HPLC analysis.

Chemical Information

CompoundThis compound
Synonyms 2,6-Diamino-5-hydroxyhexanoic acid hydrochloride
CAS Number 13204-98-3
Molecular Formula C6H15ClN2O3
Molecular Weight 198.65 g/mol
Chemical Structure NC--INVALID-LINK--CC--INVALID-LINK--C(O)=O · HCl
Properties White powder. Racemic mixture of D- and L-enantiomers.[3][4]

Experimental Protocols

Tissue Sample Preparation and Hydrolysis

This protocol is designed to release 5-hydroxylysine from the collagen matrix within the tissue.

Materials:

  • Tissue sample (e.g., skin, cartilage, lung; ~100-200 mg)

  • 6 M Hydrochloric Acid (HCl) containing 1% phenol (B47542)

  • Cryo-homogenizer or mortar and pestle

  • Hydrolysis tubes with Teflon-lined screw caps

  • Heating block or oven set to 110°C

  • Vacuum centrifuge or nitrogen evaporator

  • pH meter and neutralization solution (e.g., 6 M NaOH)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or cation exchange) for optional cleanup

Procedure:

  • Homogenization: Flash-freeze the weighed tissue sample in liquid nitrogen and grind it into a fine powder using a pre-chilled cryo-homogenizer or mortar and pestle.

  • Acid Hydrolysis: Transfer the powdered tissue to a hydrolysis tube. Add 1 mL of 6 M HCl with 1% phenol per 100 mg of tissue.[5][6][7]

  • Degassing: Securely cap the tube, vortex briefly, and place it in a heating block at 110°C for 24 hours to hydrolyze the proteins into their constituent amino acids.[6][8]

  • Drying: After hydrolysis, cool the tube to room temperature. Uncap carefully in a fume hood and evaporate the HCl using a vacuum centrifuge or a stream of nitrogen.

  • Reconstitution: Reconstitute the dried hydrolysate in 1 mL of 0.1 M HCl.

  • Neutralization & Filtration: Adjust the pH of the reconstituted sample to ~7.0 with 6 M NaOH. Centrifuge the sample at 10,000 x g for 10 minutes to pellet any precipitate. Filter the supernatant through a 0.22 µm syringe filter.

  • Optional SPE Cleanup: For complex matrices, a solid-phase extraction step can be employed to remove interfering substances. A strong cation exchange SPE cartridge can be effective for purifying amino acids.[9]

Pre-column Derivatization with Dansyl Chloride

Dansyl chloride reacts with the primary and secondary amino groups of 5-hydroxylysine to form a stable, highly fluorescent derivative suitable for HPLC analysis.

Materials:

  • Dansyl Chloride solution (5 mg/mL in acetone)

  • Sodium bicarbonate buffer (0.1 M, pH 9.5)

  • Methylamine (B109427) hydrochloride solution (10 mg/mL in water) to quench the reaction

  • Prepared tissue hydrolysate

  • This compound standard solutions

Procedure:

  • Reaction Setup: In a microcentrifuge tube, mix 100 µL of the filtered tissue hydrolysate (or standard solution) with 100 µL of 0.1 M sodium bicarbonate buffer.

  • Derivatization: Add 100 µL of the Dansyl Chloride solution to the mixture. Vortex briefly and incubate in a water bath at 60°C for 45 minutes in the dark.

  • Quenching: After incubation, add 50 µL of the methylamine hydrochloride solution to quench the reaction by consuming excess Dansyl Chloride. Vortex and let it stand for 10 minutes at room temperature.

  • Final Preparation: Centrifuge the derivatized sample at 10,000 x g for 5 minutes. The sample is now ready for HPLC injection.

HPLC Conditions

Instrumentation:

  • HPLC system with a gradient pump, autosampler, and a fluorescence or UV detector.

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions:

ParameterRecommended Setting
Mobile Phase A 0.1 M Sodium Acetate buffer, pH 6.5
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-60% B; 25-30 min: 60-10% B; 30-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 20 µL
Detection Fluorescence: Excitation 340 nm, Emission 525 nm UV: 254 nm

Data Presentation

The following table summarizes expected quantitative data for the HPLC analysis of derivatized DL-5-Hydroxylysine. These values are illustrative and should be determined experimentally for each specific system.

ParameterExpected Value
Retention Time (RT) ~15 - 20 min (dependent on exact gradient and column)
Limit of Detection (LOD) ~10 - 50 pmol/injection
Limit of Quantification (LOQ) ~50 - 150 pmol/injection
Linearity (R²) > 0.995
Recovery 85 - 105%
Precision (%RSD) < 5%

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis tissue Tissue Sample (~200mg) homogenization Cryo-homogenization tissue->homogenization hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) homogenization->hydrolysis drying Evaporation hydrolysis->drying reconstitution Reconstitution & Neutralization drying->reconstitution cleanup Filtration / SPE Cleanup reconstitution->cleanup derivatization Dansyl Chloride Derivatization cleanup->derivatization hplc HPLC-FLD/UV Analysis derivatization->hplc data Data Acquisition & Quantification hplc->data signaling_pathway cluster_collagen Collagen Biosynthesis & Turnover procollagen Procollagen Chain (with Lysine residues) lysyl_hydroxylase Lysyl Hydroxylase procollagen->lysyl_hydroxylase hydroxylysine_procollagen Procollagen Chain (with 5-Hydroxylysine) lysyl_hydroxylase->hydroxylysine_procollagen Hydroxylation collagen_fibril Mature Collagen Fibril hydroxylysine_procollagen->collagen_fibril Assembly & Cross-linking tissue_sample Tissue Sample collagen_fibril->tissue_sample degradation Collagen Degradation tissue_sample->degradation Turnover free_hyl Free 5-Hydroxylysine (Analyte) degradation->free_hyl

References

Application Note: Quantification of 5-Hydroxylysine in Biological Matrices by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-hydroxylysine (B44584) is a post-translationally modified amino acid, primarily found as a structural component of collagen. The hydroxylation of lysine (B10760008) residues, catalyzed by lysyl hydroxylases, is a critical step in collagen biosynthesis, essential for the formation of stable cross-links that provide tensile strength to connective tissues.[1][2] The quantification of 5-hydroxylysine is crucial for studying collagen metabolism, diagnosing and monitoring connective tissue disorders, and assessing the quality of biopharmaceutical products like monoclonal antibodies.[3] This application note provides a detailed protocol for the sensitive and specific quantification of 5-hydroxylysine in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle

This method utilizes stable isotope dilution LC-MS/MS for the accurate quantification of 5-hydroxylysine. Samples are prepared by either acid hydrolysis to measure total 5-hydroxylysine (both free and protein-bound) or by protein precipitation for the analysis of free 5-hydroxylysine. The analyte is then separated from other endogenous compounds by reverse-phase or hydrophilic interaction liquid chromatography (HILIC) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. A stable isotope-labeled internal standard is used to correct for matrix effects and variations in sample processing.

Data Presentation

The following table summarizes representative concentrations of 5-hydroxylysine found in various human biological samples. These values can serve as a reference for expected physiological ranges.

Biological MatrixAnalyte FormConcentration RangeMethodReference
Human PlasmaFree0 - 2.5 µMLC-MS/MS--INVALID-LINK--
Human UrineTotal2.0 - 7.0 µmol/g creatinineGC-MSEuli et al., 1999[4]
Human BoneTotal~4.2 nmol/mg dry weightHPLCNot specified in provided context
Human SkinTotalMolar Ratio Hyp/Hyl: ~18Amino Acid AnalyzerBlumenkrantz & Asboe-Hansen, 1978[5]
Human TendonTotalMolar Ratio Hyp/Hyl: ~19Amino Acid AnalyzerBlumenkrantz & Asboe-Hansen, 1978[5]
Human CartilageTotalMolar Ratio Hyp/Hyl: ~3Amino Acid AnalyzerBlumenkrantz & Asboe-Hansen, 1978[5]

Experimental Protocols

Sample Preparation

1.1. For Total 5-Hydroxylysine (Acid Hydrolysis)

This protocol is suitable for tissues, protein solutions, and other samples where protein-bound 5-hydroxylysine needs to be quantified.

  • Reagents:

    • 6 M Hydrochloric Acid (HCl)

    • Nitrogen gas

    • Reconstitution Solution: 0.1% Formic Acid in Water/Acetonitrile (B52724) (95:5, v/v)

    • Stable Isotope-Labeled Internal Standard (e.g., 13C6,15N2-Lysine or a specific 5-hydroxylysine internal standard if available)

  • Procedure:

    • To approximately 1 mg of lyophilized tissue or protein, add 1 mL of 6 M HCl.

    • Add a known amount of the internal standard.

    • Flush the tube with nitrogen gas, cap tightly, and heat at 110°C for 24 hours.

    • Cool the sample to room temperature and centrifuge to pellet any debris.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried hydrolysate in 1 mL of Reconstitution Solution.

    • Vortex to dissolve the residue and centrifuge at high speed for 10 minutes.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

1.2. For Free 5-Hydroxylysine (Protein Precipitation)

This protocol is suitable for plasma, serum, and urine.

  • Reagents:

    • Ice-cold Acetonitrile or Methanol

    • Reconstitution Solution: 0.1% Formic Acid in Water

    • Stable Isotope-Labeled Internal Standard

  • Procedure:

    • To 100 µL of plasma, serum, or urine in a microcentrifuge tube, add a known amount of the internal standard.

    • Add 400 µL of ice-cold acetonitrile or methanol.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Incubate at -20°C for 20 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of Reconstitution Solution.

    • Vortex and centrifuge to pellet any insoluble material.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation:

    • HPLC or UHPLC system

    • Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source

  • Chromatographic Conditions (Example for HILIC):

    • Column: HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient:

      • 0-1 min: 95% B

      • 1-5 min: 95% to 50% B

      • 5-6 min: 50% B

      • 6-6.1 min: 50% to 95% B

      • 6.1-8 min: 95% B

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transitions:

      • The exact m/z values for precursor and product ions should be optimized for the specific instrument. The following are suggested transitions for underivatized 5-hydroxylysine:

        • 5-Hydroxylysine: Precursor ion [M+H]+ m/z 163.1; Product ions could be m/z 145.1 (loss of H2O), m/z 119.1 (loss of H2O and CO), and m/z 84.1.

        • Internal Standard: Transitions will depend on the specific labeled compound used.

    • Collision Energy and other MS parameters: Optimize for maximum signal intensity for each transition.

Quantification
  • Prepare a calibration curve using a series of known concentrations of 5-hydroxylysine standard spiked with the same amount of internal standard as in the samples.

  • Plot the ratio of the peak area of 5-hydroxylysine to the peak area of the internal standard against the concentration of the calibrators.

  • Use the resulting linear regression equation to calculate the concentration of 5-hydroxylysine in the unknown samples.

Mandatory Visualizations

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis start Biological Sample (e.g., Plasma, Tissue) is_spike Spike with Internal Standard start->is_spike hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) For Total 5-Hyl evaporation Evaporation to Dryness hydrolysis->evaporation precipitation Protein Precipitation (Cold Acetonitrile) For Free 5-Hyl precipitation->evaporation is_spike->hydrolysis is_spike->precipitation reconstitution Reconstitution evaporation->reconstitution centrifugation Centrifugation reconstitution->centrifugation final_sample Sample for LC-MS/MS centrifugation->final_sample lc_separation LC Separation (HILIC or RP-HPLC) final_sample->lc_separation esi_source Electrospray Ionization (ESI+) lc_separation->esi_source quad1 Q1: Precursor Ion Selection esi_source->quad1 quad2 Q2: Collision-Induced Dissociation (CID) quad1->quad2 quad3 Q3: Product Ion Selection quad2->quad3 detector Detector quad3->detector chromatogram Generate Extracted Ion Chromatograms (XICs) detector->chromatogram peak_integration Peak Area Integration chromatogram->peak_integration ratio_calc Calculate Peak Area Ratios (Analyte/IS) peak_integration->ratio_calc calibration_curve Construct Calibration Curve ratio_calc->calibration_curve quantification Quantify 5-Hyl Concentration calibration_curve->quantification

Caption: Experimental workflow for 5-hydroxylysine quantification.

G cluster_er Endoplasmic Reticulum cluster_ecm Extracellular Matrix Procollagen Procollagen α-chain (with Lysine residues) LysylHydroxylase Lysyl Hydroxylase (PLODs) Procollagen->LysylHydroxylase HydroxylatedProcollagen Hydroxylated Procollagen (with 5-Hydroxylysine) LysylHydroxylase->HydroxylatedProcollagen Hydroxylation Cofactors Cofactors: Fe2+, 2-Oxoglutarate, Ascorbate (Vitamin C) Cofactors->LysylHydroxylase Folding Triple Helix Formation HydroxylatedProcollagen->Folding SecretedProcollagen Secreted Procollagen Folding->SecretedProcollagen Secretion Tropocollagen Tropocollagen SecretedProcollagen->Tropocollagen Propeptide Cleavage LysylOxidase Lysyl Oxidase Tropocollagen->LysylOxidase Crosslinking Collagen Fibril Cross-linking LysylOxidase->Crosslinking Oxidative Deamination & Cross-linking

Caption: Collagen biosynthesis and the role of lysyl hydroxylase.

References

Application Note & Protocol: Quantification of Urinary 5-Hydroxylysine and Lysine by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxylysine (B44584) (5-Hyl) is a hydroxylated derivative of the amino acid lysine (B10760008) and is a key component of collagen, the primary structural protein in connective tissues. Its presence and concentration in urine can serve as a valuable biomarker for collagen degradation and metabolism.[1] Elevated levels of urinary 5-hydroxylysine may be indicative of conditions associated with increased collagen turnover, such as bone diseases, thermal burns, and certain metabolic disorders.[2] Lysine is an essential amino acid, and its urinary levels can provide insights into overall protein metabolism. Gas chromatography (GC) offers a robust and sensitive method for the simultaneous quantification of these two amino acids in urine.[1]

This application note provides a detailed protocol for the determination of 5-hydroxylysine and lysine in human urine using gas chromatography with flame ionization detection (FID) or mass spectrometry (MS). The method involves sample preparation, derivatization to increase volatility, and subsequent chromatographic separation and detection.

Quantitative Data Summary

The following tables summarize the performance characteristics of the described gas chromatography method for the analysis of 5-hydroxylysine and lysine in urine.

Table 1: Method Detection and Linearity

AnalyteLimit of Detection (LOD)Linearity Range (µg/mL)Correlation Coefficient (r²)
5-Hydroxylysine350 pmol/mL[1]1.0 - 300[3]>0.99[3]
Lysine200 pmol/mL[1]1.0 - 300[3]>0.99[3]

Table 2: Precision and Accuracy

AnalyteIntra-day Precision (%RSD)Inter-day Precision (%RSD)Recovery (%)
5-Hydroxylysine< 4.63[4]< 6.15[4]89[4]
Lysine< 5< 7>90

Note: Precision and recovery data for lysine are typical expected values for amino acid analysis by GC.

Experimental Workflow Diagram

experimental_workflow Figure 1. Experimental Workflow for Urinary 5-Hydroxylysine and Lysine Analysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_gc_analysis GC Analysis cluster_data_analysis Data Analysis urine_collection Urine Sample Collection (First morning void) centrifugation Centrifugation (To remove particulates) urine_collection->centrifugation hydrolysis Acid Hydrolysis (To liberate bound amino acids) centrifugation->hydrolysis cleanup Solid Phase Extraction (SPE) (To remove interferences) hydrolysis->cleanup add_reagent Addition of Derivatizing Agent (e.g., Ethyl Chloroformate) cleanup->add_reagent reaction Reaction (To form volatile derivatives) add_reagent->reaction extraction Liquid-Liquid Extraction (To isolate derivatives) reaction->extraction injection Injection into GC extraction->injection separation Chromatographic Separation injection->separation detection Detection (FID or MS) separation->detection peak_integration Peak Integration detection->peak_integration quantification Quantification (Using calibration curve) peak_integration->quantification reporting Reporting Results quantification->reporting signaling_pathway Figure 2. Biological Significance of Urinary 5-Hydroxylysine collagen Collagen in Connective Tissues lysine Lysine Residues in Procollagen hydroxylation Lysyl Hydroxylase (Post-translational modification) lysine->hydroxylation substrate hydroxylysine 5-Hydroxylysine Residues in Collagen hydroxylation->hydroxylysine product degradation Collagen Degradation hydroxylysine->degradation part of collagen_turnover Collagen Turnover (e.g., Bone Resorption, Tissue Remodeling) collagen_turnover->degradation release Release of 5-Hydroxylysine and its Glycosides degradation->release urine Urinary Excretion release->urine measurement GC Measurement (Biomarker of Collagen Degradation) urine->measurement

References

Application Notes and Protocols for the Use of DL-5-Hydroxylysine Hydrochloride in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-5-Hydroxylysine (Hyl) is a hydroxylated derivative of the amino acid lysine, a post-translational modification crucial for the structure and function of proteins like collagen.[1][2] Its incorporation into synthetic peptides is of significant interest for studying protein structure, developing novel biomaterials, and creating peptide-based therapeutics.[3][4] The use of DL-5-Hydroxylysine hydrochloride in Solid-Phase Peptide Synthesis (SPPS) presents unique challenges, primarily due to the presence of three reactive functional groups (α-amino, ε-amino, and δ-hydroxyl) and its nature as a racemic mixture.

These application notes provide a comprehensive guide to the strategic incorporation of DL-5-Hydroxylysine into peptide sequences using Fmoc-based SPPS. This includes a discussion of orthogonal protection strategies, detailed experimental protocols, and purification considerations.

Key Challenges:

  • Orthogonal Protection: The α-amino, ε-amino, and δ-hydroxyl groups must be selectively protected to prevent unwanted side reactions during peptide synthesis.[5][6] The protecting group strategy must be compatible with standard Fmoc-SPPS conditions.

  • Racemic Mixture: DL-5-Hydroxylysine is a mixture of stereoisomers. Its use in SPPS will result in the synthesis of a mixture of diastereomeric peptides. These diastereomers can be extremely difficult to separate using standard purification techniques like reverse-phase HPLC, which may impact the biological activity and characterization of the final peptide. For applications requiring stereochemical purity, the use of a specific isomer (e.g., Fmoc-L-threo-5-hydroxylysine) is strongly recommended.

  • Coupling Efficiency: The bulky nature of the protected hydroxylysine residue may lead to steric hindrance, potentially requiring optimized coupling conditions to ensure efficient incorporation.[7]

Orthogonal Protection Strategy

The core principle of a successful SPPS is the use of an orthogonal protection strategy, which allows for the selective removal of one type of protecting group without affecting others.[6][8] For incorporating DL-5-Hydroxylysine in Fmoc-SPPS, a strategy where the side-chain protecting groups are labile to strong acid (used in the final cleavage step) while the temporary Nα-Fmoc group is labile to a mild base is required.[9]

A recommended protection scheme for DL-5-Hydroxylysine is Nα-Fmoc-DL-5-hydroxylysine(ε-Boc, δ-O-tBu)-OH .

  • Nα-Fmoc (9-fluorenylmethyloxycarbonyl): Protects the alpha-amino group. It is removed at each cycle of amino acid addition using a mild base, typically a solution of 20% piperidine (B6355638) in DMF.[8][9]

  • ε-Boc (tert-butyloxycarbonyl): Protects the epsilon-amino group on the side chain. It is stable to the piperidine treatment used for Fmoc removal.[10]

  • δ-O-tBu (tert-butyl ether): Protects the delta-hydroxyl group on the side chain. It is also stable to piperidine.

Both the Boc and tBu groups are removed simultaneously during the final cleavage step with a strong acid, such as trifluoroacetic acid (TFA).[5][11]

G cluster_AA Protected DL-5-Hydroxylysine Derivative cluster_conditions Deprotection Conditions AA Fmoc-NH-CH(COOH)-(CH₂)₂-CH(O-tBu)-CH₂-NH-Boc Piperidine 20% Piperidine in DMF (Mild Base) AA->Piperidine Removes Fmoc TFA TFA Cocktail (Strong Acid) AA->TFA Removes Boc & tBu Fmoc_Removed Fmoc_Removed Piperidine->Fmoc_Removed α-NH₂ Free for Coupling Side_Chains_Deprotected Side_Chains_Deprotected TFA->Side_Chains_Deprotected Side Chains Deprotected (Post-Synthesis)

Caption: Orthogonal deprotection of a protected hydroxylysine derivative.

Experimental Protocols

The following protocols are based on standard Fmoc-SPPS procedures.[12][13] Reagent equivalents and reaction times may need to be optimized based on the specific peptide sequence and scale.

This protocol outlines the iterative steps for elongating the peptide chain on a solid support.

  • Resin Swelling:

    • Place the appropriate resin (e.g., Rink Amide, Wang) in a reaction vessel.

    • Add N,N-Dimethylformamide (DMF) and allow the resin to swell for at least 30-60 minutes at room temperature.[14]

  • Nα-Fmoc Deprotection:

    • Drain the DMF from the swelled resin.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate the mixture for 5-10 minutes. Drain the solution.

    • Repeat the piperidine treatment for another 5-10 minutes to ensure complete Fmoc removal.[8]

    • Wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling (Incorporation of Protected Hydroxylysine):

    • In a separate vial, dissolve the protected amino acid (e.g., Fmoc-DL-Hyl(ε-Boc, δ-O-tBu)-OH) (3-5 eq.) and a coupling agent (e.g., HATU) (2.9 eq.) in DMF.

    • Add an activation base such as N,N-Diisopropylethylamine (DIEA) (6-10 eq.) to the amino acid solution and allow it to pre-activate for 1-2 minutes.[8]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction completion using a qualitative ninhydrin (B49086) (Kaiser) test. A negative test (beads remain yellow) indicates a complete reaction.[12] If the test is positive (beads turn blue), the coupling step should be repeated ("double coupling").[10]

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3 times) and Dichloromethane (DCM) (3 times) to remove excess reagents and byproducts.[8]

  • Capping (Optional):

    • To block any unreacted free amines and prevent the formation of deletion sequences, a capping step can be performed.

    • Treat the resin with a solution of acetic anhydride (B1165640) and DIEA in DMF for 10-20 minutes.

This cycle is repeated until the desired peptide sequence is assembled.

G Start Start with Peptide-Resin (Fmoc-Protected) Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Amino Acid Coupling (AA, HATU, DIEA in DMF) Wash1->Coupling Wash2 4. DMF/DCM Wash Coupling->Wash2 Check Repeat for next amino acid? Wash2->Check Check->Deprotection Yes End Final Peptide-Resin Assembled Check->End No

Caption: Standard workflow for a single cycle in Fmoc-SPPS.

This protocol cleaves the synthesized peptide from the resin and removes all acid-labile side-chain protecting groups.

  • Resin Preparation:

    • After the final synthesis cycle, wash the peptide-resin thoroughly with DCM and dry it under a vacuum for at least 1 hour.[8]

  • Cleavage Cocktail Preparation:

    • Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is Reagent B: TFA/Phenol/Water/Triisopropylsilane (TIS) (88:5:5:2 v/v/v/v). Scavengers like TIS and water are crucial to quench reactive carbocations released from the protecting groups, preventing re-attachment to the peptide.[10]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.

    • Dry the crude peptide pellet under a vacuum.

  • Purification:

    • The standard method for peptide purification is reverse-phase high-performance liquid chromatography (RP-HPLC).[15]

    • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water with 0.1% TFA).

    • Purify the peptide using a C18 column and a gradient of acetonitrile in water (both containing 0.1% TFA).[15]

    • Note: The presence of diastereomers resulting from the use of DL-5-Hydroxylysine will likely result in broad or multiple, closely eluting peaks, making baseline separation challenging.

  • Analysis:

    • Collected fractions are analyzed for purity by analytical RP-HPLC and for identity by mass spectrometry (e.g., LC-MS).

    • Pool the fractions containing the pure peptide and lyophilize to obtain a final fluffy white powder.[15]

Data Presentation

Table 1: Comparison of Common Coupling Reagents in Fmoc-SPPS

Coupling ReagentFull NameAdvantagesConsiderations
HBTU / TBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) / tetrafluoroborateEfficient, fast reaction times, widely used.[16]Can cause guanidinylation of free amines if pre-activation is slow.[17]
HATU O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateMore reactive than HBTU, reduced racemization, effective for hindered couplings.[16][18]Higher cost compared to HBTU.
DIC / HOBt N,N'-Diisopropylcarbodiimide / 1-HydroxybenzotriazoleCost-effective. HOBt additive minimizes racemization.[18]Byproduct (diisopropylurea) is soluble and must be washed away. Slower than aminium salts.
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateHigh efficiency comparable to HATU, safer (avoids explosive HOBt/HOAt byproducts), good solubility.[16]Newer reagent, may be more expensive.

Table 2: Typical Side-Chain Protecting Groups for Fmoc-SPPS

Amino AcidFunctional GroupCommon Protecting GroupDeprotection Condition
Lysine, Ornithineε/δ-AmineBoc (tert-butyloxycarbonyl)TFA[10]
Aspartic Acid, Glutamic AcidCarboxylOtBu (tert-butyl ester)TFA[19]
Serine, Threonine, TyrosineHydroxyltBu (tert-butyl ether)TFA[11]
ArginineGuanidiniumPbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl)TFA[20]
CysteineThiolTrt (Trityl), Acm (Acetamidomethyl)TFA (for Trt), Iodine (for Acm)
HistidineImidazoleTrt (Trityl)TFA

Table 3: Common TFA Cleavage Cocktails for Final Deprotection

Cocktail NameComposition (v/v)Target Application
Reagent K TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5)General purpose, good for peptides containing Arg, Cys, Met.
Reagent B TFA / Phenol / Water / TIS (88:5:5:2)Good for peptides with Trp(Boc) as it minimizes side reactions.
Standard 95% TFA TFA / Water / TIS (95:2.5:2.5)For simple peptides without sensitive residues like Cys, Met, or Trp.

References

Application Notes and Protocols for Collagen Cross-Linking Assay Using 5-Hydroxylysine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Collagen, the most abundant protein in mammals, derives its essential tensile strength and stability from a series of post-translational modifications, including the formation of covalent intermolecular cross-links. A key pathway in this process involves the hydroxylation of lysine (B10760008) residues to form 5-hydroxylysine (B44584) (Hyl), a reaction catalyzed by lysyl hydroxylases.[1][2] The subsequent oxidative deamination of lysine and hydroxylysine by lysyl oxidases initiates the formation of cross-links that mature over time, contributing to the structural integrity of tissues.[3][4][5][6] The extent of lysine hydroxylation directly influences the type and stability of these cross-links.[1][2] This document provides a detailed protocol for the quantification of 5-hydroxylysine in biological samples as a measure of collagen cross-linking potential. The primary method described is High-Performance Liquid Chromatography (HPLC) with pre-column derivatization, a robust and sensitive technique for amino acid analysis. Additionally, a method for total collagen quantification via a colorimetric hydroxyproline (B1673980) assay is provided for data normalization.

Introduction to Collagen Cross-Linking

The biosynthesis of stable collagen fibrils is a multi-step process. Following the translation of procollagen (B1174764) chains, specific proline and lysine residues are hydroxylated within the endoplasmic reticulum. The hydroxylation of lysine to 5-hydroxylysine is a critical step catalyzed by the enzyme lysyl hydroxylase (LH).[1][7] Following secretion into the extracellular matrix, the enzyme lysyl oxidase (LOX) catalyzes the oxidative deamination of the ε-amino group of specific lysine and hydroxylysine residues located in the N- and C-terminal telopeptides of collagen molecules.[3][4][6]

This enzymatic conversion generates highly reactive aldehyde residues (allysine and hydroxyallysine). These aldehydes spontaneously react with the ε-amino groups of other lysine or hydroxylysine residues on adjacent collagen molecules to form immature, divalent Schiff base cross-links. If the aldehyde is derived from hydroxylysine, the initially formed aldimine bond can undergo a spontaneous Amadori rearrangement to form a more stable keto-imine cross-link.[8] These divalent cross-links are precursors to more stable, mature trivalent cross-links, such as pyridinolines.[6][8][9] The degree of lysine hydroxylation is a key determinant of the cross-linking pathway, thereby influencing the biomechanical properties of the tissue.[1] Monitoring the 5-hydroxylysine content provides valuable insight into the collagen chemistry and maturation state of a given tissue.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the biochemical pathway of collagen cross-linking and the experimental workflow for its analysis.

Collagen_Crosslinking_Pathway Procollagen Procollagen Chain (with Lysine) Hydroxylated_Procollagen Hydroxylated Procollagen (with 5-Hydroxylysine) Procollagen->Hydroxylated_Procollagen Tropocollagen Tropocollagen (Self-Assembly into Fibrils) Hydroxylated_Procollagen->Tropocollagen   Secretion &   Propeptide Cleavage Aldehydes Reactive Aldehydes (Allysine, Hydroxyallysine) Tropocollagen->Aldehydes   Lysyl Oxidase (LOX)   + O2, Cu2+ Divalent Immature Divalent Cross-links (e.g., Keto-amines) Aldehydes->Divalent Spontaneous Condensation Trivalent Mature Trivalent Cross-links (e.g., Pyridinoline) Divalent->Trivalent Maturation

Caption: Enzymatic pathway of collagen cross-linking formation.

Experimental_Workflow cluster_Hyl 5-Hydroxylysine Analysis cluster_Hyp Total Collagen Analysis (Normalization) Sample 1. Sample Preparation (Tissue Homogenization) Hydrolysis 2. Acid Hydrolysis (6M HCl, 110°C, 24h) Sample->Hydrolysis Split Split Sample Hydrolysis->Split Derivatization 3a. Derivatization (e.g., FMOC-Cl) Split->Derivatization Aliquot 1 Colorimetric 3b. Colorimetric Assay (Chloramine-T / DMAB) Split->Colorimetric Aliquot 2 HPLC 4a. RP-HPLC Analysis (Fluorescence Detection) Derivatization->HPLC Quant_Hyl 5a. Quantification of 5-Hydroxylysine HPLC->Quant_Hyl Data_Analysis 6. Data Analysis (Ratio of Hyl to Total Collagen) Quant_Hyl->Data_Analysis Spectro 4b. Spectrophotometry (Absorbance at ~560 nm) Colorimetric->Spectro Quant_Hyp 5b. Quantification of Hydroxyproline (Total Collagen) Spectro->Quant_Hyp Quant_Hyp->Data_Analysis

References

Application Notes and Protocols for 5-Hydroxylysine Analysis from Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-hydroxylysine (B44584) (5-Hyl) is a post-translationally modified amino acid, primarily found in collagen, where it plays a crucial role in the formation of stable cross-links, contributing to the structural integrity of tissues. The hydroxylation of lysine (B10760008) residues is catalyzed by lysyl hydroxylases. Beyond collagen, the presence and functional significance of 5-hydroxylysine in other proteins are areas of growing research interest, with potential implications in various physiological and pathological processes, including cancer and fibrotic diseases.[1][2][3] Accurate quantification of 5-hydroxylysine in cell culture models is essential for understanding its role in cellular processes, identifying potential biomarkers, and evaluating the efficacy of therapeutic interventions targeting its metabolic pathways.

These application notes provide detailed protocols for the sample preparation and analysis of 5-hydroxylysine from cell culture samples using three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

I. High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a widely used technique for the separation and quantification of amino acids. For 5-hydroxylysine analysis, a pre-column derivatization step is typically required to enhance its detection by UV or fluorescence detectors.[2][4][5]

Experimental Protocol: HPLC

1. Cell Culture and Harvesting:

  • Culture cells to the desired confluency or experimental endpoint.

  • For adherent cells, wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).

  • Detach the cells using a cell scraper in ice-cold PBS.

  • For suspension cells, pellet the cells by centrifugation (e.g., 300 x g for 5 minutes at 4°C).

  • In both cases, wash the cell pellet twice with ice-cold PBS, centrifuging between washes.

  • Store the final cell pellet at -80°C until further processing.

2. Protein Precipitation and Hydrolysis:

  • To the cell pellet, add 3-4 volumes of an ice-cold organic solvent like methanol (B129727) or acetonitrile (B52724) to precipitate proteins.[6]

  • Vortex thoroughly and incubate on ice for 30 minutes.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the precipitated protein.[6]

  • Carefully decant and discard the supernatant.

  • To the protein pellet, add 6 M HCl.[7][8][9]

  • Transfer the suspension to a hydrolysis tube and seal under vacuum.

  • Heat the sample at 110°C for 24 hours to hydrolyze the proteins into their constituent amino acids.[7][8][9]

  • After hydrolysis, cool the sample and open the tube carefully.

  • Dry the hydrolysate completely using a vacuum concentrator (e.g., SpeedVac) or under a stream of nitrogen.

3. Derivatization (Example using FMOC-Cl):

  • Reconstitute the dried hydrolysate in 0.1 M borate (B1201080) buffer (pH 9.0).[6]

  • To 20 µL of the reconstituted sample, add 5 µL of 10 mM 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) in acetonitrile.[6]

  • Mix and incubate for 10 minutes at room temperature in the dark.[6]

  • The sample is now ready for HPLC analysis.

4. HPLC Analysis:

  • Use a reversed-phase C18 column for separation.

  • Employ a gradient elution with a mobile phase consisting of a buffered aqueous solution and an organic solvent (e.g., acetonitrile).

  • Detect the derivatized 5-hydroxylysine using a fluorescence detector (Excitation: ~265 nm, Emission: ~315 nm for FMOC derivatives).

  • Quantify the 5-hydroxylysine concentration by comparing the peak area to a standard curve prepared with known concentrations of derivatized 5-hydroxylysine.

Data Presentation: HPLC
Sample IDCell Treatment5-Hydroxylysine (nmol/mg protein)Standard Deviation
Control 1Vehicle1.520.11
Control 2Vehicle1.480.09
Treatment ACompound X (1 µM)2.780.23
Treatment BCompound X (10 µM)4.150.31

II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS offers high sensitivity and specificity for the quantification of 5-hydroxylysine, often without the need for derivatization, by directly measuring the mass-to-charge ratio of the target analyte.[10][11]

Experimental Protocol: LC-MS/MS

1. Cell Culture and Harvesting:

  • Follow the same procedure as described in the HPLC protocol (Section I, Step 1).

2. Protein Digestion (for relative quantification of protein-bound 5-Hyl):

  • Lyse the cells using a suitable lysis buffer containing protease inhibitors.[12]

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • An alternative to acid hydrolysis is enzymatic digestion for a "bottom-up" proteomics approach. This is particularly useful for identifying the specific sites of hydroxylation.[1]

  • For this, a specific amount of protein (e.g., 100 µg) is denatured, reduced, and alkylated.

  • The protein is then digested with an enzyme such as trypsin or Lys-C.[12]

  • The resulting peptide mixture is then cleaned up using a solid-phase extraction (SPE) method.

3. LC-MS/MS Analysis:

  • Use a reversed-phase C18 column for chromatographic separation.

  • The mobile phases typically consist of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Use a gradient elution to separate the peptides or free amino acids.

  • The mass spectrometer is operated in positive ion mode using electrospray ionization (ESI).

  • Monitor for the specific precursor-to-product ion transitions for 5-hydroxylysine.

  • Quantify 5-hydroxylysine using a stable isotope-labeled internal standard.

Data Presentation: LC-MS/MS
Sample IDGene Knockdown5-Hyl Site Occupancy (%)p-value
WT-1None5.2-
WT-2None5.5-
KO-1Gene Y0.8<0.01
KO-2Gene Y1.1<0.01

III. Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput method suitable for quantifying total 5-hydroxylysine in various biological samples, including cell culture supernatants and lysates.[13][14][15] Commercially available ELISA kits for hydroxylysine are available.[13]

Experimental Protocol: ELISA

1. Cell Culture and Sample Preparation:

  • Cell Lysate:

    • Harvest cells as described in the HPLC protocol (Section I, Step 1).

    • Lyse the cells using the lysis buffer provided in the ELISA kit or a compatible buffer.[16]

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Cell Culture Supernatant:

    • Collect the cell culture medium.

    • Centrifuge to remove any cells or debris.

    • The supernatant can be used directly or diluted as required.[13]

2. ELISA Procedure:

  • Follow the instructions provided with the specific commercial ELISA kit.[13]

  • Typically, the procedure involves:

    • Adding standards and samples to the wells of a microplate pre-coated with an antibody specific for 5-hydroxylysine.

    • Incubating the plate to allow the antigen to bind to the antibody.

    • Washing the plate to remove unbound substances.

    • Adding a detection antibody, often conjugated to an enzyme like horseradish peroxidase (HRP).

    • Incubating and washing again.

    • Adding a substrate solution that reacts with the enzyme to produce a colorimetric signal.

    • Stopping the reaction and measuring the absorbance at a specific wavelength using a microplate reader.

3. Data Analysis:

  • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

  • Determine the concentration of 5-hydroxylysine in the samples by interpolating their absorbance values on the standard curve.

Data Presentation: ELISA
Sample IDCondition5-Hydroxylysine (ng/mL) in Supernatant
Untreated-12.5
TGF-β (24h)-45.8
TGF-β + Inhibitor Z-18.2

Visualization of Experimental Workflows

HPLC_Workflow A Cell Culture B Harvest Cells (Wash with PBS) A->B C Protein Precipitation (Methanol/Acetonitrile) B->C D Acid Hydrolysis (6M HCl, 110°C, 24h) C->D E Dry Hydrolysate D->E F Derivatization (e.g., FMOC-Cl) E->F G HPLC Analysis F->G

Caption: Workflow for 5-hydroxylysine analysis by HPLC.

LCMS_Workflow A Cell Culture B Harvest & Lyse Cells A->B C Protein Quantification B->C D Enzymatic Digestion (e.g., Trypsin) C->D E Peptide Cleanup (SPE) D->E F LC-MS/MS Analysis E->F

Caption: Workflow for 5-hydroxylysine analysis by LC-MS/MS.

ELISA_Workflow A Cell Culture B Sample Collection (Lysate or Supernatant) A->B C Add to Coated Plate B->C D Incubate & Wash C->D E Add Detection Antibody D->E F Incubate & Wash E->F G Add Substrate F->G H Measure Absorbance G->H

Caption: General workflow for 5-hydroxylysine analysis by ELISA.

References

Application of DL-5-Hydroxylysine Hydrochloride in Tumor Growth Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-5-Hydroxylysine hydrochloride is a racemic mixture of the modified amino acid 5-hydroxylysine (B44584). While commercially described as an amino acid substitute for tumor growth studies, direct experimental evidence detailing its application and effects on cancer cell proliferation and tumor progression is not extensively documented in peer-reviewed literature. However, the biological role of its endogenous counterpart, L-5-hydroxylysine, as a critical component of collagen and its involvement in the tumor microenvironment, provides a strong rationale for its investigation in oncology research. These application notes and protocols, therefore, are based on the established significance of 5-hydroxylysine in collagen biosynthesis and its potential implications for cancer biology. The provided methodologies are foundational and intended to serve as a starting point for researchers to explore the effects of exogenous this compound on tumor cells.

Introduction

5-Hydroxylysine is a post-translationally modified amino acid, derived from lysine (B10760008), and is a crucial component of collagen, the most abundant protein in the extracellular matrix (ECM)[1]. The hydroxylation of lysine residues is catalyzed by lysyl hydroxylases (LHs) and is a critical step in the formation of stable collagen cross-links, which provide structural integrity to tissues[2].

The tumor microenvironment (TME) is rich in collagen, and alterations in collagen deposition, organization, and post-translational modifications are known to influence tumor progression, invasion, and metastasis[3][4]. Increased activity of lysyl hydroxylases, leading to elevated levels of 5-hydroxylysine in collagen, has been associated with increased tumor stiffness and has been implicated in promoting cancer metastasis, particularly in breast and lung cancer[5][6]. Therefore, understanding the role of 5-hydroxylysine in the TME is of significant interest in cancer research.

This compound can be utilized as a tool to investigate the impact of increased 5-hydroxylysine availability on cancer cells and the TME. Potential research applications include studying its effects on collagen synthesis and cross-linking in cancer-associated fibroblasts, its influence on cancer cell signaling pathways, and its potential to alter the mechanical properties of the ECM.

Key Signaling Pathways and Concepts

The role of 5-hydroxylysine in tumor growth is primarily linked to collagen metabolism and its impact on the tumor microenvironment. Key pathways and concepts include:

  • Collagen Biosynthesis and Post-Translational Modification: Lysine residues within procollagen (B1174764) chains are hydroxylated by lysyl hydroxylases in the endoplasmic reticulum. This is followed by glycosylation of some hydroxylysine residues. These modifications are essential for the formation of stable collagen triple helices and subsequent cross-linking in the extracellular matrix[2][3].

  • Extracellular Matrix (ECM) Remodeling in Cancer: The ECM in the TME is dynamic and constantly remodeled. Cancer cells can influence this remodeling, in part by modulating the activity of enzymes like lysyl oxidases and lysyl hydroxylases, leading to changes in collagen cross-linking and stiffness. A stiffer ECM is known to promote tumor cell invasion and metastasis through mechanotransduction pathways[4][7].

  • Lysyl Hydroxylases in Cancer: The enzyme responsible for creating 5-hydroxylysine, particularly lysyl hydroxylase 2 (LH2), is often upregulated in various cancers and has been shown to promote metastasis by increasing stable collagen cross-links[5][6]. Inhibitors of lysyl hydroxylases are being explored as potential anti-cancer therapeutics[5].

G cluster_0 Endoplasmic Reticulum cluster_1 Extracellular Matrix Procollagen Procollagen Lysyl Hydroxylase (LH) Lysyl Hydroxylase (LH) Procollagen->Lysyl Hydroxylase (LH) Hydroxylated Procollagen Hydroxylated Procollagen Lysyl Hydroxylase (LH)->Hydroxylated Procollagen Hydroxylation of Lysine Collagen Fibrils Collagen Fibrils Hydroxylated Procollagen->Collagen Fibrils Secretion & Assembly Lysyl Oxidase (LOX) Lysyl Oxidase (LOX) Collagen Fibrils->Lysyl Oxidase (LOX) Cross-linked Collagen Cross-linked Collagen Lysyl Oxidase (LOX)->Cross-linked Collagen Cross-linking Tumor Microenvironment Stiffness Tumor Microenvironment Stiffness Cross-linked Collagen->Tumor Microenvironment Stiffness Contributes to Tumor Progression & Metastasis Tumor Progression & Metastasis Tumor Microenvironment Stiffness->Tumor Progression & Metastasis Promotes

Figure 1: Role of 5-Hydroxylysine in Collagen Cross-linking and Tumor Microenvironment.

Experimental Protocols

The following are generalized protocols to investigate the effects of this compound on cancer cells. These should be optimized for specific cell lines and experimental conditions.

Protocol 1: In Vitro Cell Viability Assay

Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound (CAS 13204-98-3)[8]

  • Sterile PBS

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Preparation of this compound: Prepare a stock solution of this compound in sterile water or PBS. Further dilute the stock solution in complete medium to achieve the desired final concentrations (e.g., a range from 1 µM to 1 mM).

  • Treatment: After 24 hours of incubation, remove the medium from the wells and replace it with 100 µL of medium containing different concentrations of this compound. Include a vehicle control (medium without the compound).

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO₂.

  • Cell Viability Measurement:

    • For MTT assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals. Read the absorbance at 570 nm.

    • For WST-1 or CellTiter-Glo® assay: Follow the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value, if applicable.

G start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate_24h_1 Incubate for 24h seed_cells->incubate_24h_1 prepare_treatment Prepare serial dilutions of this compound incubate_24h_1->prepare_treatment treat_cells Treat cells with different concentrations prepare_treatment->treat_cells incubate_treatment Incubate for 24, 48, 72h treat_cells->incubate_treatment add_reagent Add cell viability reagent (e.g., MTT) incubate_treatment->add_reagent incubate_reagent Incubate as per protocol add_reagent->incubate_reagent read_plate Read absorbance/luminescence incubate_reagent->read_plate analyze_data Analyze data and plot dose-response curve read_plate->analyze_data end End analyze_data->end

Figure 2: Workflow for In Vitro Cell Viability Assay.

Protocol 2: Western Blot Analysis for Collagen and EMT Markers

Objective: To investigate the effect of this compound on the expression of collagen and key proteins involved in the epithelial-mesenchymal transition (EMT).

Materials:

  • Cancer cell line and complete medium

  • 6-well cell culture plates

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Collagen Type I, anti-E-cadherin, anti-N-cadherin, anti-Vimentin, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for 48 hours.

  • Protein Extraction: Wash cells with cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

  • Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize to the loading control (e.g., β-actin).

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Hypothetical IC50 Values of this compound on Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
MDA-MB-231Breast Cancer48Data Not Available
A549Lung Cancer48Data Not Available
HCT116Colon Cancer48Data Not Available
Panc-1Pancreatic Cancer48Data Not Available

Note: The IC50 values are hypothetical as no direct studies were found. This table serves as a template for presenting experimental results.

Table 2: Hypothetical Relative Protein Expression Changes Following Treatment with this compound (100 µM for 48h)

ProteinFold Change vs. Control (MDA-MB-231)Fold Change vs. Control (A549)
Collagen Type IData Not AvailableData Not Available
E-cadherinData Not AvailableData Not Available
N-cadherinData Not AvailableData Not Available
VimentinData Not AvailableData Not Available

Note: This table is a template for presenting Western blot quantification results. Actual results will depend on experimental outcomes.

Conclusion

This compound is a compound with potential applications in studying the role of 5-hydroxylysine and collagen modifications in cancer. While direct evidence of its effects on tumor growth is currently limited, the established importance of lysine hydroxylation in the tumor microenvironment provides a solid foundation for its investigation. The protocols provided herein offer a starting point for researchers to explore the impact of this compound on cancer cell viability, protein expression, and other cellular processes. Further research is warranted to elucidate the precise mechanisms by which exogenous this compound may influence tumor biology.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of DL-5-Hydroxylysine Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving DL-5-Hydroxylysine hydrochloride in organic solvents.

Solubility Data of this compound

This compound, a polar molecule, exhibits high solubility in aqueous solutions but is sparingly soluble in most common organic solvents. The following table summarizes the available solubility data. Researchers should note that solubility can be influenced by factors such as temperature, pH, and the presence of other substances.

Solvent SystemSolubilityRemarks
Water≥ 100 mg/mL[1]; 40 mg/mL[2][3]High solubility.
Phosphate-Buffered Saline (PBS, pH 7.2)≥ 10 mg/mL[4]Soluble.
Dimethyl Sulfoxide (DMSO)Insoluble[2][3]Practically insoluble. Fresh, anhydrous DMSO is recommended as absorbed moisture can further reduce solubility.
Ethanol (B145695)Insoluble[2][3]Practically insoluble.
Methanol (B129727)Slightly soluble[5][6]Very low solubility.

Troubleshooting Guide: Improving Solubility

This guide presents a systematic approach to enhancing the solubility of this compound in organic solvent systems.

Problem: this compound does not dissolve in the desired organic solvent.

Workflow for Solubility Enhancement:

Solubility_Workflow start Start: Poor Solubility of DL-5-Hydroxylysine HCl cosolvent Attempt 1: Use of Co-solvents (e.g., Methanol/Water, Ethanol/Water) start->cosolvent ph_adjust Attempt 2: pH Adjustment cosolvent->ph_adjust If solubility is still insufficient success Success: Solubilized Sample cosolvent->success If successful complexation Attempt 3: Cyclodextrin (B1172386) Complexation ph_adjust->complexation If solubility is still insufficient ph_adjust->success If successful complexation->success If successful fail Further Assistance: Contact Technical Support complexation->fail If all methods fail

Caption: A stepwise workflow for troubleshooting the poor solubility of this compound.

Solution 1: Employing Co-solvents

The addition of a polar co-solvent, such as water, to an organic solvent can significantly increase the solubility of polar compounds like this compound.

  • Rationale: Water is an excellent solvent for this compound. By creating a binary solvent mixture (e.g., methanol-water or ethanol-water), the overall polarity of the solvent system is increased, facilitating the dissolution of the polar solute.

  • Recommendation: Start by preparing a stock solution of this compound in water and then add this aqueous solution to the organic solvent. Alternatively, create various ratios of the organic solvent and water and then attempt to dissolve the compound directly.

Solution 2: Adjusting the pH

The solubility of amino acid hydrochlorides can be sensitive to the pH of the medium.

  • Rationale: this compound is the salt of a weak base. Adjusting the pH can alter the ionization state of the molecule, which in turn can affect its interaction with the solvent molecules and potentially increase its solubility.

  • Recommendation: For acidic organic solvent systems, consider the addition of a small amount of a suitable base to neutralize the hydrochloride and increase the concentration of the free amino acid form, which may have different solubility characteristics. Conversely, in neutral or basic organic solvents, the addition of a small amount of acid could be explored. Careful experimentation is required to determine the optimal pH for a given solvent system.

Solution 3: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that can encapsulate guest molecules within their hydrophobic cavity, thereby increasing the apparent solubility of the guest in a given solvent.

  • Rationale: The formation of an inclusion complex with a cyclodextrin can shield the polar functional groups of this compound, making it more compatible with less polar organic solvents.

  • Recommendation: Prepare an inclusion complex of this compound with a suitable cyclodextrin (e.g., β-cyclodextrin or its derivatives) before attempting to dissolve it in the organic solvent.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in organic solvents like DMSO and ethanol?

A1: this compound is a highly polar molecule containing multiple hydrophilic functional groups (hydroxyl, amino, and carboxylic acid groups) and exists as a salt. Organic solvents like DMSO and ethanol are significantly less polar than water. According to the principle of "like dissolves like," polar solutes dissolve best in polar solvents. The large difference in polarity between this compound and these organic solvents results in poor solubility.

Q2: What is the recommended starting point for dissolving a new batch of this compound?

A2: Always start with a small amount of the compound and the intended solvent. Vigorously vortex or sonicate the mixture to aid dissolution. If the compound remains insoluble, proceed with the troubleshooting steps outlined above, starting with the use of co-solvents.

Q3: Can temperature be used to increase the solubility of this compound in organic solvents?

A3: While increasing the temperature can enhance the solubility of some compounds, its effect on this compound in organic solvents is likely to be limited due to the compound's high polarity. Furthermore, excessive heat may lead to degradation of the compound. If you choose to use heat, do so with caution and monitor for any signs of decomposition.

Q4: Are there any specific types of cyclodextrins that are recommended for use with this compound?

A4: β-cyclodextrin and its more soluble derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used to form inclusion complexes with a wide range of molecules. The choice of cyclodextrin may require some empirical testing to find the most effective one for your specific application.

Q5: How can I confirm the formation of a cyclodextrin inclusion complex?

A5: Several analytical techniques can be used to confirm the formation of an inclusion complex, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Differential Scanning Calorimetry (DSC).

Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-solvent (Water/Methanol)

Objective: To dissolve this compound in a methanol-based system using water as a co-solvent.

Materials:

  • This compound

  • Methanol (analytical grade)

  • Deionized water

  • Vortex mixer

  • Sonicator

Procedure:

  • Prepare a stock solution of this compound in deionized water at a concentration of 40 mg/mL.

  • In a separate vial, add the desired volume of methanol.

  • Slowly add the aqueous stock solution of this compound to the methanol with continuous vortexing. Start with a small volume of the aqueous solution (e.g., 1-5% of the total volume) and gradually increase it until the compound is fully dissolved or the desired concentration is reached.

  • If precipitation occurs, sonicate the mixture for 5-10 minutes.

  • Observe the solution for clarity. A clear solution indicates successful dissolution.

Protocol 2: Preparation of a this compound/β-Cyclodextrin Inclusion Complex

Objective: To prepare a solid inclusion complex of this compound with β-cyclodextrin to improve its solubility in organic solvents.

Materials:

  • This compound

  • β-Cyclodextrin

  • Deionized water

  • Magnetic stirrer with heating plate

  • Lyophilizer (freeze-dryer)

Procedure:

  • Prepare a saturated solution of β-cyclodextrin in deionized water by stirring an excess amount of β-cyclodextrin in water at room temperature for 24 hours.

  • Filter the saturated β-cyclodextrin solution to remove any undissolved solid.

  • Dissolve this compound in the saturated β-cyclodextrin solution at a 1:1 molar ratio.

  • Stir the mixture at room temperature for 48-72 hours.

  • Freeze the resulting solution at -80°C.

  • Lyophilize the frozen solution for 48 hours or until a dry powder is obtained.

  • The resulting powder is the inclusion complex, which can then be tested for solubility in the desired organic solvent.

Workflow for Cyclodextrin Inclusion Complex Formation:

Cyclodextrin_Workflow start Start: DL-5-Hydroxylysine HCl & β-Cyclodextrin dissolve 1. Prepare Saturated β-Cyclodextrin Solution in Water start->dissolve add_drug 2. Dissolve DL-5-Hydroxylysine HCl in β-CD Solution (1:1 molar ratio) dissolve->add_drug stir 3. Stir at Room Temperature for 48-72 hours add_drug->stir freeze 4. Freeze the Solution at -80°C stir->freeze lyophilize 5. Lyophilize to Obtain Dry Powder Complex freeze->lyophilize end End: Inclusion Complex Powder lyophilize->end

Caption: A step-by-step workflow for the preparation of a this compound/β-cyclodextrin inclusion complex.

References

challenges with DL-5-Hydroxylysine hydrochloride insolubility in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with DL-5-Hydroxylysine hydrochloride, particularly its insolubility in DMSO.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

This compound is a racemic mixture of the D- and L-enantiomers of 5-hydroxylysine.[1] It is an endogenous metabolite and a post-translationally modified form of the amino acid lysine, primarily found in collagen.[2] In research, it is often used as a potential marker for radical-induced protein oxidation and to study collagen structure and stability.[1][2][3]

Q2: I am having trouble dissolving this compound in DMSO. Is it soluble in DMSO?

No, this compound is consistently reported as insoluble in DMSO.[1][4][5][6] It is crucial to select an appropriate alternative solvent for your experiments.

Q3: Why is this compound insoluble in DMSO?

Some sources suggest that the solubility of compounds in DMSO can be reduced by the presence of moisture.[1][4] Since DMSO is hygroscopic (readily absorbs moisture from the air), using old or improperly stored DMSO might contribute to insolubility issues with various compounds. However, the inherent chemical structure of this compound is the primary reason for its poor solubility in DMSO.

Q4: What are the recommended solvents for dissolving this compound?

Water and phosphate-buffered saline (PBS) are the recommended solvents.[3][7] It is soluble in water at concentrations up to 50 mg/mL and in PBS (pH 7.2) at concentrations of at least 10 mg/mL.[3][7] Some sources also indicate slight solubility in methanol.[8][9]

Q5: How should I prepare a stock solution of this compound?

Based on its solubility profile, it is recommended to prepare stock solutions in aqueous buffers like water or PBS. For example, to prepare a 10 mg/mL stock solution, you can dissolve 10 mg of this compound in 1 mL of sterile water or PBS (pH 7.2). Sonication may be recommended to aid dissolution.[6]

Troubleshooting Guide: Insolubility of this compound

This guide provides a systematic approach to troubleshoot solubility issues with this compound.

Problem: Precipitate forms or powder does not dissolve when adding DMSO.
  • Root Cause: this compound is not soluble in DMSO.

  • Solution: Do not use DMSO as a solvent. Switch to an aqueous solvent like sterile water or PBS (pH 7.2).

Experimental Workflow for Solubility Testing

The following workflow can be used to determine the optimal solvent and concentration for your experiment.

G cluster_0 Solubility Troubleshooting Workflow start Start: this compound powder solvent Select Solvent System start->solvent water Water solvent->water Recommended pbs PBS (pH 7.2) solvent->pbs Recommended other Other Aqueous Buffers solvent->other prepare Prepare Stock Solution (e.g., 10 mg/mL) water->prepare pbs->prepare other->prepare sonicate Optional: Sonicate to aid dissolution prepare->sonicate observe Observe for Complete Dissolution sonicate->observe success Solution is clear: Proceed with experiment observe->success Yes fail Precipitate remains or forms observe->fail No adjust Adjust Concentration or Solvent fail->adjust lower_conc Lower Concentration adjust->lower_conc change_solvent Change Solvent/Buffer adjust->change_solvent lower_conc->prepare change_solvent->solvent

Caption: A workflow diagram for troubleshooting the solubility of this compound.

Quantitative Solubility Data

The following table summarizes the solubility data for this compound in various solvents.

SolventConcentrationMolarity (approx.)NotesReference(s)
DMSO Insoluble N/ANot a recommended solvent.[1][4][5][6]
Water40 mg/mL201.35 mM[5]
Water50 mg/mL251.69 mM[3]
PBS (pH 7.2)≥10 mg/mL≥50.34 mM[7]
MethanolSlightly SolubleN/A[8][9]
EthanolInsolubleN/A[1][5]

Role in Collagen Cross-Linking

DL-5-Hydroxylysine is a precursor for the formation of cross-links in collagen, which are essential for the stability and mechanical strength of connective tissues. The hydroxyl group of hydroxylysine serves as an attachment site for carbohydrate units (galactose and glucose) and is crucial for the formation of stable intermolecular cross-links.

G cluster_1 Collagen Cross-Linking Pathway lysine Lysine Residue in Collagen hydroxylation Lysyl Hydroxylase lysine->hydroxylation hydroxylysine Hydroxylysine Residue hydroxylation->hydroxylysine + O2, Fe2+, Ascorbate glycosylation Glycosyltransferases hydroxylysine->glycosylation crosslink Lysyl Oxidase hydroxylysine->crosslink glycosylated_hyl Glycosylated Hydroxylysine glycosylation->glycosylated_hyl + UDP-Gal, UDP-Glc glycan Gal-Glc stable_crosslink Stable Collagen Cross-link glycosylated_hyl->stable_crosslink allysine Allysine crosslink->allysine Oxidative deamination allysine->stable_crosslink

Caption: Simplified signaling pathway of collagen cross-linking involving hydroxylysine.

Detailed Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Stock Solution of this compound in Water

  • Materials:

    • This compound powder

    • Sterile, nuclease-free water

    • Sterile microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Weigh out 10 mg of this compound powder using a calibrated analytical balance and place it into a sterile microcentrifuge tube.

    • Add 1 mL of sterile, nuclease-free water to the tube.

    • Vortex the tube for 30-60 seconds to facilitate dissolution.

    • Visually inspect the solution for any undissolved particles.

    • If particles remain, sonicate the tube in a water bath sonicator for 5-10 minutes, or until the solid is completely dissolved.

    • The resulting solution is a 10 mg/mL stock solution.

    • For long-term storage, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For short-term use, the solution can be stored at 4°C for a few days. Always refer to the manufacturer's datasheet for specific storage recommendations.

References

optimal storage and handling conditions for DL-5-Hydroxylysine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage and handling of DL-5-Hydroxylysine hydrochloride. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and successful application of this compound in your experiments.

Storage and Handling Conditions at a Glance

For quick reference, the following table summarizes the recommended storage and handling conditions for this compound in both solid and solution forms.

ConditionSolid Form (Powder)In Solvent
Storage Temperature 4°C (short-term) or -20°C (long-term)[1][2]-80°C (up to 6 months) or -20°C (up to 1 month)[1]
Shipping Temperature Room temperature in continental US; may vary elsewhere.[1]Shipped with blue ice or at ambient temperature.[2]
Storage Precautions Store in a tightly sealed container, away from moisture.[1][3]Store in a tightly sealed container, away from moisture.[1]
Handling Use with adequate ventilation. Minimize dust generation.[3]N/A
Personal Protective Equipment (PPE) Eyeshields, gloves, and a type N95 (US) dust mask are recommended.Appropriate lab coat, gloves, and safety glasses.

Logical Workflow for Storage and Handling

The following diagram illustrates the recommended workflow from receiving the compound to its use in experiments.

G Figure 1. Recommended Workflow for this compound cluster_receiving Receiving cluster_storage Storage cluster_handling Handling & Preparation cluster_experiment Experimental Use receive Receive Shipment inspect Inspect for Damage receive->inspect store_solid Store Solid at 4°C or -20°C (Sealed, Away from Moisture) inspect->store_solid If solid ppe Wear Appropriate PPE (Gloves, Eyeshields, N95 Mask) store_solid->ppe store_solution Store Solution at -80°C or -20°C (Sealed, Away from Moisture) use Use in Experiment store_solution->use weigh Weigh in Ventilated Area ppe->weigh dissolve Dissolve in Appropriate Solvent (e.g., H2O, PBS) weigh->dissolve dissolve->store_solution If not for immediate use dissolve->use For immediate use

Caption: Recommended workflow for this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues that users may encounter during their experiments with this compound.

Question: My this compound powder is clumpy. Can I still use it?

Answer: Clumping of the powder is likely due to moisture absorption. This compound is hygroscopic. While it may still be usable, the accuracy of weighing will be compromised, and the stability of the compound may be affected. For best results, it is crucial to store the powder in a tightly sealed container in a dry environment.[1][3] If you observe significant clumping, it is recommended to use a fresh, unopened vial for quantitative experiments.

Question: I am having trouble dissolving this compound. What should I do?

Answer: this compound is soluble in aqueous solutions such as water and PBS (pH 7.2).[4][5] It is reported to be insoluble in DMSO and ethanol.[5][6] If you are experiencing solubility issues in an aqueous solvent, consider the following:

  • Sonication: Gentle sonication can aid in dissolution.[2]

  • pH Adjustment: Ensure the pH of your solvent is appropriate. The compound is a hydrochloride salt and will have an acidic pH in solution.

  • Fresh Solvent: Use fresh, high-purity water or buffer.

Question: What is the stability of this compound in solution?

Question: What are the appropriate safety precautions when handling the solid powder?

Answer: When handling the solid form of this compound, it is important to minimize dust generation and accumulation.[3] Work in a well-ventilated area, and use appropriate personal protective equipment (PPE), including eyeshields, gloves, and a type N95 (US) dust mask. In case of contact with eyes, flush with plenty of water for at least 15 minutes.[3] If it comes into contact with skin, flush the area with plenty of water.[3]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol provides a method for preparing a stock solution of this compound.

Materials:

  • This compound powder

  • Sterile, high-purity water or PBS (pH 7.2)

  • Sterile conical tubes or vials

  • Calibrated balance

  • Vortex mixer or sonicator

Procedure:

  • Equilibrate the this compound vial to room temperature before opening to minimize moisture condensation.

  • In a ventilated fume hood, weigh the desired amount of this compound powder.

  • Transfer the powder to a sterile conical tube.

  • Add the calculated volume of your chosen solvent (e.g., water or PBS) to achieve the desired concentration.

  • Vortex or sonicate the solution until the powder is completely dissolved.[2]

  • If not for immediate use, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1]

Note: The toxicological properties of this material have not been fully investigated. Handle with caution.[3] This product is for research use only and not for human or veterinary use.[4]

References

Technical Support Center: Purification of DL-5-Hydroxylysine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of DL-5-Hydroxylysine hydrochloride from synthetic impurities.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound, particularly when using ion-exchange chromatography.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Purified Product Incomplete elution from the ion-exchange column.- Increase the concentration or volume of the eluting acid (e.g., HCl).- Optimize the elution gradient if using a gradient elution method.- Ensure the column has been properly regenerated before use.
Co-elution of the product with impurities.- Adjust the pH and/or ionic strength of the loading and elution buffers to improve separation.[1]- Consider using a different type of ion-exchange resin (e.g., a different pore size or functional group).
Degradation of the product during purification.- DL-5-Hydroxylysine can be unstable at neutral pH.[2] Maintain acidic conditions throughout the purification process where possible.- Minimize the time the sample is on the column and process it promptly after elution.
Poor Resolution of Peaks in Chromatography Improper column packing.- Repack the column following the manufacturer's protocol to ensure a uniform bed.
Flow rate is too high.- Reduce the flow rate to allow for better equilibration between the stationary and mobile phases.
Inappropriate buffer pH or ionic strength.- Optimize the pH of the mobile phase to maximize the charge difference between DL-5-Hydroxylysine and the impurities.[1]- Adjust the salt concentration of the buffers to fine-tune the separation.[1]
Product Contaminated with Starting Materials Inefficient separation.- Increase the column length or use a resin with a smaller particle size for higher resolution.- Optimize the elution profile (e.g., a shallower gradient).
Overloading of the column.- Reduce the amount of crude sample loaded onto the column to avoid exceeding its binding capacity.
Presence of Unknown Impurities in Final Product Side reactions during synthesis.- Characterize the impurities using analytical techniques such as mass spectrometry or NMR to identify their structure.- Based on the impurity's properties, modify the purification strategy (e.g., add a preliminary purification step like recrystallization).
Contamination from reagents or solvents.- Use high-purity reagents and solvents for both the synthesis and purification steps.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetic this compound?

A1: Common impurities can include unreacted starting materials, reagents from the synthesis, and byproducts of side reactions. Depending on the synthetic route, these could include ammonia, formaldehyde, and unreacted hydroxylysine precursors.[2]

Q2: What is the recommended method for purifying this compound?

A2: Cation-exchange chromatography is a highly effective method for the purification of basic amino acids like DL-5-Hydroxylysine.[2][3] This technique separates molecules based on their net positive charge.

Q3: How do I choose the right ion-exchange resin?

A3: For purifying a basic amino acid like DL-5-Hydroxylysine, a cation-exchange resin (with negatively charged functional groups) is appropriate. The choice between a strong or weak cation exchanger will depend on the specific impurities you need to remove. A common choice is a sulfonic acid-based resin like Dowex AG50W.[2]

Q4: What is a suitable buffer system for cation-exchange chromatography of DL-5-Hydroxylysine?

A4: Typically, the purification is performed under acidic conditions. The sample is loaded in a low ionic strength acidic solution (e.g., water or dilute HCl), and elution is achieved by increasing the acid concentration (e.g., with a gradient of 1 M HCl).[2]

Q5: How can I monitor the purification process?

A5: The fractions collected from the column can be monitored using techniques like Thin Layer Chromatography (TLC) with a suitable staining agent (e.g., ninhydrin (B49086), which reacts with amino acids to produce a colored product).[2][4] High-Performance Liquid Chromatography (HPLC) can also be used for a more quantitative analysis of the purity of the fractions.[3]

Q6: My purified this compound is not a white powder. What should I do?

A6: Discoloration can indicate the presence of impurities. Consider an additional purification step, such as treatment with activated carbon to remove colored impurities, followed by recrystallization.

Experimental Protocols

Protocol 1: Purification of this compound by Cation-Exchange Chromatography

This protocol is adapted from the purification of a similar compound and is a general guideline.[2]

1. Materials:

  • Crude this compound
  • Cation-exchange resin (e.g., Dowex AG50W X4, 200-400 mesh, acid form)
  • Hydrochloric acid (HCl), 1 M
  • Deionized water
  • Chromatography column
  • Fraction collector
  • Ninhydrin solution for TLC analysis

2. Column Preparation:

  • Prepare a slurry of the cation-exchange resin in deionized water.
  • Pour the slurry into the chromatography column and allow it to settle, ensuring a uniform bed without any air bubbles.
  • Wash the column with several bed volumes of deionized water until the effluent is neutral.
  • Equilibrate the column with deionized water or a very dilute HCl solution.

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of deionized water.
  • Carefully load the sample solution onto the top of the column.

4. Elution:

  • Begin elution with deionized water to wash out any unbound, neutral, or acidic impurities.
  • Elute the bound this compound using 1 M HCl.
  • Collect fractions of a suitable volume (e.g., 5-10 mL) using a fraction collector.

5. Fraction Analysis:

  • Spot a small amount of each fraction onto a TLC plate.
  • Develop the TLC plate in an appropriate solvent system.
  • Spray the plate with ninhydrin solution and heat to visualize the amino acid-containing fractions.
  • Pool the fractions that contain the pure product.

6. Product Isolation:

  • Combine the pure fractions and remove the solvent (water and HCl) using a rotary evaporator.
  • The resulting solid can be further dried under vacuum to yield pure this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation crude_sample Crude DL-5-Hydroxylysine HCl dissolve Dissolve in Water crude_sample->dissolve load_sample Load Sample onto Column dissolve->load_sample column_prep Prepare & Equilibrate Cation-Exchange Column column_prep->load_sample wash Wash with Water load_sample->wash elute Elute with 1 M HCl wash->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC/HPLC) collect->analyze pool Pool Pure Fractions analyze->pool evaporate Evaporate Solvent pool->evaporate pure_product Pure DL-5-Hydroxylysine HCl evaporate->pure_product

Caption: Workflow for the purification of this compound.

troubleshooting_logic cluster_yield Low Yield Issues cluster_purity Purity Issues start Purification Issue (e.g., Low Yield, Impure Product) check_elution Check Elution Conditions start->check_elution check_degradation Consider Product Degradation start->check_degradation check_resolution Check Chromatographic Resolution start->check_resolution check_loading Check Sample Loading start->check_loading check_impurities Identify Unknown Impurities start->check_impurities solution_elution solution_elution check_elution->solution_elution Optimize Eluent Strength/Volume solution_degradation solution_degradation check_degradation->solution_degradation Maintain Acidic pH, Process Quickly solution_resolution solution_resolution check_resolution->solution_resolution Adjust Flow Rate, Optimize Buffers solution_loading solution_loading check_loading->solution_loading Reduce Sample Load solution_impurities solution_impurities check_impurities->solution_impurities Characterize Impurity, Modify Protocol

Caption: Troubleshooting logic for purification issues.

References

identifying and removing common impurities in commercial DL-5-Hydroxylysine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing common impurities in commercial DL-5-Hydroxylysine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might find in my commercial batch of DL-5-Hydroxylysine hydrochloride?

A1: Based on typical synthesis routes and potential degradation, common impurities in commercial this compound can be categorized as follows:

  • Residual Reactants and Solvents: These include substances used during synthesis and purification, such as unreacted starting materials, inorganic salts (e.g., sodium chloride), and residual solvents.

  • Synthesis By-products: These are molecules formed during the chemical synthesis of DL-5-Hydroxylysine. A potential by-product, depending on the synthetic route, could be DL-δ¹-Pyrroline-5-carboxylic acid (P5C).[1]

  • Degradation Products: DL-5-Hydroxylysine, especially in solution or if improperly stored, can degrade. While specific degradation pathways for DL-5-Hydroxylysine are not extensively documented in the provided search results, related compounds are known to be unstable.[1]

  • Stereoisomers: Commercial DL-5-Hydroxylysine is a racemic mixture of D- and L-enantiomers.[2][3] Depending on the specific application, the presence of both enantiomers might be considered an impurity if a single stereoisomer is required.

  • Related Amino Acids: Depending on the purification process, other amino acids structurally similar to lysine (B10760008) may be present in trace amounts.

Q2: How can I detect the purity of my DL-5-Hydroxylysine sample?

A2: Several analytical techniques can be employed to assess the purity of your DL-5-Hydroxylysine sample. The choice of method depends on the available equipment and the desired level of sensitivity.

  • High-Performance Liquid Chromatography (HPLC): This is a very common and reliable method for purity assessment.[2][4] Different types of HPLC columns and detection methods (e.g., UV, MS) can be used to separate and quantify DL-5-Hydroxylysine from its impurities.

  • Thin-Layer Chromatography (TLC): TLC is a simpler and faster method for a qualitative assessment of purity. It can help to quickly check for the presence of major impurities.

  • Gas Chromatography (GC): GC can also be used for the quantitative determination of 5-Hydroxylysine (B44584), often after a derivatization step.[5]

  • Mass Spectrometry (MS): When coupled with a separation technique like HPLC or GC (i.e., LC-MS or GC-MS), mass spectrometry provides high sensitivity and specificity for identifying and quantifying impurities.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the sample and any impurities present, which is useful for impurity identification.

Q3: My DL-5-Hydroxylysine solution has turned a slight yellow color. What could be the cause?

A3: A slight yellowing of a DL-5-Hydroxylysine solution, especially upon storage, could indicate the formation of degradation products. While the exact compounds causing the color are not specified in the provided literature, it is a common observation for many amine-containing compounds. It is recommended to use freshly prepared solutions and to store stock solutions at low temperatures (e.g., -20°C to -80°C) in the dark to minimize degradation.[2]

Troubleshooting Guides

Issue 1: Unexpected peaks in HPLC chromatogram
  • Problem: Your HPLC analysis of DL-5-Hydroxylysine shows unexpected peaks in addition to the main product peak.

  • Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Contaminated mobile phase or solvent Prepare fresh mobile phase using high-purity solvents and water. Filter all solvents before use.
Sample degradation Prepare a fresh sample solution immediately before analysis. If the sample is old, consider obtaining a new batch. Store stock solutions at ≤ -20°C.[2]
Presence of synthesis by-products or related impurities Use a reference standard of DL-5-Hydroxylysine to confirm the retention time of the main peak. If other peaks are significant, further purification of the material may be necessary (see purification protocols below).
Column contamination Flush the HPLC column with a strong solvent series (e.g., water, methanol, acetonitrile (B52724), isopropanol) to remove any strongly retained compounds.
Issue 2: Low purity of DL-5-Hydroxylysine confirmed by analysis
  • Problem: Analytical results indicate that the purity of your commercial DL-5-Hydroxylysine is below the required specification for your experiment.

  • Solution: Recrystallization or chromatographic purification can be employed to improve the purity of the compound.

Experimental Protocols

Protocol 1: Purity Assessment by Reversed-Phase HPLC (RP-HPLC)

This protocol provides a general method for assessing the purity of this compound.

  • Materials:

    • This compound sample

    • HPLC-grade water

    • HPLC-grade acetonitrile (ACN)

    • Trifluoroacetic acid (TFA)

    • C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • Instrumentation:

    • HPLC system with a UV detector

  • Procedure:

    • Mobile Phase Preparation:

      • Mobile Phase A: 0.1% TFA in water

      • Mobile Phase B: 0.1% TFA in acetonitrile

    • Sample Preparation:

      • Accurately weigh and dissolve the this compound sample in Mobile Phase A to a final concentration of 1 mg/mL.

      • Filter the sample solution through a 0.45 µm syringe filter before injection.

    • HPLC Conditions:

      • Column: C18 reversed-phase column

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Detection Wavelength: 210 nm

      • Gradient:

        • 0-5 min: 0% B

        • 5-25 min: 0% to 30% B

        • 25-30 min: 30% to 0% B

        • 30-35 min: 0% B

    • Data Analysis:

      • Integrate the peaks in the chromatogram. The purity can be calculated based on the area percentage of the main peak relative to the total area of all peaks.

Protocol 2: Purification of DL-5-Hydroxylysine by Cation-Exchange Chromatography

This protocol is adapted from a method used to separate a related compound from unreacted hydroxylysine and can be used to purify DL-5-Hydroxylysine from certain impurities.[1]

  • Materials:

    • Impure this compound

    • Strong cation-exchange resin (e.g., Dowex AG50W-X4)

    • Hydrochloric acid (HCl), 1 M

    • Deionized water

  • Procedure:

    • Column Preparation:

      • Prepare a column with the cation-exchange resin according to the manufacturer's instructions.

      • Equilibrate the column with deionized water.

    • Sample Loading:

      • Dissolve the impure this compound in a minimal amount of deionized water.

      • Load the solution onto the prepared column.

    • Elution:

      • Wash the column with deionized water to remove any unbound impurities.

      • Elute the bound DL-5-Hydroxylysine using 1 M HCl.

    • Fraction Collection and Analysis:

      • Collect fractions of the eluate.

      • Analyze the fractions for the presence of DL-5-Hydroxylysine using a suitable method (e.g., TLC or a colorimetric assay like the ninhydrin (B49086) assay).[1]

    • Pooling and Recovery:

      • Pool the fractions containing the purified DL-5-Hydroxylysine.

      • The HCl can be removed by evaporation under reduced pressure or by using a suitable desalting technique.

Data Presentation

Table 1: Example Purity Data of Commercial DL-5-Hydroxylysine Batches

Batch ID Supplier Stated Purity Purity by HPLC (%) Major Impurity (Retention Time)
Batch ASupplier X≥98% (TLC)98.5%Impurity 1 (4.2 min)
Batch BSupplier Y≥99% (HPLC)99.2%Impurity 2 (7.8 min)
Batch CSupplier Z≥98% (TLC)97.9%Impurity 1 (4.2 min), Impurity 3 (10.1 min)

Note: This table presents hypothetical data for illustrative purposes.

Visualizations

experimental_workflow cluster_purity_assessment Purity Assessment Workflow start Commercial DL-5-Hydroxylysine Sample prep Sample Preparation (1 mg/mL in Mobile Phase A) start->prep hplc RP-HPLC Analysis prep->hplc data Data Analysis (Peak Integration) hplc->data decision Purity Meets Specification? data->decision pass Proceed with Experiment decision->pass Yes fail Purification Required decision->fail No purification_workflow cluster_purification Purification Workflow start_purification Impure DL-5-Hydroxylysine dissolve Dissolve in Deionized Water start_purification->dissolve load Load onto Cation-Exchange Column dissolve->load wash Wash with Deionized Water load->wash elute Elute with 1 M HCl wash->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC/Ninhydrin) collect->analyze pool Pool Pure Fractions analyze->pool recover Recover Purified Product pool->recover end_purification Pure DL-5-Hydroxylysine recover->end_purification

References

Technical Support Center: DL-5-Hydroxylysine Hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of DL-5-Hydroxylysine hydrochloride in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound in solution?

The stability of this compound in solution is primarily influenced by three main factors:

  • Temperature: Higher temperatures accelerate the rate of chemical degradation.[1][2]

  • pH: The stability of the solution is pH-dependent. More acidic conditions (lower pH) can lead to increased degradation.[1][2]

  • Oxidation: DL-5-Hydroxylysine, like its precursor lysine (B10760008), is susceptible to oxidation, particularly from free radicals.[3]

Q2: What is the recommended solvent for preparing this compound solutions?

The recommended solvent is high-purity water (e.g., Milli-Q or equivalent). Some commercial suppliers note that this compound is insoluble in DMSO.[4] For cell culture or other sterile applications, the solution should be filter-sterilized through a 0.22 µm filter after preparation.[5]

Q3: How should I store my this compound stock solutions to ensure stability?

Proper storage is critical to prevent degradation. Here are the recommended storage conditions:

  • Short-term (up to 1 month): Store aliquots at -20°C.

  • Long-term (up to 6-12 months): For maximum stability, store aliquots at -80°C.[4][6]

Crucially, avoid repeated freeze-thaw cycles , as this can accelerate degradation. It is best practice to prepare single-use aliquots.[6]

Q4: Can I autoclave my this compound solution to sterilize it?

Autoclaving is generally not recommended for amino acid solutions as the high heat can cause degradation.[5] The preferred method for sterilization is sterile filtration.

Q5: My this compound solution has turned a brownish color. What does this mean?

A brownish color can indicate degradation, particularly oxidation. This can occur with prolonged storage at room temperature or repeated freeze-thaw cycles, especially for aromatic amino acids, and may also be a concern for hydroxylysine.[5] If your solution has changed color, it is recommended to discard it and prepare a fresh solution.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected experimental results.

Potential Cause Troubleshooting Step
Degradation of this compound solution 1. Prepare a fresh stock solution using the recommended protocol (see Experimental Protocols).2. Ensure proper storage of stock solutions (aliquoted, at -80°C for long-term).3. Minimize the time the working solution is kept at room temperature.
Incorrect solution concentration 1. Verify the initial weight of the this compound powder.2. Ensure the powder was fully dissolved.3. Recalibrate any instruments used for concentration measurement.
pH of the final medium is suboptimal 1. Measure the pH of your final experimental medium after adding the hydroxylysine solution.2. Adjust the pH as necessary with appropriate buffers.

Issue 2: Precipitation or cloudiness in the solution.

Potential Cause Troubleshooting Step
Exceeded solubility limit 1. Check the concentration of your solution. This compound is soluble in water, but high concentrations may lead to precipitation, especially at different temperatures.2. Gently warm the solution to see if the precipitate redissolves. If so, consider using a slightly lower concentration.
Interaction with buffer components 1. Some buffer salts can cause precipitation of solutes, especially during freezing.[7]2. If using a buffer other than pure water, test the solubility of this compound in that specific buffer at the desired concentration.
pH-dependent precipitation 1. The solubility of amino acids can be lowest at their isoelectric point.[8]2. Ensure the pH of your solution is not at or near the isoelectric point of hydroxylysine.

Quantitative Data on Stability

Table 1: Effect of Temperature on the Degradation Rate Constant (k) of Lysine Hydrochloride Solution (pH 10.3)

Temperature (°C)Degradation Rate Constant (k) (mg/mL/h)
600.0031
800.0152
900.0355
1000.0798

Data adapted from a study on lysine hydrochloride degradation, which may serve as an estimate for hydroxylysine behavior.[1]

Table 2: Effect of pH on the Degradation Rate Constant (k) of Lysine Hydrochloride Solution at 100°C

pHDegradation Rate Constant (k) (mg/mL/h)
9.50.0528
10.30.0798
11.00.1087

Data adapted from a study on lysine hydrochloride degradation, which may serve as an estimate for hydroxylysine behavior.[1]

These tables illustrate that the degradation rate increases significantly with both increasing temperature and decreasing pH (in the alkaline range tested).

Experimental Protocols

Protocol 1: Preparation of a Sterile Stock Solution of this compound

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile container.

  • Dissolution: Under sterile conditions (e.g., in a laminar flow hood), add the desired volume of sterile, high-purity water to the powder. For improved stability, especially for long-term storage, consider using sterile 0.1 N HCl.[9]

  • Mixing: Gently swirl or vortex the solution until the powder is completely dissolved.

  • Sterilization: Using a sterile syringe, draw up the solution and pass it through a 0.22 µm sterile filter into a sterile container.

  • Aliquoting: Dispense the sterile solution into single-use, sterile cryovials.

  • Storage: Label the aliquots clearly with the compound name, concentration, and date of preparation. Store immediately at -20°C for short-term use or -80°C for long-term storage.

Visualizations

experimental_workflow Experimental Workflow for Stable Solution Preparation weigh 1. Weigh Powder dissolve 2. Dissolve in Sterile Water/0.1N HCl weigh->dissolve mix 3. Mix Until Dissolved dissolve->mix filter 4. Sterile Filter (0.22 µm) mix->filter aliquot 5. Aliquot into Single-Use Vials filter->aliquot store 6. Store at -20°C or -80°C aliquot->store

Figure 1. Recommended workflow for preparing stable this compound solutions.

degradation_factors Key Factors Influencing Degradation substance DL-5-Hydroxylysine Hydrochloride in Solution degradation Degradation substance->degradation temp High Temperature temp->degradation ph Suboptimal pH ph->degradation oxidation Oxidation (e.g., free radicals) oxidation->degradation light Light Exposure light->degradation freeze_thaw Repeated Freeze-Thaw freeze_thaw->degradation

Figure 2. Factors that can lead to the degradation of this compound in solution.

logical_relationship Troubleshooting Logic for Solution Instability start Issue: Inconsistent Results or Visible Degradation check_prep Review Solution Preparation Protocol start->check_prep check_storage Verify Storage Conditions (Temp, Aliquoting) start->check_storage check_age Check Age of Stock Solution start->check_age prepare_fresh Action: Prepare Fresh Solution check_prep->prepare_fresh check_storage->prepare_fresh check_age->prepare_fresh outcome Outcome: Improved Experimental Reproducibility prepare_fresh->outcome

Figure 3. A logical approach to troubleshooting issues related to solution instability.

References

Technical Support Center: 5-Hydroxylysine Detection by HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the detection and quantification of 5-hydroxylysine (B44584) using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in analyzing 5-hydroxylysine by HPLC-MS?

A1: The primary challenges in analyzing 5-hydroxylysine (Hyl) include its hydrophilic nature, which can lead to poor retention on traditional reversed-phase columns, and the need to differentiate it from its isomer, lysine (B10760008).[1][2] Additionally, when analyzing Hyl within peptides or proteins, efficient enzymatic digestion and optimized fragmentation in the mass spectrometer are crucial for accurate identification and quantification.[3][4] For free 5-hydroxylysine analysis, derivatization is often employed to improve chromatographic separation and detection sensitivity.[5][6][7][8]

Q2: What are the typical sample preparation steps for 5-hydroxylysine analysis?

A2: Sample preparation depends on whether you are analyzing free 5-hydroxylysine or as part of a peptide/protein.

  • For total 5-hydroxylysine in proteins: Acid hydrolysis is a common method. This involves incubating the sample in 6 N HCl at 110°C for 20-24 hours to break down the protein into its constituent amino acids.[5]

  • For site-specific analysis in proteins (peptides): Enzymatic digestion, typically with trypsin, is used to cleave the protein into smaller peptides.[3][5] It's noteworthy that the modification of lysine to 5-hydroxylysine does not typically prevent tryptic cleavage.[3]

  • For free 5-hydroxylysine in biological fluids: Direct analysis is possible, but often a protein precipitation step followed by derivatization is performed to enhance sensitivity and chromatographic performance.[5]

Q3: Is derivatization necessary for 5-hydroxylysine analysis?

A3: While not always mandatory, derivatization is highly recommended, especially for free amino acid analysis, to improve chromatographic retention and ionization efficiency in the mass spectrometer.[5][6][9] Common derivatization reagents include fluorenylmethyloxycarbonyl chloride (FMOC-Cl) and o-Phthalaldehyde (OPA).[5] For peptide analysis, derivatization is generally not required as peptides are typically well-retained on reversed-phase columns.

Q4: What are the recommended mass spectrometry modes for 5-hydroxylysine detection?

A4: For quantitative analysis, Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is the preferred mode due to its high sensitivity and selectivity.[1][10] This involves monitoring a specific precursor ion to product ion transition for 5-hydroxylysine. For identification and characterization, full scan MS followed by data-dependent MS/MS (tandem mass spectrometry) is used to obtain fragmentation spectra.[3][11] High-resolution mass spectrometry can be beneficial for accurate mass measurements and confident identification.[3]

Troubleshooting Guides

Problem 1: Poor or No Chromatographic Retention of 5-Hydroxylysine

  • Question: My 5-hydroxylysine peak is eluting in the void volume or showing very poor retention on my C18 column. What can I do?

  • Answer: This is a common issue due to the hydrophilic nature of 5-hydroxylysine. Consider the following solutions:

    • Derivatization: Derivatizing the free amino acid with a hydrophobic reagent like FMOC-Cl will significantly increase its retention on a reversed-phase column.[5]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention of polar compounds and can be an excellent alternative to reversed-phase chromatography for underivatized amino acid analysis.[6][12]

    • Ion-Pairing Chromatography: Using an ion-pairing agent like trifluoroacetic acid (TFA) in the mobile phase can improve the retention of polar analytes on reversed-phase columns.[3][13] However, be aware that TFA can cause ion suppression in the mass spectrometer. Formic acid is a more MS-friendly alternative.[4]

Problem 2: Low Sensitivity or No Detectable 5-Hydroxylysine Signal

  • Question: I am not seeing a signal for 5-hydroxylysine, or the signal is very weak. How can I improve sensitivity?

  • Answer: Low sensitivity can stem from several factors throughout the analytical workflow. Here's a checklist to troubleshoot this issue:

    • Sample Preparation: Ensure efficient extraction and consider a sample concentration step. For protein-bound 5-hydroxylysine, verify the completeness of hydrolysis or digestion.[14]

    • Mass Spectrometer Parameters:

      • Optimize the ionization source parameters (e.g., spray voltage, gas flows, temperature).[1]

      • For MS/MS, ensure you are using the optimal precursor-to-product ion transition and collision energy for 5-hydroxylysine. This may require infusion of a 5-hydroxylysine standard for tuning.

    • Chromatographic Conditions:

      • Ensure the mobile phase pH is appropriate for the ionization of 5-hydroxylysine (typically acidic for positive ion mode).

      • A shallower gradient can lead to better peak shape and improved signal-to-noise.[15]

    • Derivatization: If analyzing the free amino acid, derivatization can significantly enhance the signal intensity.[9]

Problem 3: Peak Tailing

  • Question: My 5-hydroxylysine peak is showing significant tailing. What are the possible causes and solutions?

  • Answer: Peak tailing can be caused by several factors related to the column, mobile phase, or interactions with the HPLC system.

    • Secondary Interactions: Residual silanol (B1196071) groups on the silica-based column can interact with the basic amine groups of 5-hydroxylysine, causing tailing. Using a column with end-capping or operating at a low pH (e.g., with formic acid in the mobile phase) can minimize these interactions.[16]

    • Column Contamination or Degradation: The column may be contaminated or have a void at the inlet. Try flushing the column or using a guard column to protect the analytical column.[16][17]

    • Mobile Phase pH: Ensure the mobile phase pH is stable and appropriate for your analysis.

Problem 4: High Backpressure

  • Question: The backpressure in my HPLC system is unusually high during the analysis. What should I investigate?

  • Answer: High backpressure is typically caused by a blockage in the system.

    • Frit Blockage: The column inlet frit may be clogged with particulate matter from the sample or pump seals.[16] Filtering all samples and mobile phases is crucial.[16]

    • Column Contamination: Buildup of contaminants on the column can lead to increased pressure.

    • System Blockage: Check for blockages in the tubing, injector, or guard column. Systematically disconnect components to isolate the source of the high pressure.[16]

Quantitative Data Summary

ParameterRecommended Setting/ValueReference(s)
Quantification Mode Multiple Reaction Monitoring (MRM)[10]
Ionization Mode Electrospray Ionization (ESI), Positive Mode[1]
Quantification Method External Standard or Isotope-Labeled Internal Standard[10]
Precision Capable of detecting in the picomole to femtomole range[18]

Experimental Protocols

Protocol 1: Acid Hydrolysis for Total 5-Hydroxylysine Analysis
  • Place the dried sample or protein pellet into a hydrolysis vial.

  • Add 1-2 mL of 6 N HCl containing 1% phenol.

  • Evacuate air from the vial using nitrogen and seal it tightly.

  • Incubate the vial at 110°C for 20-24 hours.

  • After incubation, cool the sample to room temperature.

  • Dry the sample under a vacuum or a stream of nitrogen.

  • Reconstitute the dried hydrolysate in a solvent compatible with your HPLC-MS method (e.g., 0.1% formic acid in water) for direct injection or proceed with derivatization.[5]

Protocol 2: Derivatization with FMOC-Cl
  • Prepare the sample (e.g., reconstituted hydrolysate) in 0.1 M borate (B1201080) buffer (pH 9.0).

  • To 20 µL of the sample, add 5 µL of 10 mM FMOC-Cl in acetonitrile.

  • Mix thoroughly and let the reaction proceed for 10 minutes at room temperature in the dark.

  • The derivatized sample can then be directly injected into the HPLC-MS system.[5]

Protocol 3: Example HPLC-MS Parameters for Peptide Analysis
ParameterSettingReference(s)
HPLC System UPLC/HPLC[3]
Column C18 Reversed-Phase (e.g., BEH C18, 2.1 mm x 100 mm, 1.7 µm)[19]
Mobile Phase A 0.1% Formic Acid in Water[4][19]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[4]
Gradient A linear gradient from low to high percentage of Mobile Phase B (e.g., 5% to 40% B over 30-60 minutes)[3][4]
Flow Rate 0.2 - 0.4 mL/min[2]
Column Temperature 30 - 55°C[1][3]
MS Detector Orbitrap, Ion Trap, or Triple Quadrupole[1][3]
Scan Mode Full scan MS with data-dependent MS/MS or MRM[3][10]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (Protein/Peptide Mixture) digestion Enzymatic Digestion (e.g., Trypsin) sample->digestion cleanup Sample Cleanup (e.g., SPE) digestion->cleanup hplc HPLC Separation (Reversed-Phase) cleanup->hplc ms Mass Spectrometry (ESI-MS/MS) hplc->ms identification Peptide Identification ms->identification quantification Quantification of 5-Hydroxylysine identification->quantification

Caption: Experimental workflow for 5-hydroxylysine analysis in proteins.

troubleshooting_logic cluster_sample Sample Preparation Issues cluster_hplc HPLC Issues cluster_ms Mass Spectrometer Issues start Low/No Signal for 5-Hydroxylysine check_extraction Incomplete Extraction or Digestion? start->check_extraction check_retention Poor Retention? start->check_retention check_ionization Suboptimal Ionization? start->check_ionization check_concentration Sample too Dilute? check_extraction->check_concentration solution_sample Optimize extraction/digestion. Concentrate sample. check_extraction->solution_sample check_peak_shape Bad Peak Shape? check_retention->check_peak_shape solution_hplc Use HILIC or derivatization. Optimize mobile phase. check_retention->solution_hplc check_fragmentation Incorrect MS/MS Transition? check_ionization->check_fragmentation solution_ms Tune source parameters. Optimize collision energy. check_ionization->solution_ms

Caption: Troubleshooting logic for low 5-hydroxylysine signal.

References

troubleshooting poor peak resolution in 5-hydroxylysine chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-hydroxylysine (B44584) chromatography. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and optimize their analytical results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Peak Shape and Resolution Issues

Q1: Why am I observing poor peak resolution or broad peaks for 5-hydroxylysine?

A1: Poor peak resolution in 5-hydroxylysine chromatography can stem from several factors related to the column, mobile phase, sample, or HPLC system. Broad peaks are often a sign that the analyte is spreading out more than it should as it travels through the column.[1][2] This can make it difficult to accurately quantify individual components, especially if they are close to other peaks.

Common causes include:

  • Column-Related Issues:

    • Column Overload: Injecting too much sample can lead to peak fronting or tailing.[2][3][4] Try reducing the injection volume or diluting the sample.

    • Column Degradation: The stationary phase can degrade over time, especially when using mobile phases with a high pH. This is a common issue with silica-based columns. Consider replacing the column if performance has significantly decreased.

    • Improper Column Packing: Issues with the packing of the stationary phase within the column can cause uneven flow paths for the analyte, leading to peak broadening.[2][3]

    • Contamination: A buildup of contaminants on the column can interfere with the separation process.[5]

  • Mobile Phase and Method Parameters:

    • Inappropriate Mobile Phase Composition: The ratio of aqueous to organic solvent, as well as the type of solvent, is critical for good separation.[6] For reversed-phase chromatography of 5-hydroxylysine, a common mobile phase consists of an aqueous component with an acid modifier (like trifluoroacetic acid - TFA) and an organic component like acetonitrile.[7]

    • Incorrect pH: The pH of the mobile phase can significantly impact the ionization state of 5-hydroxylysine, affecting its retention and peak shape.[8][9] Optimizing the pH is crucial for achieving sharp, symmetrical peaks.

    • Suboptimal Flow Rate: Each column has an optimal flow rate for the best separation efficiency.[1][10] A flow rate that is too high can decrease resolution, while a rate that is too low can increase run time and lead to broader peaks due to diffusion.[6][10]

    • Temperature Fluctuations: Inconsistent column temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, leading to shifts in retention time and poor resolution.[2][10] Using a column oven is recommended for stable temperatures.[11]

  • System and Sample Issues:

    • Dead Volume: Excessive volume in the tubing and connections between the injector, column, and detector can cause peak broadening.[1][3] It's important to minimize the length and diameter of tubing where possible.

    • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can lead to distorted peak shapes.[1][4] Ideally, the sample should be dissolved in the mobile phase.[11]

Q2: My 5-hydroxylysine peak is tailing. What are the likely causes and how can I fix it?

A2: Peak tailing, where the back of the peak is drawn out, is a common problem in HPLC. For a basic compound like 5-hydroxylysine, a primary cause is often strong interactions with acidic silanol (B1196071) groups on the surface of silica-based columns.[12]

Here’s a step-by-step guide to troubleshoot peak tailing:

  • Optimize Mobile Phase pH: Adjusting the pH of the mobile phase can suppress the ionization of silanol groups, reducing their interaction with the positively charged 5-hydroxylysine.[3] For basic compounds, a higher pH mobile phase can sometimes improve peak shape, but be mindful of the pH stability of your column.[12]

  • Use an End-Capped Column: Modern HPLC columns are often "end-capped" to block many of the reactive silanol groups, which helps to minimize tailing for basic analytes.[12] If you are not already, consider switching to an end-capped column.

  • Add a Mobile Phase Modifier: The addition of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can help to saturate the active silanol sites and improve the peak shape of basic compounds.[13]

  • Check for Column Overload: As with general peak broadening, injecting too much sample can lead to tailing.[3] Try reducing the injection volume.

  • Investigate for Dead Volume: Ensure all tubing and connections are properly fitted to minimize dead volume.[1][3]

Q3: I am observing peak fronting for my 5-hydroxylysine analysis. What could be the cause?

A3: Peak fronting, where the front of the peak is sloped, is less common than tailing but can still occur. The most frequent causes are:

  • Sample Overload: This is a primary cause of peak fronting.[3][11] A portion of the analyte molecules travels down the column more quickly because the stationary phase is saturated. To resolve this, reduce the amount of sample injected.[3]

  • Poor Sample Solubility or Incompatible Injection Solvent: If the sample is not fully dissolved or is injected in a solvent significantly different from the mobile phase, it can lead to distorted peaks.[3][11] Ensure your sample is completely dissolved and, if possible, use the initial mobile phase as the sample solvent.[11]

  • Column Issues: Problems with the column packing can create channels, allowing some of the analyte to move faster than the rest.[3] If the issue persists with different analytes, the column may need to be replaced.

Data and Protocols

Mobile Phase Optimization for Amino Acid Analysis

Optimizing the mobile phase is a critical step in developing a robust HPLC method for 5-hydroxylysine. The following table summarizes typical mobile phase components and their roles.

ComponentPurposeTypical Concentration/CompositionReference
Aqueous Buffer Controls pH and ionic strength, influencing analyte retention and peak shape.0.05 M Sodium Acetate[13]
Organic Solvent Elutes the analyte from the column. Acetonitrile is common for reversed-phase.Varies depending on gradient[7][13]
Acid Modifier (e.g., TFA) Acts as an ion-pairing agent to improve peak shape for peptides and amino acids.0.1% (v/v)[7]
Base Modifier (e.g., TEA) Masks active silanol sites on the stationary phase to reduce peak tailing of basic compounds.1-4 ml/liter[13]
Experimental Protocol: Reversed-Phase HPLC for 5-Hydroxylysine Analysis

This protocol is a general guideline based on common practices for amino acid analysis.[7][13]

1. Sample Preparation:

  • If analyzing 5-hydroxylysine within a protein or peptide, perform acid or enzymatic hydrolysis to release the free amino acid.
  • For complex matrices, a sample cleanup step such as solid-phase extraction (SPE) may be necessary.
  • Dissolve the final sample in the initial mobile phase.

2. HPLC System and Column:

  • System: A standard HPLC or UPLC system equipped with a UV or mass spectrometry (MS) detector.
  • Column: A reversed-phase C18 column is commonly used.[7] Consider an end-capped column for better peak shape with basic analytes.

3. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
  • Mobile Phase B: 0.08% TFA in acetonitrile.[7]
  • Degas both mobile phases before use.[11]

4. Chromatographic Conditions:

  • Flow Rate: Typically 0.5 - 1.5 mL/min for a standard 4.6 mm ID column. Adjust based on column dimensions and particle size.
  • Gradient: A linear gradient from a low percentage of Mobile Phase B to a higher percentage is used to elute analytes with different polarities. For example, a gradient of 0% to 35% Mobile Phase B over 140 minutes.[7]
  • Column Temperature: Maintain a constant temperature, for instance, 55°C, using a column oven to ensure reproducible retention times.[7]
  • Injection Volume: Typically 5-20 µL. This should be optimized to avoid column overload.
  • Detection: UV detection at a low wavelength (e.g., 214 nm) or MS detection for higher specificity and sensitivity.

Visual Guides

Troubleshooting Workflow for Poor Peak Resolution

The following diagram illustrates a logical workflow for troubleshooting poor peak resolution in your 5-hydroxylysine chromatography experiments.

G Troubleshooting Poor Peak Resolution cluster_0 Initial Observation cluster_1 Problem Isolation cluster_2 System & Method Checks cluster_3 Analyte-Specific Checks cluster_4 Resolution start Poor Peak Resolution (Broadening, Tailing, or Fronting) check_all_peaks Are all peaks affected? start->check_all_peaks check_sample_prep Review Sample Preparation check_all_peaks->check_sample_prep No, only 5-Hyl system_issues Check for Leaks & Dead Volume check_all_peaks->system_issues Yes analyte_specific_issues Optimize Mobile Phase pH for 5-Hydroxylysine check_sample_prep->analyte_specific_issues mobile_phase_issues Verify Mobile Phase (Composition, pH, Freshness) system_issues->mobile_phase_issues temp_control Check Column Temperature Stability mobile_phase_issues->temp_control column_overload Reduce Injection Volume/Concentration end Improved Peak Resolution column_overload->end temp_control->column_overload column_chemistry Consider Alternative Column (e.g., End-capped) analyte_specific_issues->column_chemistry derivatization Consider Derivatization for Improved Retention/Shape column_chemistry->derivatization derivatization->end

Caption: A logical workflow for troubleshooting poor peak resolution.

Key Factors Influencing Peak Shape

This diagram outlines the interconnected factors that can affect the peak shape in HPLC analysis.

G Factors Affecting HPLC Peak Shape cluster_column Column cluster_mobile_phase Mobile Phase cluster_sample Sample cluster_system System center Peak Shape col_chem Stationary Phase Chemistry center->col_chem col_pack Packing Quality center->col_pack col_dim Dimensions center->col_dim col_temp Temperature center->col_temp mp_comp Composition center->mp_comp mp_ph pH center->mp_ph mp_flow Flow Rate center->mp_flow samp_conc Concentration center->samp_conc samp_vol Injection Volume center->samp_vol samp_solv Solvent center->samp_solv sys_dead_vol Dead Volume center->sys_dead_vol sys_connections Fittings center->sys_connections

Caption: Key factors influencing HPLC peak shape.

References

addressing matrix effects in 5-hydroxylysine quantification from biological fluids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 5-hydroxylysine (B44584) in biological fluids. It addresses common challenges related to matrix effects and offers practical solutions to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in 5-hydroxylysine quantification?

A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting, undetected components in the sample matrix. In the analysis of 5-hydroxylysine from biological fluids like plasma, serum, or urine, these effects can lead to ion suppression or enhancement, causing inaccurate and irreproducible quantification.[1][2] Common interfering substances include phospholipids (B1166683), salts, and other endogenous metabolites.[3]

Q2: What is the most significant source of matrix effects in plasma and serum samples?

A2: Phospholipids are a major contributor to matrix effects, particularly ion suppression, in the analysis of plasma and serum samples.[3][4] They are abundant in these matrices and can co-extract with the analyte of interest, leading to decreased sensitivity and poor reproducibility.[4]

Q3: How can I minimize matrix effects during my 5-hydroxylysine analysis?

A3: A multi-faceted approach is recommended:

  • Effective Sample Preparation: Employ techniques like protein precipitation, solid-phase extraction (SPE), or liquid-liquid extraction (LLE) to remove interfering components.[3]

  • Chromatographic Separation: Optimize your LC method to separate 5-hydroxylysine from matrix components. This can involve using different column chemistries (e.g., HILIC or reversed-phase) or adjusting the mobile phase gradient.

  • Use of Internal Standards: A stable isotope-labeled internal standard (SIL-IS) for 5-hydroxylysine is the gold standard for compensating for matrix effects and improving accuracy.[5]

  • Derivatization: Chemical derivatization of 5-hydroxylysine can improve its chromatographic retention and ionization efficiency, moving it away from the elution zones of interfering matrix components.[6]

Q4: Should I use a stable isotope-labeled internal standard (SIL-IS)?

A4: Yes, using a SIL-IS is highly recommended. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of any signal suppression or enhancement.[5] This is considered the most reliable way to ensure accurate quantification in complex biological matrices.

Troubleshooting Guide

Issue 1: Poor sensitivity or low signal intensity for 5-hydroxylysine.

This is often a result of ion suppression caused by matrix components.

  • Root Cause Analysis and Solution Workflow:

    Start Low Signal Intensity Check_Sample_Prep Review Sample Preparation Method Start->Check_Sample_Prep PPT Protein Precipitation (PPT) Used? Check_Sample_Prep->PPT SPE Solid-Phase Extraction (SPE) Used? Check_Sample_Prep->SPE Check_Chromatography Evaluate Chromatography Column_Choice Using Reversed-Phase (RP)? Consider HILIC Check_Chromatography->Column_Choice Gradient_Optimization Optimize Gradient Profile Check_Chromatography->Gradient_Optimization Check_MS Assess MS Parameters Source_Cleaning Clean MS Ion Source Check_MS->Source_Cleaning Optimize_Voltages Optimize Ionization and Fragmentation Voltages Check_MS->Optimize_Voltages Optimize_PPT Optimize PPT: - Try different organic solvents - Adjust solvent-to-sample ratio PPT->Optimize_PPT Yes Implement_SPE Implement a more rigorous SPE protocol PPT->Implement_SPE No, or PPT insufficient Optimize_SPE Optimize SPE: - Test different sorbents - Optimize wash and elution steps SPE->Optimize_SPE Yes Optimize_PPT->Check_Chromatography Implement_SPE->Check_Chromatography Optimize_SPE->Check_Chromatography Derivatization Consider Derivatization Column_Choice->Derivatization If retention is still poor Gradient_Optimization->Derivatization Derivatization->Check_MS SIL_IS Use Stable Isotope-Labeled Internal Standard Source_Cleaning->SIL_IS Optimize_Voltages->SIL_IS

    Caption: Troubleshooting workflow for low 5-hydroxylysine signal intensity.

Issue 2: High variability in results between replicate injections or different samples.

This can be caused by inconsistent matrix effects or sample preparation.

  • Troubleshooting Steps:

    • Evaluate Sample Preparation Reproducibility: Ensure consistent execution of your protein precipitation or SPE protocol. Automating liquid handling steps can improve precision.

    • Assess Matrix Effects Across Different Lots: If possible, test your method with different batches of blank biological fluid to assess the variability of the matrix effect.

    • Implement a SIL-IS: A stable isotope-labeled internal standard is the most effective way to correct for variability introduced by matrix effects.[5]

Issue 3: Poor peak shape (fronting, tailing, or splitting).

This can be due to chromatographic issues or interactions with the analytical column.

  • Logical Troubleshooting Flow:

    Start Poor Peak Shape Injection_Solvent Check Injection Solvent Composition Start->Injection_Solvent Injection_Solvent_Match Is injection solvent stronger than initial mobile phase? Injection_Solvent->Injection_Solvent_Match Mobile_Phase_pH Verify Mobile Phase pH pH_Check Is pH appropriate for 5-hydroxylysine ionization state? Mobile_Phase_pH->pH_Check Column_Contamination Column Contamination? Wash_Column Wash column with strong solvent Column_Contamination->Wash_Column Column_Overload Sample Overload? Dilute_Sample Dilute sample and reinject Column_Overload->Dilute_Sample Injection_Solvent_Match->Mobile_Phase_pH No Adjust_Injection_Solvent Adjust injection solvent to be weaker than mobile phase Injection_Solvent_Match->Adjust_Injection_Solvent Yes Solution Improved Peak Shape Adjust_Injection_Solvent->Solution pH_Check->Column_Contamination Yes Adjust_pH Adjust mobile phase pH pH_Check->Adjust_pH No Adjust_pH->Solution Wash_Column->Column_Overload Replace_Column Replace Column Wash_Column->Replace_Column If washing fails Replace_Column->Solution Dilute_Sample->Solution

Data on Sample Preparation Methods

While direct comparative data for 5-hydroxylysine is limited in the literature, the following tables provide a summary of expected performance for different sample preparation techniques based on studies of similar analytes (e.g., peptides and other polar small molecules) in biological fluids.

Table 1: Comparison of Protein Precipitation Solvents

Precipitating SolventTypical RecoveryMatrix Effect (Ion Suppression)Key Considerations
Acetonitrile (B52724) (ACN) >80% [6]Moderate to HighGenerally provides good protein removal but may not efficiently remove phospholipids. [7]
Methanol (B129727) (MeOH) Variable, can be >50% [8]ModerateMay be less efficient at precipitating proteins compared to ACN, but can offer better recovery for certain analytes. [7]
Trichloroacetic Acid (TCA) Variable, can be low with high variability [6]Low to ModerateEffective protein removal, but may cause analyte co-precipitation and is less compatible with MS. [6]

Table 2: Comparison of Sample Cleanup Strategies

MethodAnalyte RecoveryPhospholipid RemovalThroughput
Protein Precipitation GoodPoorHigh
Liquid-Liquid Extraction VariableGoodLow to Medium
Solid-Phase Extraction (SPE) Good to ExcellentGood to ExcellentMedium to High

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This protocol is a fast and simple method for removing the bulk of proteins from plasma or serum.

  • Sample Preparation:

    • To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (ACN).

    • If using a stable isotope-labeled internal standard (SIL-IS), add it to the ACN prior to addition to the sample.

  • Precipitation:

    • Vortex the mixture vigorously for 30 seconds.

    • Incubate at -20°C for 20 minutes to facilitate protein precipitation.

  • Centrifugation:

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a new tube for analysis.

  • Evaporation and Reconstitution (Optional):

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

  • Workflow Diagram:

    Start Start: Plasma/Serum Sample Add_ACN Add 3 volumes of ice-cold Acetonitrile (+ SIL-IS) Start->Add_ACN Vortex Vortex for 30 seconds Add_ACN->Vortex Incubate Incubate at -20°C for 20 min Vortex->Incubate Centrifuge Centrifuge at 14,000 x g for 10 min at 4°C Incubate->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Evaporate Evaporate to Dryness (Optional) Collect_Supernatant->Evaporate Analyze LC-MS/MS Analysis Collect_Supernatant->Analyze Direct Injection Reconstitute Reconstitute in Initial Mobile Phase Evaporate->Reconstitute Reconstitute->Analyze

    Caption: Protein Precipitation Workflow.

Protocol 2: Solid-Phase Extraction (SPE) for Plasma/Serum

This protocol provides a more thorough cleanup than PPT, effectively removing phospholipids and other interferences. A mixed-mode cation exchange SPE is often suitable for polar, basic compounds like 5-hydroxylysine.

  • Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Pre-treat 100 µL of plasma by adding 100 µL of 2% phosphoric acid in water.

    • Load the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M acetic acid.

    • Wash the cartridge with 1 mL of methanol to remove hydrophobic interferences.

  • Elution:

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

  • Workflow Diagram:

    Start Start: Plasma/Serum Sample Pretreat Pre-treat Sample (Acidify) Start->Pretreat Condition Condition SPE Cartridge (Methanol, then Water) Load Load Sample onto SPE Cartridge Condition->Load Pretreat->Load Wash1 Wash with Acetic Acid Load->Wash1 Wash2 Wash with Methanol Wash1->Wash2 Elute Elute with Ammoniated Methanol Wash2->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Initial Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

    Caption: Solid-Phase Extraction Workflow.

Protocol 3: Derivatization of 5-Hydroxylysine (Example using FMOC-Cl)

Derivatization can improve the chromatographic properties of 5-hydroxylysine for reversed-phase chromatography.

  • Sample Preparation:

    • To the dried extract from PPT or SPE, add 50 µL of 100 mM borate (B1201080) buffer (pH 9.0).

  • Derivatization Reaction:

    • Add 50 µL of 10 mM fluorenylmethyloxycarbonyl chloride (FMOC-Cl) in acetonitrile.

    • Vortex and incubate at room temperature for 15 minutes in the dark.

  • Quenching:

    • Add 10 µL of 1 M glycine (B1666218) to quench the excess FMOC-Cl.

    • Vortex and let it stand for 5 minutes.

  • Analysis:

    • Inject an appropriate volume into the LC-MS/MS system.

Chromatographic Strategies

Reversed-Phase (RP) vs. Hydrophilic Interaction Liquid Chromatography (HILIC)

  • Reversed-Phase (RP-LC):

    • Principle: Separates based on hydrophobicity.

    • Challenges for 5-Hydroxylysine: As a polar molecule, 5-hydroxylysine has low retention on traditional C18 columns, often eluting in the void volume with other polar matrix components. [9] * Solutions: Derivatization can increase its hydrophobicity. Using a more polar reversed-phase column (e.g., embedded polar group) with highly aqueous mobile phases can also improve retention.

  • Hydrophilic Interaction Liquid Chromatography (HILIC):

    • Principle: Separates based on hydrophilicity. [10] * Advantages for 5-Hydroxylysine: Provides good retention for polar compounds like 5-hydroxylysine, separating it from less polar matrix components. [9][11] * Considerations: Requires careful control of the water content in the mobile phase and sample solvent for reproducible retention times. The mobile phase is typically high in organic solvent (e.g., acetonitrile) with a small amount of aqueous buffer. [11] By implementing these strategies and referring to this guide, researchers can effectively address matrix effects and achieve reliable quantification of 5-hydroxylysine in biological fluids.

References

long-term stability of DL-5-Hydroxylysine hydrochloride stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability and handling of DL-5-Hydroxylysine hydrochloride stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The recommended solvent for preparing stock solutions of this compound is high-purity water (H₂O)[1][2]. It is also soluble in PBS (pH 7.2)[3]. This compound is insoluble in DMSO and Ethanol[4].

Q2: What are the recommended storage conditions and long-term stability of stock solutions?

A2: For optimal long-term stability, prepared stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored in sealed containers away from moisture[1]. The stability under different storage conditions is as follows:

  • -80°C: Stable for 6 months to 1 year[1][2][4].

  • -20°C: Stable for 1 month[1][4].

Q3: How should I store the solid form of this compound?

A3: The solid (powder) form of this compound should be stored at -20°C in a sealed container, away from moisture[1][4]. Under these conditions, it is stable for at least three years[4].

Q4: Is it necessary to filter the stock solution after preparation?

A4: Yes, if you are using a water-based stock solution for cell culture or other sensitive applications, it is recommended to filter and sterilize it with a 0.22 μm filter before use[1].

Troubleshooting Guide

Issue 1: My this compound powder won't dissolve completely in DMSO or Ethanol.

  • Cause: this compound is insoluble in DMSO and Ethanol[4].

  • Solution: Prepare your stock solution using high-purity water or PBS (pH 7.2)[1][3].

Issue 2: I am observing reduced activity or inconsistent results with my stock solution over time.

  • Cause 1: The product may have been inactivated due to repeated freeze-thaw cycles[1].

  • Solution 1: Always aliquot the stock solution into single-use volumes after preparation to minimize the number of times the main stock is thawed.

  • Cause 2: The solution may have degraded due to improper storage temperature or duration.

  • Solution 2: Ensure that the stock solution is stored at the correct temperature and used within the recommended stability period. For storage longer than one month, -80°C is required[1][4].

Data Summary

Stock Solution Stability
Storage TemperatureRecommended SolventStability DurationSource(s)
-80°CH₂O6 months - 1 year[1][2][4]
-20°CH₂O1 month[1][4]
Solid Form Stability
Storage TemperatureFormStability DurationSource(s)
-20°CPowder3 years[4]
4°CPowderRecommended for short-term[1]

Experimental Protocols

Protocol for Preparation of a 100 mM Aqueous Stock Solution

  • Weighing: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 198.65 g/mol ) in a sterile conical tube. For example, to make 10 mL of a 100 mM solution, weigh out 198.65 mg.

  • Dissolution: Add the appropriate volume of high-purity water (e.g., 10 mL) to the tube.

  • Mixing: Vortex or gently sonicate the solution until the powder is completely dissolved. The solution should be clear.

  • Sterilization (if required): For sterile applications, pass the solution through a 0.22 μm syringe filter into a new sterile tube.

  • Aliquoting: Dispense the stock solution into smaller, single-use sterile microcentrifuge tubes. This is critical to prevent contamination and degradation from repeated freeze-thaw cycles[1].

  • Storage: Label the aliquots clearly with the compound name, concentration, and date of preparation. Store the aliquots at -80°C for long-term use (up to 1 year) or at -20°C for short-term use (up to 1 month)[1][2][4].

Visualizations

G cluster_prep Stock Solution Preparation cluster_storage Aliquoting & Storage weigh 1. Weigh Powder add_solvent 2. Add H₂O weigh->add_solvent dissolve 3. Dissolve add_solvent->dissolve filter 4. Filter (0.22 µm) dissolve->filter aliquot 5. Aliquot filter->aliquot store_short Store at -20°C (≤ 1 Month) aliquot->store_short Short-Term store_long Store at -80°C (≤ 1 Year) aliquot->store_long Long-Term end_short Ready for Use store_short->end_short end_long Ready for Use store_long->end_long start Start: DL-5-Hydroxylysine Hydrochloride Powder start->weigh

Caption: Workflow for preparing and storing this compound stock solutions.

References

Validation & Comparative

Validation of HPLC Methods for 5-Hydroxylysine Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 5-hydroxylysine (B44584), a critical post-translational modification of lysine, is paramount in various research fields, including collagen metabolism, connective tissue disorders, and the characterization of recombinant protein therapeutics. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for this analysis. This guide provides a comprehensive comparison of HPLC-based methods for 5-hydroxylysine quantification, validated using synthetic standards, and contrasts them with alternative analytical techniques.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method for 5-hydroxylysine determination depends on factors such as required sensitivity, sample matrix complexity, and available instrumentation. Below is a comparative summary of typical performance characteristics for HPLC-UV, HPLC with fluorescence detection (HPLC-FLD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

ParameterHPLC-UVHPLC-FLDGC-MSLC-MS/MS
Linearity (R²) ≥ 0.999[1]≥ 0.9996> 0.99[2]≥ 0.998[3]
Accuracy (% Recovery) ~95.5% - 107.5%[4]92% ± 2%[5]80% - 110%[2]87.4% - 114.3%[3]
Precision (%RSD) < 9%[4]< 4.14% (repeatability)< 15%[6]< 14.3% (inter-day)[3]
Limit of Detection (LOD) 0.004–1.258 µg/cm⁻³[7]< 1.24 µM0.04–0.1 µmol/L[2]Typically in the low ng/mL to pg/mL range
Limit of Quantification (LOQ) 0.011–5.272 µg/cm⁻³< 4.14 µM[5]0.1–0.5 µmol/L[2]Typically in the low ng/mL to pg/mL range

Note: The presented data is a generalized summary from various amino acid analysis studies and may not be specific to 5-hydroxylysine in all cases. Method validation is essential for each specific application.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for sample preparation and analysis using HPLC.

Sample Preparation: Acid Hydrolysis of Protein Samples

This protocol is a standard procedure for the liberation of amino acids from protein backbones.

  • Sample Weighing: Accurately weigh approximately 1-5 mg of the protein sample into a hydrolysis tube.

  • Acid Addition: Add a sufficient volume of 6 M HCl to the tube.

  • Hydrolysis: Seal the tube under vacuum and heat at 110-150°C for 6-24 hours.[7]

  • Drying: After hydrolysis, cool the sample and evaporate the HCl under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried amino acid residue in a suitable buffer (e.g., 0.1 M HCl or the initial mobile phase).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.

HPLC Method with Pre-column Derivatization (o-Phthalaldehyde - OPA)

Pre-column derivatization is often employed to enhance the detection of amino acids which lack a strong chromophore.

  • Derivatization: Mix the hydrolyzed sample with OPA reagent in a borate (B1201080) buffer. The reaction is typically rapid and can be automated in the autosampler.[8]

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm) is commonly used.[8]

    • Mobile Phase A: 40 mM Sodium Phosphate buffer, pH 7.8.[8]

    • Mobile Phase B: Acetonitrile/Methanol/Water (45/45/10, v/v/v).[8]

    • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the derivatized amino acids.

    • Flow Rate: 1.0 - 2.0 mL/min.[8]

    • Column Temperature: 40°C.[8]

  • Detection:

    • UV Detection: Monitor the absorbance at 338 nm for OPA-derivatized amino acids.[8]

    • Fluorescence Detection: Use an excitation wavelength of 340 nm and an emission wavelength of 450 nm for higher sensitivity.

Method Validation Workflow

The validation of an analytical method ensures its suitability for the intended purpose. The following workflow, based on ICH Q2(R1) guidelines, is essential for establishing a robust HPLC method for 5-hydroxylysine.

G A Select HPLC Conditions (Column, Mobile Phase, Detector) B Optimize Separation of 5-Hydroxylysine from other Amino Acids A->B C Specificity/ Selectivity B->C Peak Purity/Resolution D Linearity & Range C->D E Accuracy D->E F Precision (Repeatability & Intermediate) E->F G Limit of Detection (LOD) F->G H Limit of Quantification (LOQ) G->H I Robustness H->I J System Suitability I->J K Procure Certified 5-Hydroxylysine Standard L Prepare Stock & Working Standard Solutions K->L L->D Calibration Curve L->E Spiking for Recovery

Caption: Workflow for HPLC method validation of 5-hydroxylysine.

Alternative Analytical Techniques

While HPLC is a robust and widely used technique, other methods offer distinct advantages for the analysis of 5-hydroxylysine.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high resolution and specificity. However, it requires derivatization of the amino acids to make them volatile. The derivatized 5-hydroxylysine can be separated on a GC column and detected by a mass spectrometer, offering excellent sensitivity and structural confirmation.[2][9]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method that combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry.[3][10] This technique is particularly useful for analyzing complex biological samples as it can differentiate 5-hydroxylysine from other components with high confidence, even at very low concentrations.

The general workflow for these alternative methods involves similar sample preparation steps (hydrolysis), followed by derivatization (for GC-MS) and subsequent chromatographic separation and mass spectrometric detection.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 GC-MS Analysis cluster_3 LC-MS/MS Analysis A Protein Hydrolysis B Derivatization (Optional) A->B E Derivatization (Mandatory) A->E H LC Separation A->H C HPLC Separation B->C D UV or Fluorescence Detection C->D F GC Separation E->F G Mass Spectrometry Detection F->G I Tandem Mass Spectrometry Detection H->I

References

A Comparative Analysis of DL-5-Hydroxylysine and L-5-Hydroxylysine in Collagen Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of DL-5-Hydroxylysine and L-5-Hydroxylysine, focusing on their respective roles and efficacy in collagen synthesis. The information presented herein is supported by established biochemical principles and experimental methodologies relevant to collagen research.

Introduction: The Critical Role of Hydroxylysine in Collagen Integrity

Collagen, the most abundant protein in mammals, provides the essential structural framework for connective tissues, including skin, bone, tendons, and ligaments. Its unique triple-helix structure and subsequent fibrillar assembly are heavily reliant on a series of post-translational modifications. Among the most crucial of these is the hydroxylation of specific lysine (B10760008) residues to form hydroxylysine. This modification is a prerequisite for two key events in collagen maturation: glycosylation and the formation of stable intermolecular cross-links. These cross-links are indispensable for the tensile strength and stability of collagen fibers.

The hydroxylation of lysine is catalyzed by a family of enzymes known as lysyl hydroxylases. The biologically active stereoisomer utilized in this process and incorporated into collagen is L-5-Hydroxylysine. DL-5-Hydroxylysine, a racemic mixture, contains both the L- and D-enantiomers. This guide will elucidate the functional differences between these two forms in the context of collagen biosynthesis.

Stereoisomer Specificity in Collagen Synthesis: L-5-Hydroxylysine as the Active Form

In biological systems, enzyme-substrate interactions are highly stereospecific. The synthesis of collagen is no exception. The lysyl hydroxylase enzymes specifically recognize and act upon L-lysine residues within the procollagen (B1174764) alpha-chains. Consequently, the resulting hydroxylysine is exclusively the L-5-Hydroxylysine ((2S,5R)-5-Hydroxy-L-lysine) isomer.[1][2]

There is no scientific evidence to suggest that the D-enantiomer, D-5-hydroxylysine, is incorporated into collagen or participates in its synthesis in mammals. The cellular machinery for protein synthesis and modification is tailored to L-amino acids. Therefore, when considering the impact on collagen synthesis, any observed biological effect of DL-5-Hydroxylysine can be attributed solely to its L-5-Hydroxylysine component. The D-isomer is likely to be either inert in this context or metabolized through different pathways.

Comparative Efficacy in Collagen Synthesis

However, for in vitro studies or cell culture systems where supplementation might be considered, the following can be inferred:

  • L-5-Hydroxylysine: While not directly incorporated, its presence could potentially influence cellular processes or serve as an analytical standard for detecting collagen degradation.

  • DL-5-Hydroxylysine: As a 50:50 mixture of the L- and D-isomers, its effective concentration for any biological activity related to the L-isomer would be half of the total concentration of the racemic mixture.

The primary pathway for increasing hydroxylysine content in collagen is to ensure the optimal function of the lysyl hydroxylase enzymes, which requires co-factors such as Vitamin C and iron.

Signaling Pathways in Collagen Synthesis and Maturation

The synthesis and maturation of collagen are complex processes regulated by multiple signaling pathways. The hydroxylation of lysine is a critical intracellular step, while the subsequent cross-linking, which involves hydroxylysine, is an extracellular event catalyzed by lysyl oxidase (LOX) enzymes.

Intracellular Pathway: Lysine Hydroxylation

The diagram below illustrates the enzymatic conversion of L-lysine to L-5-Hydroxylysine within the procollagen alpha-chain.

G Intracellular Hydroxylation of Lysine in Procollagen cluster_ER Endoplasmic Reticulum Procollagen_alpha_chain Procollagen α-chain with L-Lysine residues Lysyl_Hydroxylase Lysyl Hydroxylase (LH) Procollagen_alpha_chain->Lysyl_Hydroxylase Substrate Hydroxylated_Procollagen Procollagen α-chain with L-5-Hydroxylysine Lysyl_Hydroxylase->Hydroxylated_Procollagen Product Cofactors Co-factors: - Vitamin C (Ascorbate) - Fe²⁺ - α-ketoglutarate - O₂ Cofactors->Lysyl_Hydroxylase

Caption: Enzymatic conversion of L-lysine to L-5-Hydroxylysine.

Extracellular Pathway: Collagen Cross-linking

Once hydroxylated and assembled into a triple helix, procollagen is secreted into the extracellular matrix. Here, lysyl oxidase enzymes act on both lysine and hydroxylysine residues to initiate cross-linking.

G Extracellular Collagen Cross-linking Pathway cluster_ECM Extracellular Matrix Tropocollagen Tropocollagen Fibril (with L-Lysine and L-5-Hydroxylysine) Lysyl_Oxidase Lysyl Oxidase (LOX) Tropocollagen->Lysyl_Oxidase Substrate Aldehydes Allysine & Hydroxyallysine (Aldehyde derivatives) Lysyl_Oxidase->Aldehydes Oxidative Deamination Cross_linked_Collagen Mature Cross-linked Collagen Fiber Aldehydes->Cross_linked_Collagen Spontaneous Condensation

Caption: Role of L-5-Hydroxylysine in collagen cross-linking.

Experimental Protocols for Assessing Collagen Synthesis

For researchers aiming to quantify collagen production in vitro, several established methods are available. The choice of assay depends on the specific research question, sample type, and available equipment.

Experimental Workflow: In Vitro Collagen Quantification

The following diagram outlines a general workflow for stimulating fibroblast cells and subsequently quantifying collagen synthesis.

G Workflow for In Vitro Collagen Synthesis Assessment Cell_Culture 1. Fibroblast Cell Culture Stimulation 2. Treatment with Test Compounds Cell_Culture->Stimulation Harvest 3. Harvest Cell Culture Supernatant and/or Cell Lysate Stimulation->Harvest Quantification 4. Collagen Quantification Harvest->Quantification Sirius_Red Sirius Red Assay Quantification->Sirius_Red Hydroxyproline_Assay Hydroxyproline (B1673980) Assay Quantification->Hydroxyproline_Assay Western_Blot Western Blot Quantification->Western_Blot

Caption: General workflow for quantifying collagen synthesis.

Protocol 1: Sirius Red Collagen Assay

This colorimetric assay is based on the specific binding of the Sirius Red dye to the [Gly-X-Y]n helical structure of collagen.

Principle: Sirius Red (Direct Red 80) molecules align with the long, intact collagen molecules, resulting in a color change that can be quantified spectrophotometrically.

Methodology:

  • Sample Preparation:

    • Culture fibroblasts to near confluence in appropriate multi-well plates.

    • Treat cells with test compounds for the desired time period.

    • Collect the cell culture supernatant (for secreted collagen) and/or lyse the cells (for cell-associated collagen).

  • Dye Binding:

    • Add Sirius Red staining solution to the samples and incubate for 30-60 minutes at room temperature with gentle agitation.

  • Washing:

    • Centrifuge the samples to pellet the collagen-dye complex.

    • Carefully aspirate the supernatant and wash the pellet with an acidic solution to remove unbound dye.

  • Elution and Quantification:

    • Dissolve the washed pellet in a basic solution to release the bound dye.

    • Read the absorbance of the eluted dye at approximately 540 nm using a spectrophotometer.

  • Standard Curve:

    • Generate a standard curve using known concentrations of purified collagen to determine the collagen concentration in the samples.

Protocol 2: Hydroxyproline Assay

This assay provides an indirect measure of collagen content by quantifying hydroxyproline, an amino acid that is almost exclusive to collagen.

Principle: The assay involves the acid hydrolysis of samples to release free amino acids, followed by the chemical oxidation of hydroxyproline, which generates a product that reacts with a chromogen to produce a colored substance.

Methodology:

  • Sample Hydrolysis:

    • Lyophilize the samples (e.g., cell pellets, tissue homogenates).

    • Hydrolyze the dried samples in 6 M HCl at 110-120°C for 18-24 hours.

  • Neutralization:

    • Neutralize the hydrolyzed samples.

  • Oxidation:

    • Add an oxidizing agent (e.g., Chloramine-T) to the samples and incubate to convert hydroxyproline to a pyrrole (B145914) derivative.

  • Color Development:

    • Add a color reagent (e.g., Ehrlich's reagent) and incubate at an elevated temperature (e.g., 65°C) to develop a colored product.

  • Quantification:

    • Measure the absorbance of the samples at approximately 550-570 nm.

  • Standard Curve:

    • Prepare a standard curve using known concentrations of hydroxyproline to calculate the amount in the samples. The collagen content can then be estimated based on the average percentage of hydroxyproline in collagen (typically 13.5%).

Data Presentation: A Framework for Comparison

While direct comparative data for DL- vs. L-5-Hydroxylysine is unavailable, researchers can utilize the following table structure to compare the effects of various compounds on collagen synthesis using the protocols described above.

Table 1: Effect of Test Compounds on Collagen Synthesis in Fibroblasts

Treatment GroupCollagen Concentration (µg/mL) - Sirius Red AssayHydroxyproline Content (nmol/mg protein)% Change vs. Control (Collagen)% Change vs. Control (Hydroxyproline)
Vehicle Control--
Positive Control (e.g., TGF-β)
Test Compound A
Test Compound B

Conclusion

In the context of collagen synthesis, L-5-Hydroxylysine is the exclusively utilized and therefore biologically relevant isomer . The presence of the D-enantiomer in a DL-5-Hydroxylysine mixture is non-functional for this purpose. For researchers in drug development and related fields, focusing on the modulation of the enzymatic machinery responsible for the post-translational modification of L-lysine, namely the lysyl hydroxylases, is a more direct and effective strategy for influencing collagen quality and quantity. The experimental protocols and workflows provided in this guide offer robust methods for assessing the outcomes of such interventions.

References

5-Hydroxylysine vs. Hydroxyproline: A Comparative Guide to Collagen Degradation Markers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of collagen degradation is critical for understanding a wide range of physiological and pathological processes, from wound healing to fibrosis and cancer metastasis. For decades, hydroxyproline (B1673980) has been the go-to biomarker for this purpose. However, emerging evidence suggests that 5-hydroxylysine (B44584) may offer a more precise and reliable assessment of collagen turnover.

This guide provides a comprehensive comparison of 5-hydroxylysine and hydroxyproline as markers for collagen degradation, supported by experimental data. We delve into the biochemical rationale for why 5-hydroxylysine may be a superior marker, present quantitative data from comparative studies, and provide detailed experimental protocols for their measurement.

The Biochemical Rationale: Why 5-Hydroxylysine May Hold an Edge

Both 5-hydroxylysine and hydroxyproline are amino acids that are almost exclusively found in collagen.[1] They are formed through post-translational modification of lysine (B10760008) and proline residues, respectively, and are essential for the stability of the collagen triple helix.[2] During collagen degradation, these modified amino acids are released into the bloodstream and subsequently excreted in the urine.[3][4]

The key difference lies in their metabolic fate. While a significant portion of hydroxyproline released from collagen breakdown is metabolized by the liver, 5-hydroxylysine is metabolized to a much lesser extent.[5][6] This suggests that urinary levels of 5-hydroxylysine may more accurately reflect the true rate of collagen degradation, as they are less influenced by metabolic activities.[6] Furthermore, the ratio of hydroxylysine to hydroxyproline can vary between different collagen types, potentially offering insights into the specific tissue source of collagen turnover.[7][8][9]

Quantitative Comparison of Urinary Markers in Chronic Liver Disease

A study investigating collagen metabolism in chronic liver disease provides valuable quantitative data comparing the utility of urinary hydroxyproline and hydroxylysine as markers of hepatic collagen content. The study found that while both markers increased with the severity of liver disease, urinary hydroxylysine excretion showed a stronger correlation with hepatic hydroxyproline content, a direct measure of liver fibrosis.[10]

MarkerCorrelation with Hepatic Hydroxyproline Content (r-value)p-value
Urinary Hydroxyproline +0.406< 0.05
Urinary 5-Hydroxylysine +0.531< 0.01
Data from a study on patients with chronic liver disease, suggesting a stronger correlation for urinary hydroxylysine with the direct measure of liver fibrosis.[10]

These findings suggest that in the context of chronic liver disease, urinary 5-hydroxylysine may be a more sensitive and specific indicator of collagen degradation than urinary hydroxyproline.[10] The authors of the study also noted that urinary hydroxylysine excretion is likely less affected by dietary collagen intake, further strengthening its potential as a more reliable biomarker.[10]

Signaling and Experimental Workflows

To aid in the understanding of the biochemical pathways and experimental procedures, the following diagrams illustrate the collagen degradation pathway and a typical workflow for the analysis of these biomarkers.

Collagen_Degradation_Pathway cluster_collagen Collagen Fibril cluster_enzymes Enzymatic Degradation cluster_products Degradation Products cluster_excretion Excretion collagen Intact Collagen (Triple Helix) peptides Collagen Peptides collagen->peptides Cleavage mmp Matrix Metalloproteinases (MMPs, e.g., Collagenases) mmp->collagen hyl 5-Hydroxylysine peptides->hyl Release hyp Hydroxyproline peptides->hyp Release urine Urine hyl->urine Excretion hyp->urine Excretion

Collagen degradation pathway.

Experimental_Workflow sample Urine Sample Collection hydrolysis Acid Hydrolysis sample->hydrolysis derivatization Derivatization hydrolysis->derivatization hplc HPLC Analysis derivatization->hplc detection Detection (UV/Fluorescence) hplc->detection quantification Quantification detection->quantification

Experimental workflow for biomarker analysis.

Experimental Protocols

Accurate quantification of 5-hydroxylysine and hydroxyproline is paramount. Below are detailed methodologies for their measurement in urine samples.

Protocol 1: Measurement of Urinary 5-Hydroxylysine by Gas Chromatography (GC)

This method provides a sensitive and specific means of quantifying 5-hydroxylysine.[6]

1. Sample Preparation and Hydrolysis:

  • To 1 mL of urine, add an internal standard (e.g., α-amino-β-guanidinopropionic acid).
  • Add 1 mL of concentrated hydrochloric acid (12 M).
  • Hydrolyze the sample at 110°C for 24 hours in a sealed tube.
  • After hydrolysis, evaporate the acid under a stream of nitrogen.
  • Re-dissolve the residue in 1 mL of 0.1 M HCl.

2. Derivatization:

  • The amino acids in the hydrolyzed sample are converted to their N-heptafluorobutyryl isobutyl ester derivatives. This is a two-step process involving esterification with isobutanol-HCl followed by acylation with heptafluorobutyric anhydride.

3. Gas Chromatography Analysis:

  • Column: A capillary column suitable for amino acid analysis (e.g., CP-Sil 5 CB).
  • Carrier Gas: Helium.
  • Temperature Program:
  • Initial temperature: 90°C, hold for 2 minutes.
  • Ramp 1: Increase to 180°C at 4°C/minute.
  • Ramp 2: Increase to 250°C at 10°C/minute, hold for 5 minutes.
  • Detector: Flame Ionization Detector (FID).
  • Quantification: The concentration of 5-hydroxylysine is determined by comparing its peak area to that of the internal standard.

Protocol 2: Measurement of Urinary Hydroxyproline by Colorimetric Assay

This is a classic and widely used method for hydroxyproline quantification.

1. Sample Preparation and Hydrolysis:

  • To 1 mL of urine, add 1 mL of concentrated hydrochloric acid (12 M).
  • Hydrolyze the sample at 120°C for 3 hours.
  • Neutralize the hydrolysate with NaOH.

2. Oxidation:

  • Add Chloramine-T solution to the hydrolyzed sample and incubate at room temperature for 20-25 minutes. This oxidizes hydroxyproline to a pyrrole (B145914) intermediate.

3. Color Development:

  • Add a solution of p-dimethylaminobenzaldehyde (DMAB, also known as Ehrlich's reagent) in perchloric acid and isopropanol.
  • Incubate at 60°C for 15-20 minutes to allow for color development.

4. Measurement:

  • Cool the samples to room temperature.
  • Measure the absorbance of the solution at 550-560 nm using a spectrophotometer.
  • Quantification: The concentration of hydroxyproline is determined by comparing the absorbance to a standard curve prepared with known concentrations of hydroxyproline.

Protocol 3: Measurement of Urinary Hydroxyproline by High-Performance Liquid Chromatography (HPLC)

HPLC offers a more specific and sensitive alternative to the colorimetric assay for hydroxyproline.[11]

1. Sample Preparation and Hydrolysis:

  • Follow the same hydrolysis procedure as described for the colorimetric assay.

2. Derivatization:

  • Derivatize the hydrolyzed sample with a fluorescent agent, such as 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) or 9-fluorenylmethyl chloroformate (FMOC-Cl), to enhance detection.[11]

3. HPLC Analysis:

  • Column: A reverse-phase C18 column.
  • Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., sodium acetate).
  • Detector: A fluorescence detector set to the appropriate excitation and emission wavelengths for the chosen derivatizing agent.
  • Quantification: The concentration of hydroxyproline is determined by comparing the peak area to a standard curve.

Conclusion: A More Precise Future for Collagen Degradation Analysis

While hydroxyproline has long served as a valuable marker for collagen degradation, the available evidence strongly suggests that 5-hydroxylysine offers a more accurate and reliable measure. Its limited metabolic degradation means that its urinary excretion more directly reflects the rate of collagen turnover. The stronger correlation of urinary 5-hydroxylysine with direct measures of fibrosis in chronic liver disease provides compelling evidence for its superiority in this context.

For researchers and clinicians investigating diseases characterized by altered collagen metabolism, the adoption of 5-hydroxylysine as a primary biomarker, or at least in conjunction with hydroxyproline, is highly recommended. The detailed protocols provided in this guide offer a starting point for the implementation of these assays. Further research directly comparing the sensitivity and specificity of these markers across a broader range of pathologies will be invaluable in solidifying the position of 5-hydroxylysine as the new gold standard for assessing collagen degradation.

References

A Researcher's Guide to In Vitro Collagen Cross-Linking Measurement Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate in vitro measurement of collagen cross-linking is crucial for understanding tissue mechanics, disease progression, and the efficacy of therapeutic interventions. This guide provides a comprehensive comparison of key methodologies, offering insights into their principles, performance, and practical considerations.

Collagen, the most abundant protein in the extracellular matrix, derives its tensile strength and stability from a complex network of covalent bonds known as cross-links. The extent and nature of this cross-linking are critical determinants of tissue health and are implicated in a range of physiological and pathological processes, including wound healing, fibrosis, and aging. Consequently, a variety of in vitro methods have been developed to quantify and characterize collagen cross-linking. This guide will delve into the most established techniques: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Lysyl Oxidase Activity Assays, Hydroxyproline (B1673980) Assays, and Fourier-Transform Infrared (FT-IR) Spectroscopy.

Comparative Analysis of Methodologies

The selection of an appropriate method for measuring collagen cross-linking depends on several factors, including the specific research question, the sample type, and available resources. The following table summarizes the key performance characteristics of the most common in vitro techniques.

Method Principle Key Analytes Sensitivity Specificity Throughput Estimated Cost per Sample Advantages Disadvantages
HPLC Chromatographic separation and quantification of fluorescent cross-links after acid hydrolysis.Pyridinoline (B42742) (PYD), Deoxypyridinoline (B1589748) (DPD), and other cross-linking amino acids.High (nmol/L to pmol/L range)[1]High for specific cross-links.Moderate (can be automated).Moderate to HighGold standard for quantification of mature cross-links, highly reproducible.[2]Destructive to sample, requires specialized equipment and expertise, can be time-consuming.
Mass Spectrometry (MS) Separation of ionized cross-linked peptides or amino acids based on mass-to-charge ratio.A wide range of cross-linked peptides and amino acids, including immature and mature forms.Very High (pg level)[3]Very High, allows for structural elucidation of novel cross-links.Low to Moderate (can be coupled with LC for higher throughput).[4]HighUnsurpassed specificity and sensitivity, capable of identifying novel cross-links.[5]Expensive instrumentation, complex data analysis, requires significant expertise.
Lysyl Oxidase (LOX) Activity Assays Indirect measurement of LOX enzyme activity, which initiates cross-linking, typically through a coupled reaction that produces a fluorescent or colorimetric signal.Hydrogen peroxide (H₂O₂) or other byproducts of the LOX reaction.High (can detect as low as 40 ng of recombinant enzyme)[6][7]Moderate to High (can be affected by other oxidases).High (plate-based assays).Low to ModerateHigh-throughput, relatively simple and fast, provides information on the enzymatic potential for cross-linking.[7]Indirect measure of cross-linking, activity can be influenced by various factors in the sample.[8]
Hydroxyproline Assay Colorimetric quantification of hydroxyproline, an amino acid abundant in collagen, after acid hydrolysis.Hydroxyproline.Moderate.Low (measures total collagen, not cross-linking specifically).High (plate-based assays).LowSimple, inexpensive, high-throughput method for estimating total collagen content.Does not directly measure cross-linking, can be influenced by non-collagenous proteins containing hydroxyproline.
FT-IR Spectroscopy Measures the absorption of infrared light by molecular vibrations, with specific peaks corresponding to collagen secondary structures and cross-links.Amide I band ratios (e.g., 1660/1690 cm⁻¹) correlated with cross-link content.Moderate.Moderate (correlative, not a direct measure of specific cross-links).High (rapid sample analysis).Low to ModerateNon-destructive, provides information on collagen structure and cross-linking simultaneously, high-throughput potential.[9]Indirect measurement, requires validation with a primary method like HPLC, spectral interpretation can be complex.[9][10]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the key experiments discussed.

High-Performance Liquid Chromatography (HPLC) for Pyridinoline (PYD) and Deoxypyridinoline (DPD)

This protocol outlines the quantification of the mature collagen cross-links, PYD and DPD, from cultured cell layers or tissues.

1. Sample Preparation (Acid Hydrolysis): a. Lyophilize and weigh the cell layer or tissue sample. b. Add 6 M HCl to the sample in a hydrolysis vial. c. Hydrolyze at 110°C for 18-24 hours. d. Cool the hydrolysate and centrifuge to pellet any debris.

2. Solid-Phase Extraction (SPE) Cleanup: a. Condition a C18 SPE cartridge with methanol (B129727) followed by 0.1% trifluoroacetic acid (TFA) in water. b. Load the supernatant from the hydrolyzed sample onto the cartridge. c. Wash the cartridge with 0.1% TFA to remove impurities. d. Elute the cross-links with a solution of acetonitrile (B52724) in 0.1% TFA. e. Dry the eluted sample using a vacuum centrifuge.

3. HPLC Analysis: a. Reconstitute the dried sample in HPLC mobile phase. b. Inject the sample onto a reverse-phase C18 column. c. Use a gradient of acetonitrile in an aqueous buffer containing an ion-pairing agent (e.g., heptafluorobutyric acid). d. Detect PYD and DPD using a fluorescence detector (excitation ~295 nm, emission ~395 nm). e. Quantify the cross-links by comparing peak areas to a standard curve of known PYD and DPD concentrations.

Mass Spectrometry (MS) for Collagen Cross-Link Analysis

This protocol provides a general workflow for identifying and quantifying collagen cross-links using LC-MS/MS.[11]

1. Sample Preparation: a. Perform enzymatic digestion of the collagen-containing sample (e.g., with trypsin or pepsin) to generate peptides. For analysis of total cross-links, acid hydrolysis can be performed as in the HPLC protocol. b. For immature cross-links, a reduction step with sodium borohydride (B1222165) is necessary to stabilize the bonds before hydrolysis.[12]

2. Liquid Chromatography (LC) Separation: a. Inject the peptide digest or hydrolysate onto a reverse-phase HPLC column (e.g., C18) coupled to the mass spectrometer. b. Elute the peptides or amino acids using a gradient of an organic solvent (e.g., acetonitrile) in water with a modifier (e.g., formic acid).

3. Mass Spectrometry (MS) Analysis: a. Ionize the eluted molecules using an appropriate ion source (e.g., electrospray ionization - ESI). b. Analyze the ions in the mass spectrometer, typically using a data-dependent acquisition mode to acquire both full scan MS and tandem MS (MS/MS) spectra of the most abundant ions. c. Identify cross-linked peptides or amino acids by searching the acquired MS/MS spectra against a protein sequence database or by comparing with known standards. d. Quantify the identified cross-links using label-free or stable isotope-labeling approaches.

Fluorometric Lysyl Oxidase (LOX) Activity Assay

This protocol describes a common method for measuring the activity of LOX in cell culture supernatants or tissue extracts using a commercially available kit.

1. Reagent Preparation: a. Prepare the LOX assay buffer, substrate, developer, and probe according to the kit manufacturer's instructions. b. Prepare a standard curve using a known concentration of active LOX enzyme.

2. Assay Procedure: a. Add samples (cell culture supernatant or tissue lysate) and LOX standards to the wells of a black 96-well plate. b. Prepare a reaction mix containing the LOX substrate, developer, and probe in the assay buffer. c. Add the reaction mix to each well. d. Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light. e. Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm). f. Calculate the LOX activity in the samples by comparing their fluorescence readings to the standard curve.

Colorimetric Hydroxyproline Assay

This protocol details the measurement of total collagen content through the quantification of hydroxyproline.

1. Sample Preparation (Acid Hydrolysis): a. Hydrolyze the sample in 6 M HCl at 120°C for 3 hours in a sealed, pressure-tolerant tube. b. Neutralize the hydrolysate.

2. Colorimetric Reaction: a. Prepare a standard curve of known hydroxyproline concentrations. b. Add a chloramine-T solution to each sample and standard to oxidize the hydroxyproline. c. Incubate at room temperature. d. Add a p-dimethylaminobenzaldehyde (DMAB) solution (Ehrlich's reagent) and incubate at 60°C to develop the color. e. Cool the samples and measure the absorbance at ~560 nm. f. Determine the hydroxyproline concentration in the samples from the standard curve. The total collagen content can be estimated by assuming hydroxyproline constitutes approximately 13.5% of collagen by weight.

Visualizing the Pathways and Workflows

To further clarify the processes involved, the following diagrams illustrate the enzymatic pathway of collagen cross-linking and the general experimental workflows for the described methods.

Collagen_Crosslinking_Pathway Procollagen Procollagen Tropocollagen Tropocollagen Procollagen->Tropocollagen Procollagen Peptidases Collagen_Fibril Collagen Fibril Tropocollagen->Collagen_Fibril Self-assembly Lys_Hyl Lysine and Hydroxylysine Residues Collagen_Fibril->Lys_Hyl Aldehydes Aldehyde Intermediates (Allysine/Hydroxyallysine) Lys_Hyl->Aldehydes Oxidative Deamination Immature_XL Immature Divalent Cross-links (Schiff base, keto-amine) Aldehydes->Immature_XL Condensation Mature_XL Mature Trivalent Cross-links (Pyridinoline, DPD) Immature_XL->Mature_XL Maturation LOX Lysyl Oxidase (LOX) LOX->Lys_Hyl LOX->Aldehydes

Caption: Enzymatic pathway of collagen cross-linking.

HPLC_Workflow Sample Sample (Cell layer/Tissue) Hydrolysis Acid Hydrolysis (6M HCl, 110°C) Sample->Hydrolysis SPE Solid-Phase Extraction (C18 Cartridge) Hydrolysis->SPE HPLC HPLC Separation (Reverse-Phase) SPE->HPLC Detection Fluorescence Detection (Ex/Em) HPLC->Detection Quantification Quantification (vs. Standards) Detection->Quantification

Caption: General workflow for HPLC analysis of collagen cross-links.

LOX_Assay_Workflow Sample Sample (Supernatant/Lysate) Plate_Prep Add Sample and Standards to 96-well Plate Sample->Plate_Prep Reaction_Mix Add Reaction Mix (Substrate, Probe, etc.) Plate_Prep->Reaction_Mix Incubation Incubate at 37°C Reaction_Mix->Incubation Measurement Measure Fluorescence Incubation->Measurement Analysis Calculate Activity (vs. Standard Curve) Measurement->Analysis

Caption: Workflow for a fluorometric lysyl oxidase activity assay.

Conclusion

The measurement of collagen cross-linking in vitro is a multifaceted endeavor with a variety of available techniques, each with its own strengths and limitations. HPLC and Mass Spectrometry offer the highest specificity and sensitivity for the direct quantification of cross-links, with MS providing unparalleled detail in structural analysis.[5][13] Lysyl Oxidase Activity Assays provide a high-throughput method to assess the enzymatic potential for cross-linking, while the Hydroxyproline Assay remains a simple and cost-effective tool for estimating total collagen content. FT-IR Spectroscopy is emerging as a powerful, non-destructive technique for analyzing both collagen structure and cross-linking. The choice of method should be carefully considered based on the specific research objectives, sample availability, and the level of detail required. By understanding the principles and practicalities of each technique, researchers can select the most appropriate tool to advance their investigations into the critical role of collagen cross-linking in health and disease.

References

A Comparative Guide to the Cross-Validation of 5-Hydroxylysine Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate measurement of 5-hydroxylysine (B44584) is crucial for studying collagen turnover in various physiological and pathological states.[1] Variations in analytical methodologies can, however, lead to discrepancies in reported values, underscoring the need for standardized and well-validated assays. Studies on general amino acid analysis have shown that inter-laboratory variation can be significant, with coefficients of variation (CV) for some amino acids reaching up to 24%, whereas intra-laboratory variation is typically less than 5%.[2] This highlights the critical need for robust and reproducible methods for 5-hydroxylysine quantification.

Quantitative Performance of Analytical Methods

The selection of an analytical method for 5-hydroxylysine determination depends on various factors, including the required sensitivity, specificity, sample matrix, and available instrumentation. The following table summarizes the performance characteristics of several common analytical techniques based on available literature. It is important to note that performance metrics can vary based on the specific laboratory, instrumentation, and sample matrix.

Analytical MethodAnalyte(s)Limit of Detection (LOD)Limit of Quantitation (LOQ)Precision (RSD%)Accuracy (Recovery %)Linearity (R²)
Gas Chromatography (GC) 5-Hydroxylysine, Lysine (B10760008)350 pmol/ml (for 5-Hydroxylysine)[1]Not ReportedNot ReportedNot ReportedNot Reported
Gas Chromatography-Mass Spectrometry (GC-MS) 33 analytes including 5-HydroxylysineNot specifically reported for 5-HydroxylysineNot specifically reported for 5-Hydroxylysine< 20% (overall analytes)[3]< ± 20% bias (overall analytes)[3]Not Reported
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection Lysine (as a proxy)< 1.24 µM[4][5]< 4.14 µM[4][5]Intra-day & Inter-day: ≤ 2%92% ± 2%[4][5]≥ 0.9996
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Lysine and metabolitesNot specifically reported for 5-HydroxylysineNot specifically reported for 5-HydroxylysineIntra-day & Inter-day: < 15%85% - 115% of nominal value≥ 0.99

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of results across different laboratories. Below are generalized protocols for the key analytical methods discussed.

Gas Chromatography (GC)

This method is suitable for the quantitative determination of 5-hydroxylysine in biological samples such as urine and bone hydrolysates.[1]

  • Sample Preparation and Hydrolysis:

    • Biological samples (e.g., urine, bone) are subjected to acid hydrolysis to liberate free amino acids.

  • Derivatization:

    • The amino acids in the dried hydrolysate are derivatized to make them volatile for GC analysis. A common procedure involves esterification followed by acylation.

  • Gas Chromatography (GC) Analysis:

    • Column: A fused-silica capillary column is typically used.

    • Injector Temperature: Maintained at a high temperature (e.g., 280°C) for efficient volatilization of derivatives.

    • Carrier Gas: Helium or another inert gas is used as the carrier gas.

    • Temperature Program: A temperature gradient is applied to the oven to separate the different amino acid derivatives based on their boiling points.

    • Detection: A Flame Ionization Detector (FID) is commonly used for detection.

  • Quantification:

    • Quantification is achieved by comparing the peak areas of the 5-hydroxylysine derivative in the sample to those of known standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers higher specificity compared to GC-FID by using a mass spectrometer for detection.[3]

  • Sample Preparation and Derivatization:

    • Samples are hydrolyzed as described for the GC method.

    • Amino acids are derivatized, for example, by esterification with methanolic HCl followed by acylation with pentafluoropropionic anhydride (B1165640) (PFPA) to form methyl ester-pentafluoropropionyl (Me-PFP) derivatives.[3]

  • GC-MS Analysis:

    • GC System: A gas chromatograph equipped with a capillary column is used for separation.

    • Injection: Splitless injection is often employed for trace analysis.

    • Mass Spectrometer: A single quadrupole or other type of mass spectrometer is used for detection.

    • Ionization: Negative-ion chemical ionization (NICI) can be used for high sensitivity.

    • Data Acquisition: The mass spectrometer can be operated in selected-ion monitoring (SIM) mode for targeted quantification of 5-hydroxylysine derivatives.[3]

  • Quantification:

    • Stable isotope-labeled internal standards are recommended for accurate quantification to correct for variations in sample preparation and instrument response.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This method is widely used for amino acid analysis and can be adapted for 5-hydroxylysine. It often requires pre-column derivatization with a fluorescent tag.

  • Sample Preparation and Hydrolysis:

    • Protein-containing samples are hydrolyzed using acid.

  • Derivatization:

    • The free amino acids are derivatized with a fluorescent reagent such as o-phthalaldehyde (B127526) (OPA) in the presence of a thiol. This reaction is often automated in modern HPLC systems.

  • HPLC Analysis:

    • Column: A reversed-phase C18 column is commonly used for the separation of the derivatized amino acids.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., sodium phosphate) and an organic solvent (e.g., acetonitrile/methanol) is used for elution.

    • Detection: A fluorescence detector is used to monitor the eluent at the appropriate excitation and emission wavelengths for the chosen fluorescent tag.

  • Quantification:

    • Peak areas of the derivatized 5-hydroxylysine are compared against a calibration curve generated from standards.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of 5-hydroxylysine, particularly in complex biological matrices.

  • Sample Preparation:

    • For free 5-hydroxylysine, protein precipitation with an organic solvent (e.g., acetonitrile) is a common first step.

    • For total 5-hydroxylysine, acid hydrolysis of the protein is required.

    • The use of a stable isotope-labeled internal standard for 5-hydroxylysine is crucial for accurate quantification.

  • LC-MS/MS Analysis:

    • Liquid Chromatography: Reversed-phase or hydrophilic interaction liquid chromatography (HILIC) can be used for the separation of 5-hydroxylysine from other sample components.

    • Mass Spectrometry: A triple quadrupole mass spectrometer is typically used, operating in multiple reaction monitoring (MRM) mode.

    • MRM Transitions: Specific precursor-to-product ion transitions for both 5-hydroxylysine and its internal standard are monitored for highly selective quantification.

  • Quantification:

    • The ratio of the peak area of the analyte to the internal standard is used for quantification against a calibration curve.

Visualizations

Experimental Workflow for 5-Hydroxylysine Analysis

The following diagram illustrates a generalized workflow for the analysis of 5-hydroxylysine from biological samples.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Biological Sample (e.g., Urine, Plasma, Tissue) Hydrolysis Acid Hydrolysis (for total 5-Hyl) Sample->Hydrolysis Derivatization Derivatization (for GC and HPLC-FLD) Hydrolysis->Derivatization Separation Chromatographic Separation (GC or LC) Derivatization->Separation Detection Detection (FID, MS, Fluorescence) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

A generalized workflow for 5-hydroxylysine analysis.
Comparison of Analytical Methods

This diagram illustrates the logical relationship for comparing different analytical methods based on their performance characteristics.

Method Comparison cluster_methods Analytical Methods cluster_params Performance Parameters GC Gas Chromatography (GC) Sensitivity Sensitivity (LOD, LOQ) GC->Sensitivity Specificity Specificity GC->Specificity Precision Precision (RSD%) GC->Precision Accuracy Accuracy (Recovery %) GC->Accuracy Throughput Sample Throughput GC->Throughput GCMS GC-Mass Spectrometry (GC-MS) GCMS->Sensitivity GCMS->Specificity GCMS->Precision GCMS->Accuracy GCMS->Throughput HPLC HPLC-Fluorescence HPLC->Sensitivity HPLC->Specificity HPLC->Precision HPLC->Accuracy HPLC->Throughput LCMS LC-Tandem MS (LC-MS/MS) LCMS->Sensitivity LCMS->Specificity LCMS->Precision LCMS->Accuracy LCMS->Throughput

Comparison framework for 5-hydroxylysine analytical methods.

References

A Comparative Analysis of 5-Hydroxylysine Content in Different Tissue Types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 5-hydroxylysine (B44584) content across various human tissue types, supported by experimental data. It includes detailed methodologies for key analytical experiments and visual representations of the biochemical pathways and experimental workflows.

Introduction to 5-Hydroxylysine

5-Hydroxylysine is a hydroxylated form of the amino acid lysine (B10760008). Its formation is a post-translational modification that occurs within the endoplasmic reticulum, catalyzed by lysyl hydroxylase enzymes. This modification is a critical step in the biosynthesis of collagen, the most abundant protein in mammals, where it plays a crucial role in the formation of stable cross-links, contributing to the structural integrity of tissues. The extent of lysine hydroxylation and subsequent glycosylation varies between different collagen types and, consequently, between different tissues.

Comparative Data of 5-Hydroxylysine in Human Tissues

The concentration of 5-hydroxylysine varies significantly across different tissue types, primarily due to the different types of collagen present and their specific functions. The molar ratio of hydroxyproline (B1673980) to 5-hydroxylysine serves as a valuable indicator for differentiating collagen types and, by extension, the tissues in which they are found.[1] Tissues rich in type I collagen, such as skin, tendon, and bone, exhibit a higher ratio, indicating a lower relative abundance of 5-hydroxylysine compared to hydroxyproline. In contrast, tissues containing type II collagen, like cartilage, have a lower ratio, signifying a higher proportion of 5-hydroxylysine.[1]

Tissue TypeMean Molar Ratio (Hydroxyproline/5-Hydroxylysine)Standard Deviation
Skin 16.9± 2.4
Tendon 16.8± 2.1
Bone 19.3± 3.2
Aorta 9.0± 1.2
Cartilage 4.8± 0.7
Annulus Fibrosus 8.8± 0.9
Nucleus Pulposus 5.2± 0.5

Data adapted from Blumenkrantz N, Asboe-Hansen G. Hydroxyproline to hydroxylysine molar ratio indicates collagen type. Acta Derm Venereol. 1978;58(2):111-5.[1][2]

Experimental Protocols

Accurate quantification of 5-hydroxylysine in tissue samples is essential for understanding collagen metabolism in both normal physiological and pathological states. The following are detailed methodologies for the analysis of 5-hydroxylysine using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a robust technique for the quantification of 5-hydroxylysine, offering high sensitivity and specificity. The following protocol outlines the key steps from sample preparation to analysis.

1. Tissue Hydrolysis:

  • Weigh 10-20 mg of lyophilized, defatted tissue into a hydrolysis tube.

  • Add 1 mL of 6 M HCl.

  • Seal the tube under nitrogen and heat at 110°C for 24 hours.

  • After hydrolysis, cool the sample and centrifuge to pellet any debris.

  • Transfer the supernatant to a new tube and evaporate the HCl under a stream of nitrogen at 60°C.

  • Re-dissolve the dried hydrolysate in 1 mL of ultrapure water.

2. Derivatization:

  • Transfer an aliquot of the hydrolysate to a reaction vial and dry it completely.

  • Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of acetonitrile.

  • Seal the vial and heat at 100°C for 1 hour to form the trimethylsilyl (B98337) (TMS) derivatives.

3. GC-MS Analysis:

  • Gas Chromatograph: Use a capillary column suitable for amino acid analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Injector: Set to 250°C in splitless mode.

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/minute.

    • Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Selected Ion Monitoring (SIM) for quantification of characteristic ions of the 5-hydroxylysine-TMS derivative.

    • Data Analysis: Quantify by comparing the peak area of the sample to a standard curve prepared with known concentrations of 5-hydroxylysine.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Method

HPLC-MS provides high sensitivity and is particularly useful for analyzing complex biological samples.

1. Tissue Hydrolysis:

  • Follow the same acid hydrolysis procedure as described for the GC-MS method.

2. Derivatization (Pre-column):

  • To the dried hydrolysate, add 20 µL of a borate (B1201080) buffer (pH 8.8).

  • Add 10 µL of 9-fluorenylmethyl chloroformate (FMOC-Cl) solution in acetonitrile.

  • Vortex and let the reaction proceed at room temperature for 15 minutes.

  • Add 10 µL of an amine-containing reagent (e.g., ethylamine) to quench the excess FMOC-Cl.

3. HPLC-MS/MS Analysis:

  • HPLC System:

    • Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5-50% B

      • 15-16 min: 50-95% B

      • 16-18 min: 95% B

      • 18-20 min: 95-5% B

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometer:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for the FMOC-derivatized 5-hydroxylysine.

    • Data Analysis: Quantify using a standard curve generated from pure 5-hydroxylysine standards.

Visualizations

Collagen Biosynthesis Pathway

The following diagram illustrates the key steps in the synthesis of collagen, highlighting the post-translational hydroxylation of lysine to 5-hydroxylysine.

Collagen_Biosynthesis cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_ECM Extracellular Matrix Procollagen Pro-α chains synthesis (Ribosomes) Hydroxylation Hydroxylation of Proline and Lysine Procollagen->Hydroxylation Glycosylation Glycosylation of Hydroxylysine Hydroxylation->Glycosylation Assembly Assembly of three pro-α chains Glycosylation->Assembly TripleHelix Triple helix formation Assembly->TripleHelix Secretion Secretion of Procollagen TripleHelix->Secretion Cleavage Cleavage of propeptides (Tropocollagen formation) Secretion->Cleavage Fibril Fibril assembly Cleavage->Fibril Crosslinking Cross-linking Fibril->Crosslinking LysylHydroxylase Lysyl Hydroxylase (Cofactors: Fe2+, Vitamin C) LysylHydroxylase->Hydroxylation

Caption: Collagen biosynthesis pathway from pro-α chain synthesis to cross-linking.

Experimental Workflow for 5-Hydroxylysine Quantification

This diagram outlines the general workflow for the quantification of 5-hydroxylysine from tissue samples.

Experimental_Workflow cluster_GCMS GC-MS Path cluster_HPLCMS HPLC-MS Path Start Tissue Sample Homogenization Homogenization & Defatting Start->Homogenization Hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) Homogenization->Hydrolysis Derivatization Derivatization Hydrolysis->Derivatization Analysis GC-MS or HPLC-MS/MS Analysis Derivatization->Analysis TMS TMS Derivatization FMOC FMOC Derivatization Quantification Data Analysis & Quantification Analysis->Quantification

Caption: General workflow for 5-hydroxylysine quantification in tissue samples.

References

A Head-to-Head Comparison: Targeted vs. Non-Targeted Metabolomics for Analyzing Collagen Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quantification and identification of collagen degradation products are crucial for understanding the pathophysiology of numerous diseases, including fibrosis, osteoarthritis, and cancer, as well as for monitoring the efficacy of therapeutic interventions. The two primary mass spectrometry-based metabolomics strategies employed for this purpose are targeted and non-targeted approaches. This guide provides an objective comparison of these methodologies, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal approach for their specific research questions.

At a Glance: Key Differences

FeatureTargeted MetabolomicsNon-Targeted Metabolomics
Hypothesis Hypothesis-drivenHypothesis-generating
Scope Pre-defined set of known metabolites (e.g., specific collagen cross-links, dipeptides)Comprehensive, unbiased analysis of all detectable metabolites in a sample
Quantification Absolute or relative quantification with high precision and accuracyPrimarily relative quantification; absolute quantification is challenging
Sensitivity & Specificity HighVariable; generally lower than targeted methods for specific compounds
Number of Analytes Typically tens to a few hundredThousands
Data Analysis Straightforward; involves peak integration and comparison to standardsComplex; requires sophisticated algorithms for feature detection, alignment, and statistical analysis
Compound Identification Confirmed by authentic standardsPutative, based on mass, fragmentation pattern, and retention time matched to databases
Throughput Generally higherCan be lower due to longer chromatographic runs and complex data processing

Performance Comparison: A Deeper Dive

Choosing between targeted and non-targeted metabolomics hinges on the specific research goal. Targeted methods excel in the precise measurement of known biomarkers, while non-targeted approaches are powerful tools for discovery.

Targeted Metabolomics: The Sharpshooter's Approach

Targeted metabolomics focuses on a pre-selected list of metabolites. This approach is ideal for validating biomarkers or quantifying specific collagen degradation products known to be relevant to a particular biological process. For instance, a targeted assay can be developed to precisely measure urinary levels of pyridinoline (B42742) (PYD) and deoxypyridinoline (B1589748) (DPD), which are established biomarkers of bone resorption and collagen degradation[1].

A recent study developing a targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for specific bioactive collagen peptides, such as Hydroxyprolyl-glycine (Hyp-Gly), reported excellent linearity with correlation coefficients up to 1.000 and low limits of detection (LODs), for example, 0.14 µM for Prolyl-hydroxyproline (Pro-Hyp)[2]. This highlights the high sensitivity and quantitative power of the targeted approach.

Advantages:

  • High Sensitivity and Specificity: Optimized for the detection of specific molecules, leading to lower limits of detection and quantification.

  • Accurate Quantification: Allows for absolute quantification using isotopically labeled internal standards[3].

  • Higher Throughput: Shorter chromatographic run times and simpler data analysis workflows are often possible.

  • Reduced False Positives: The use of known standards and optimized methods minimizes analytical artifacts[3].

Limitations:

  • Limited Scope: Only pre-defined metabolites are measured; unexpected changes in other molecules will be missed.

  • Requires Prior Knowledge: A good understanding of the relevant metabolic pathways is necessary to select the target analytes.

Non-Targeted Metabolomics: Casting a Wide Net

Non-targeted metabolomics aims to capture a comprehensive snapshot of all measurable small molecules in a sample, making it an excellent tool for biomarker discovery and for generating new hypotheses[4]. In the context of collagen degradation, a non-targeted approach could reveal novel peptides or modified amino acids that are altered in a disease state, providing new insights into the underlying pathology. For example, untargeted metabolomics has been successfully used to identify metabolite fingerprints associated with the progression of liver fibrosis[5][6].

Advantages:

  • Comprehensive Coverage: Provides a broad, unbiased view of the metabolome[7].

  • Discovery Potential: Enables the identification of novel biomarkers and metabolic pathways[7].

  • Hypothesis Generation: Can uncover unexpected metabolic alterations that can be further investigated with targeted methods.

Limitations:

  • Complex Data Analysis: The large datasets require advanced bioinformatics and statistical tools for processing and interpretation[3].

  • Lower Sensitivity and Specificity for Individual Compounds: The broad focus can lead to compromises in the detection limits for specific metabolites compared to targeted methods.

  • Challenges in Compound Identification: Identifying unknown compounds can be a significant bottleneck.

  • Primarily Relative Quantification: Absolute quantification is difficult without authentic standards for every detected feature.

Experimental Protocols

The following sections outline generalized workflows for the targeted and non-targeted analysis of collagen degradation products.

Targeted Analysis of Collagen Cross-links in Urine by LC-MS/MS

This protocol is adapted from methodologies for the analysis of pyridinoline (PYD) and deoxypyridinoline (DPD)[1][7].

  • Sample Preparation:

    • Acidify urine samples with hydrochloric acid.

    • Perform solid-phase extraction (SPE) using a cellulose (B213188) slurry to enrich for the cross-links.

    • Elute the cross-links from the SPE cartridge.

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

    • Add an isotopically labeled internal standard for PYD.

  • LC-MS/MS Analysis:

    • Chromatography: Use a reversed-phase C18 column with an ion-pairing agent (e.g., heptafluorobutyric acid) in the mobile phase to achieve separation.

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-product ion transitions for PYD, DPD, and the internal standard.

  • Data Analysis:

    • Integrate the peak areas for the MRM transitions of each analyte and the internal standard.

    • Calculate the concentration of PYD and DPD using a calibration curve generated from authentic standards.

    • Normalize the results to urinary creatinine (B1669602) concentration to account for variations in urine dilution.

Non-Targeted Analysis of Serum Metabolites for Fibrosis Biomarker Discovery

This protocol is a general workflow based on common practices in untargeted metabolomics studies of fibrosis[5].

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of serum, add 400 µL of ice-cold methanol.

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Incubate at -20°C for 20 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol).

  • LC-MS/MS Analysis:

    • Chromatography: Employ a high-resolution reversed-phase C18 or HILIC column to separate a wide range of metabolites. Use a gradient elution with solvents such as water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.

    • Mass Spectrometry: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to acquire data in both positive and negative ESI modes. Perform data-dependent or data-independent acquisition to obtain fragmentation spectra for compound identification.

  • Data Processing and Analysis:

    • Use software such as XCMS or Compound Discoverer for peak picking, retention time alignment, and feature detection.

    • Perform statistical analysis (e.g., t-tests, ANOVA, principal component analysis, and partial least squares-discriminant analysis) to identify features that are significantly different between experimental groups.

    • Putatively identify the significant features by matching their accurate mass and fragmentation spectra to metabolomics databases (e.g., HMDB, METLIN).

    • Perform pathway analysis to identify metabolic pathways that are perturbed.

Visualizing the Methodologies and Underlying Biology

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the experimental workflows and a key signaling pathway involved in collagen degradation.

G cluster_0 Targeted Metabolomics Workflow cluster_1 Non-Targeted Metabolomics Workflow T_Start Biological Sample (e.g., Urine) T_Prep Sample Preparation (e.g., SPE for Cross-links) T_Start->T_Prep T_Spike Spike in Internal Standards T_Prep->T_Spike T_LCMS LC-MS/MS Analysis (MRM Mode) T_Spike->T_LCMS T_Data Targeted Data Processing (Peak Integration) T_LCMS->T_Data T_Quant Absolute Quantification T_Data->T_Quant T_End Known Metabolite Concentrations T_Quant->T_End NT_Start Biological Sample (e.g., Serum) NT_Prep Sample Preparation (e.g., Protein Precipitation) NT_Start->NT_Prep NT_LCMS LC-HRMS Analysis (Full Scan & MS/MS) NT_Prep->NT_LCMS NT_Data Untargeted Data Processing (Feature Detection, Alignment) NT_LCMS->NT_Data NT_Stats Statistical Analysis (PCA, PLS-DA) NT_Data->NT_Stats NT_ID Biomarker Identification (Database Matching) NT_Stats->NT_ID NT_End Potential Biomarkers & Pathway Analysis NT_ID->NT_End cluster_signaling TGF-β Signaling Pathway in MMP Regulation cluster_smad Smad Pathway cluster_non_smad Non-Smad Pathway cluster_nucleus TGF-β Signaling Pathway in MMP Regulation TGFB TGF-β TGFBR TGF-β Receptor Complex (TβRI/TβRII) TGFB->TGFBR Smad23 p-Smad2/3 TGFBR->Smad23 MAPK MAPK (p38, ERK, JNK) TGFBR->MAPK SmadComplex Smad2/3/4 Complex Smad23->SmadComplex Smad4 Smad4 Smad4->SmadComplex Nucleus Nucleus SmadComplex->Nucleus MMP_Gene MMP Gene Promoter SmadComplex->MMP_Gene AP1 AP-1 (c-Fos/c-Jun) MAPK->AP1 AP1->Nucleus AP1->MMP_Gene MMP_mRNA MMP mRNA MMP_Gene->MMP_mRNA MMP_Protein MMP Protein (e.g., MMP-2, MMP-9, MMP-13) MMP_mRNA->MMP_Protein Collagen_Deg Collagen Degradation MMP_Protein->Collagen_Deg

References

Quantitative Analysis of Urinary 5-Hydroxylysine Glycosides as Disease Biomarkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of urinary 5-hydroxylysine (B44584) glycosides, specifically galactosyl-hydroxylysine (GH) and glucosyl-galactosyl-hydroxylysine (B15495863) (GGH), as biomarkers for various diseases associated with altered collagen metabolism. The urinary excretion of these glycosides, derived from the breakdown of collagen, offers a non-invasive window into the metabolic state of connective tissues, particularly bone and skin.[1][2][3] This document summarizes quantitative data from key studies, details the experimental protocols for their measurement, and illustrates the underlying biochemical pathway.

Data Presentation: Quantitative Comparison of Urinary 5-Hydroxylysine Glycosides in Disease

The following tables summarize the quantitative findings from various studies on the urinary levels of 5-hydroxylysine glycosides in different pathological conditions compared to healthy controls. These markers are indicative of collagen degradation, with the ratio of GGH to GH providing insights into the primary tissue source of collagen turnover (a lower ratio suggests bone origin, while a higher ratio points towards skin)[4][5].

Table 1: Mucopolysaccharidoses (MPS)

DiseaseAnalyteFold Change vs. ControlsPatient GroupCommentsReference
MPS I (Hurler)Lys-O-Gal (GH)~5-fold increasePediatricSignificantly raised levels indicating increased collagen breakdown.[4][6]
MPS I (Hurler)Lys-O-GalGlc (GGH)~3.8-4-fold increasePediatricSignificantly raised levels.[4][6]
MPS IILys-O-Gal (GH)~5-fold increasePediatricSignificantly raised levels.[4][6]
MPS IILys-O-GalGlc (GGH)~3.8-4-fold increasePediatricSignificantly raised levels.[4][6]
MPS VILys-O-GalGlc (GGH)~3.9-fold increasePediatricSignificantly elevated.[4][6]
Pediatric MPS I, II, IVGGH/GH RatioSignificantly different from controlsPediatricSuggests collagen degradation from sources other than bone, such as cartilage.[7][7]

Table 2: Skeletal Diseases

DiseaseAnalyteObservationPatient GroupCommentsReference
OsteoporosisGHSignificantly higher than controls20 osteoporotic patientsIndicates increased bone resorption.[8]
OsteoporosisGGH/GH RatioLower than controls20 osteoporotic patientsConsistent with bone being the primary source of collagen degradation.[8]
Osteoporosis with fracturesGHSignificantly higher vs. non-fracture group (1.35 ± 0.82 vs. 1.03 ± 0.48 mmol/mol creatinine)100 patients with fracturesMay indicate alterations in bone collagen quality.[9]
Paget's Disease of BoneGGH/GH Ratio0.601 ± 0.017 (vs. 0.47 ± 0.009 in normal bone)Patients with severe diseaseReflects the high rate of bone turnover.[1][5]

Table 3: Other Conditions

ConditionAnalyteObservationPatient GroupCommentsReference
Spinal Cord InjuryGH and GGHHigher than healthy controls10 patients with recent injuriesDifferent proportional increases suggest varying rates of skin and bone collagen degradation.[10]
Extensive Thermal BurnsGH and GGHPattern consistent with degradation of skin and fascia collagenPatients with extensive burnsThe GGH/GH ratio would be expected to be higher, reflecting skin collagen breakdown.[1][5]

Experimental Protocols

The quantitative analysis of urinary 5-hydroxylysine glycosides is primarily achieved through two analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

Method 1: Tandem Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This is a highly sensitive and specific method for the quantification of 5-hydroxylysine and its glycosides.

1. Sample Preparation:

  • A 100 µL aliquot of urine is mixed with an extraction solvent (e.g., a 1:1 mixture of methanol (B129727) and acetonitrile) containing an internal standard (e.g., 2-chloro-L-phenylalanine).

  • The mixture is vortexed for 30 seconds, followed by ultrasonication for 10 minutes.

  • The sample is then centrifuged at 12,000 x g for 15 minutes to precipitate proteins and other macromolecules.

  • The resulting supernatant is collected for LC-MS/MS analysis.

2. Liquid Chromatography (LC):

  • Column: A reversed-phase C18 column is typically used for separation.

  • Mobile Phase: A gradient elution is employed, commonly using a mixture of an aqueous solvent (e.g., 5 mM di-n-butylamine and 8 mM acetic acid in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: A typical flow rate is around 0.4 to 0.7 mL/min.

  • Injection Volume: A small volume, typically 1-2 µL, of the prepared sample is injected.

3. Tandem Mass Spectrometry (MS/MS):

  • Ionization: Electrospray ionization (ESI) is used in positive ion mode.

  • Scan Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, which provides high specificity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.

  • Data Analysis: The concentration of each glycoside is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of standards.

Method 2: High-Performance Liquid Chromatography (HPLC) with Pre-column Fluorescent Derivatization

This method offers good sensitivity and is a viable alternative to LC-MS/MS.

1. Sample Preparation and Hydrolysis:

  • Urine samples are subjected to acid hydrolysis to release the glycosides from any small peptides.

  • The hydrolysates are then cleaned up using a solid-phase extraction (SPE) column (e.g., Bond Elut C18) to remove interfering substances.

2. Fluorescent Derivatization:

  • The cleaned-up sample is derivatized with a fluorescent reagent, such as 4-(5,6-dimethoxy-2-phthalimidinyl)phenysulfonyl chloride, to enable sensitive detection.

3. High-Performance Liquid Chromatography (HPLC):

  • Column: A reversed-phase C18 column is used for the separation of the derivatized analytes.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile) is used.

  • Detection: A fluorescence detector is used, with excitation and emission wavelengths set appropriately for the chosen derivatizing agent (e.g., 315 nm excitation and 385 nm emission).

4. Quantification:

  • The concentration of each glycoside is determined by comparing the peak area of the derivatized analyte in the sample to a calibration curve generated from derivatized standards of known concentrations.

Mandatory Visualization

The following diagrams illustrate the biochemical pathway leading to the formation of urinary 5-hydroxylysine glycosides and a typical experimental workflow for their analysis.

G cluster_collagen_synthesis Collagen Synthesis (in Fibroblasts) cluster_collagen_degradation Collagen Degradation cluster_excretion Excretion Lysine Lysine Procollagen Procollagen Lysine->Procollagen Incorporation LysylHydroxylase Lysyl Hydroxylase Procollagen->LysylHydroxylase Substrate Hydroxylysine 5-Hydroxylysine LysylHydroxylase->Hydroxylysine Hydroxylation Glycosyltransferases Glycosyltransferases Hydroxylysine->Glycosyltransferases Substrate HydroxylysineGlycosides 5-Hydroxylysine Glycosides (GH, GGH) Glycosyltransferases->HydroxylysineGlycosides Glycosylation CollagenFibril Mature Collagen Fibril (in Extracellular Matrix) HydroxylysineGlycosides->CollagenFibril Incorporation Proteases Proteases (e.g., MMPs) CollagenFibril->Proteases Cleavage CollagenFragments Collagen Fragments Proteases->CollagenFragments FreeGlycosides Free 5-Hydroxylysine Glycosides (GH, GGH) CollagenFragments->FreeGlycosides Further Degradation Bloodstream Bloodstream FreeGlycosides->Bloodstream Release Kidney Kidney Bloodstream->Kidney Transport Urine Urine Kidney->Urine Excretion

Caption: Collagen degradation pathway leading to urinary excretion of 5-hydroxylysine glycosides.

G UrineSample Urine Sample Collection SamplePrep Sample Preparation (e.g., precipitation, hydrolysis) UrineSample->SamplePrep Derivatization Fluorescent Derivatization (for HPLC method) SamplePrep->Derivatization Optional Chromatography Chromatographic Separation (HPLC or LC) SamplePrep->Chromatography Derivatization->Chromatography Detection Detection (Fluorescence or MS/MS) Chromatography->Detection DataAnalysis Data Analysis and Quantification Detection->DataAnalysis

Caption: Experimental workflow for urinary 5-hydroxylysine glycoside analysis.

References

Safety Operating Guide

Safe Disposal of DL-5-Hydroxylysine Hydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of DL-5-Hydroxylysine hydrochloride, ensuring compliance with safety regulations and minimizing environmental impact.

This compound is a non-essential amino acid found primarily in collagen.[1] While its toxicological properties have not been fully investigated, it is categorized as a substance that may cause eye, skin, and respiratory tract irritation.[2] Therefore, cautious handling and disposal are imperative.

Essential Chemical Information

A summary of key quantitative data for this compound is presented below for easy reference.

PropertyValue
CAS Number 13204-98-3
Molecular Formula C₆H₁₄N₂O₃ · HCl
Molecular Weight 198.65 g/mol
Appearance White powder[2]
Melting Point 225 °C (decomposes)
Solubility Soluble in PBS (pH 7.2) at ≥10 mg/ml[3]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound. This process is designed to be straightforward and to prioritize safety at every step.

  • Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing appropriate PPE. This includes:

    • NIOSH-approved N95 dust mask[4]

    • Safety eyeshields[4]

    • Chemical-resistant gloves[4]

  • Containment of Spills: In the event of a spill, immediately clean it up while observing all safety precautions.

    • Avoid generating dust.[2]

    • Sweep up or absorb the material.[2]

    • Place the spilled material into a suitable, clean, dry, and closed container labeled for disposal.[2]

  • Preparation for Disposal:

    • For unused or waste this compound, ensure it is in a securely closed container.[2]

    • The container must be clearly and accurately labeled as "Waste this compound."

  • Waste Stream Management:

    • Do not empty this compound into drains or dispose of it with general laboratory trash.[5]

    • This chemical waste should be segregated into categories that can be handled separately by your institution's waste management facility.[5]

  • Consultation and Final Disposal:

    • The final and most critical step is to consult with your institution's Environmental Health and Safety (EHS) office or a designated local waste disposal expert.[5] They will provide specific instructions based on local, state, and federal regulations.

    • Handle contaminated packaging in the same manner as the substance itself.[5] Completely empty packages may be recycled if non-contaminated.[5]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposition.

start Start: Need to Dispose of This compound ppe Step 1: Wear Appropriate PPE (Gloves, Eyeshields, Dust Mask) start->ppe check_spill Is it a spill? ppe->check_spill spill_cleanup Step 2: Clean Up Spill - Avoid dust generation - Place in a sealed container check_spill->spill_cleanup Yes package_waste Step 3: Prepare for Disposal - Ensure waste is in a sealed, labeled container check_spill->package_waste No spill_cleanup->package_waste segregate Step 4: Segregate Waste - Do not mix with other waste streams - Do not dispose in sink or trash package_waste->segregate consult Step 5: Consult EHS or Waste Disposal Expert segregate->consult end End: Follow Expert Guidance for Final Disposal consult->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling DL-5-Hydroxylysine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for DL-5-Hydroxylysine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure research environment.

I. Immediate Safety and Personal Protective Equipment (PPE)

This compound is a white, powdered, combustible solid. While specific toxicological properties have not been fully investigated, it may cause eye, skin, and respiratory tract irritation. Therefore, a precautionary approach is essential.

Required Personal Protective Equipment (PPE):

PPE CategoryItemSpecificationRationale
Eye Protection Safety Glasses with Side Shields or GogglesANSI Z87.1-ratedProtects against dust particles and potential splashes.
Hand Protection Nitrile GlovesStandard laboratory gradePrevents direct skin contact with the chemical.
Respiratory Protection N95 Dust MaskNIOSH-approvedMinimizes inhalation of the fine powder, especially during weighing and transfer.[1]
Body Protection Laboratory CoatStandardProtects skin and personal clothing from contamination.
II. Step-by-Step Handling and Operational Plan

A. Preparation and Weighing:

  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate significant dust, such as weighing, use a chemical fume hood or a designated powder handling enclosure.

  • Pre-use Inspection: Before handling, visually inspect the container for any damage or leaks.

  • Weighing:

    • Don the required PPE.

    • Use a clean, dedicated spatula and weigh boat.

    • Minimize the creation of dust by handling the powder gently.

    • Close the container tightly immediately after use.

B. Dissolving the Compound:

  • This compound is soluble in water.

  • When preparing solutions, slowly add the powder to the water to avoid splashing.

  • If sonication is required to aid dissolution, ensure the container is properly sealed.

C. Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible substances.

  • The recommended storage temperature is typically between 2°C and 8°C.

III. Emergency Procedures

A. First Aid Measures:

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact Remove contaminated clothing. Promptly wash the affected skin with soap and water. If irritation persists, seek medical attention.
Inhalation Move the exposed person to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious and alert, give 2-4 cupfuls of water. Seek immediate medical attention.

B. Spill Response:

In the event of a spill, follow these steps while wearing appropriate PPE:

  • Evacuate and Secure: Alert others in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment:

    • For a dry powder spill , gently cover the spill with a damp paper towel to avoid generating dust.

    • Alternatively, use an absorbent material like sand or vermiculite (B1170534) to cover the spill.

  • Clean-up:

    • Carefully sweep or scoop the contained material into a designated, labeled waste container. Avoid actions that create dust.

  • Decontamination:

    • Clean the spill area with soap and water.

  • Waste Disposal: Dispose of the collected waste and cleaning materials as chemical waste in accordance with local regulations.

IV. Disposal Plan

The disposal of this compound and its containers must comply with all local, state, and federal regulations.

  • Waste Characterization: As a non-hazardous amino acid derivative, it should be treated as chemical waste. Do not dispose of it down the drain or in regular trash.

  • Containerization: Collect waste material in a clearly labeled, sealed, and appropriate container.

  • Contaminated Materials: Any materials used for spill cleanup (e.g., paper towels, absorbent pads) should also be placed in the designated hazardous waste container.

  • Final Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[2]

V. Quantitative Data Summary

As of the latest review, specific occupational exposure limits (OELs), such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs), have not been established for this compound. In the absence of such data, it is crucial to handle the compound with care, minimizing exposure through engineering controls and appropriate PPE.

PropertyValue
Appearance White to faint yellow powder
Molecular Weight 198.65 g/mol
Melting Point 225 °C (decomposes)[1]
Solubility Soluble in water

Visual Workflow for Safe Handling

The following diagram outlines the standard operating procedure for the safe handling of this compound, from initial preparation to final disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Cleanup cluster_emergency Emergency Prep 1. Don PPE (Goggles, Gloves, Lab Coat, N95 Mask) Inspect 2. Inspect Container Prep->Inspect Ventilation 3. Work in Ventilated Area (Fume Hood for Weighing) Inspect->Ventilation Weigh 4. Weigh Powder Gently Ventilation->Weigh Proceed to Handling Dissolve 5. Dissolve in Solvent Weigh->Dissolve Clean 7. Clean Work Area Dissolve->Clean After Use Store 6. Store in Sealed Container (Cool, Dry Place) Store->Prep For Subsequent Use Waste 8. Collect Waste in Labeled Container Clean->Waste EHS 9. Dispose via EHS/ Licensed Contractor Waste->EHS Spill Spill Occurs SpillResponse Follow Spill Protocol Spill->SpillResponse FirstAid Exposure Occurs FirstAidResponse Follow First Aid Measures FirstAid->FirstAidResponse

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.